molecular formula C8H7BrClF B1272696 6-Chloro-2-fluoro-3-methylbenzyl bromide CAS No. 261762-88-3

6-Chloro-2-fluoro-3-methylbenzyl bromide

Cat. No.: B1272696
CAS No.: 261762-88-3
M. Wt: 237.49 g/mol
InChI Key: QWQVTYYKMSFGGP-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methylbenzyl bromide is a useful research compound. Its molecular formula is C8H7BrClF and its molecular weight is 237.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(bromomethyl)-1-chloro-3-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClF/c1-5-2-3-7(10)6(4-9)8(5)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQVTYYKMSFGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378635
Record name 6-Chloro-2-fluoro-3-methylbenzyl bromide
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Molecular Weight

237.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-88-3
Record name 2-(Bromomethyl)-1-chloro-3-fluoro-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-fluoro-3-methylbenzyl bromide
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URL https://comptox.epa.gov/dashboard/DTXSID00378635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Synthesis and Application of 2-Chloro-6-fluoro-3-methylbenzyl bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-6-fluoro-3-methylbenzyl bromide, with the Chemical Abstracts Service (CAS) number 261762-87-2, is a halogenated aromatic compound of significant interest in the field of organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring chloro, fluoro, and methyl groups on the benzene ring, combined with the reactive benzyl bromide moiety—makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its chemical properties, synthesis, and reactivity, with a focus on its application as a key intermediate in the development of therapeutic agents.

While the user requested information on "6-Chloro-2-fluoro-3-methylbenzyl bromide," the available scientific and commercial literature predominantly refers to the isomer 2-Chloro-6-fluoro-3-methylbenzyl bromide . This guide will focus on the latter, as it is the commercially available and documented compound.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of 2-Chloro-6-fluoro-3-methylbenzyl bromide is essential for its effective use in research and development. The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 261762-87-2[1]
Molecular Formula C₈H₇BrClF
Molecular Weight 237.50 g/mol [1]
Physical Form Solid
Predicted XlogP 3.6[2]
Monoisotopic Mass 235.94037 Da[2]

Synthesis of 2-Chloro-6-fluoro-3-methylbenzyl bromide

The synthesis of 2-Chloro-6-fluoro-3-methylbenzyl bromide typically proceeds via the radical bromination of the corresponding toluene derivative, 2-chloro-6-fluoro-3-methyltoluene. This reaction is a common method for the preparation of benzyl bromides.

Experimental Protocol: Radical Bromination of 2-Chloro-6-fluoro-3-methyltoluene

This protocol is a generalized procedure for the benzylic bromination of substituted toluenes and should be adapted and optimized for the specific substrate.

Materials:

  • 2-Chloro-6-fluoro-3-methyltoluene

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)

  • Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-fluoro-3-methyltoluene in the anhydrous solvent under an inert atmosphere.

  • Add N-Bromosuccinimide (1.05 - 1.1 equivalents) and a catalytic amount of the radical initiator to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-Chloro-6-fluoro-3-methylbenzyl bromide.

Reactivity and Applications in Drug Discovery

Benzyl bromides are versatile electrophilic reagents in organic synthesis. The bromine atom can be readily displaced by a wide range of nucleophiles, making them excellent alkylating agents. The presence of the chloro and fluoro substituents on the aromatic ring of 2-Chloro-6-fluoro-3-methylbenzyl bromide can influence its reactivity and provide specific steric and electronic properties to the target molecules.

A key application of structurally similar benzyl halides is in the synthesis of pharmaceutical compounds. For instance, the structurally related compound, 3-chloro-2-fluorobenzyl bromide, is a key intermediate in the synthesis of Elvitegravir, an integrase inhibitor used to treat HIV infection.[3] This highlights the potential of 2-Chloro-6-fluoro-3-methylbenzyl bromide as a building block for the development of novel therapeutic agents.

Experimental Protocol: Nucleophilic Substitution with a Phenolic Nucleophile

This protocol illustrates a typical application of a benzyl bromide in the synthesis of a diaryl ether, a common scaffold in medicinal chemistry.

Materials:

  • 2-Chloro-6-fluoro-3-methylbenzyl bromide

  • A substituted phenol

  • A suitable base (e.g., potassium carbonate, cesium carbonate)

  • A polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF, or acetonitrile)

Procedure:

  • To a solution of the substituted phenol in the chosen solvent, add the base (1.5 - 2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

  • Add a solution of 2-Chloro-6-fluoro-3-methylbenzyl bromide (1.0 - 1.2 equivalents) in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired diaryl ether.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and a typical application of 2-Chloro-6-fluoro-3-methylbenzyl bromide.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2-Chloro-6-fluoro-3-methyltoluene 2-Chloro-6-fluoro-3-methyltoluene Radical Bromination Radical Bromination 2-Chloro-6-fluoro-3-methyltoluene->Radical Bromination 2-Chloro-6-fluoro-3-methylbenzyl bromide 2-Chloro-6-fluoro-3-methylbenzyl bromide Radical Bromination->2-Chloro-6-fluoro-3-methylbenzyl bromide NBS, AIBN NBS, AIBN NBS, AIBN->Radical Bromination

Caption: Synthetic workflow for the preparation of 2-Chloro-6-fluoro-3-methylbenzyl bromide.

Application_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Chloro-6-fluoro-3-methylbenzyl bromide 2-Chloro-6-fluoro-3-methylbenzyl bromide Nucleophilic Substitution Nucleophilic Substitution 2-Chloro-6-fluoro-3-methylbenzyl bromide->Nucleophilic Substitution Nucleophile (e.g., Phenol) Nucleophile (e.g., Phenol) Nucleophile (e.g., Phenol)->Nucleophilic Substitution Alkylated Product Alkylated Product Nucleophilic Substitution->Alkylated Product Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Nucleophilic Substitution

Caption: General experimental workflow for the application of 2-Chloro-6-fluoro-3-methylbenzyl bromide.

Safety Information

2-Chloro-6-fluoro-3-methylbenzyl bromide is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an acute toxicant (oral) and can cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Chloro-6-fluoro-3-methylbenzyl bromide is a valuable and reactive intermediate for organic synthesis, particularly in the field of drug discovery. Its unique combination of functional groups provides a versatile platform for the synthesis of complex molecules with potential therapeutic applications. This guide has provided a summary of its key properties, synthetic methods, and a general overview of its reactivity, which should serve as a useful resource for researchers and scientists in the field. Further investigation into the specific applications of this compound is warranted to fully explore its potential in the development of new chemical entities.

References

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-6-fluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the chemical properties of 2-Chloro-6-fluoro-3-methylbenzyl bromide (CAS RN: 261762-87-2). The user-specified topic was "6-Chloro-2-fluoro-3-methylbenzyl bromide"; however, a thorough search of the scientific literature and chemical databases yielded no specific data for this isomer. In contrast, substantial information is available for the isomeric compound, 2-Chloro-6-fluoro-3-methylbenzyl bromide. It is therefore assumed that the user is interested in the latter, and all data herein pertains to this specific isomer. This guide is intended for researchers, scientists, and drug development professionals. All procedures and safety information should be reviewed and verified before any experimental work is undertaken.

Introduction

2-Chloro-6-fluoro-3-methylbenzyl bromide is a halogenated aromatic compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive benzylic bromide functional group along with chloro, fluoro, and methyl substituents on the aromatic ring, makes it a versatile building block for the introduction of the 2-chloro-6-fluoro-3-methylbenzyl moiety into a wide range of molecules. This is particularly relevant in the fields of medicinal chemistry and agrochemical research, where the precise placement of halogen atoms can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a target compound. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its reactivity.

Chemical and Physical Properties

The fundamental chemical and physical properties of 2-Chloro-6-fluoro-3-methylbenzyl bromide are summarized in the tables below. These data are essential for its handling, storage, and use in chemical reactions.

Table 1: General Chemical Information
IdentifierValue
IUPAC Name 2-(bromomethyl)-3-chloro-1-fluoro-4-methylbenzene
CAS Number 261762-87-2
Molecular Formula C₈H₇BrClF
Molecular Weight 237.50 g/mol [1]
Canonical SMILES CC1=C(C(=C(C=C1)F)CBr)Cl
InChI InChI=1S/C8H7BrClF/c1-5-2-3-7(11)6(4-9)8(5)10/h2-3H,4H2,1H3
InChIKey VAMCJPJZOSMZGT-UHFFFAOYSA-N
Table 2: Physical Properties
PropertyValueSource
Physical Form Solid
Melting Point 35-37 °CSynQuest Labs
Boiling Point (Predicted) 241.6 °C at 760 mmHgMOLBASE
Density (Predicted) 1.569 g/cm³MOLBASE
Refractive Index (Predicted) 1.555MOLBASE
Solubility Insoluble in water. Soluble in common organic solvents like dichloromethane, diethyl ether, and tetrahydrofuran.General knowledge

Synthesis and Experimental Protocols

2-Chloro-6-fluoro-3-methylbenzyl bromide is typically synthesized via the free-radical bromination of the corresponding toluene derivative, 2-chloro-6-fluoro-3-methyltoluene. This reaction selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. A common and effective method utilizes a brominating agent such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a radical initiator.

General Experimental Protocol for Benzylic Bromination

This protocol is a generalized procedure based on established methods for the benzylic bromination of toluene derivatives and should be adapted and optimized for the specific substrate.[2][3][4]

Materials:

  • 2-chloro-6-fluoro-3-methyltoluene (1 equivalent)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 equivalents) or N-Bromosuccinimide (NBS) (1.1 equivalents)

  • Radical initiator (e.g., AIBN or benzoyl peroxide, catalytic amount)

  • Anhydrous carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-fluoro-3-methyltoluene and anhydrous carbon tetrachloride.

  • Addition of Reagents: Add DBDMH (or NBS) and a catalytic amount of the radical initiator to the flask.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solid byproducts (e.g., succinimide if NBS is used).

  • Quenching and Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ to neutralize any acidic byproducts, followed by washing with water.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure 2-chloro-6-fluoro-3-methylbenzyl bromide.

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)
Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
~ 7.2-7.4m2HAromatic protons (Ar-H)
~ 4.5s2HBromomethyl protons (-CH₂Br)
~ 2.3s3HMethyl protons (-CH₃)
  • Rationale: The aromatic protons are expected to appear in the typical downfield region. The benzylic protons of the -CH₂Br group are deshielded and should appear as a singlet around 4.5 ppm. The methyl group protons will be a singlet in the upfield region.

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)
Chemical Shift (ppm)Assignment
~ 155-160 (d, ¹JCF ≈ 250 Hz)C-F
~ 130-140Quaternary aromatic carbons
~ 125-135CH aromatic carbons
~ 120-130Quaternary aromatic carbons
~ 30-35-CH₂Br
~ 15-20-CH₃
  • Rationale: The carbon attached to the fluorine will show a large coupling constant. The other aromatic carbons will appear in the 120-140 ppm range. The benzylic carbon will be in the 30-35 ppm region, and the methyl carbon will be upfield.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

  • C-H stretching (aromatic): ~3050-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-H bending (benzylic): ~1200-1250 cm⁻¹

  • C-F stretching: ~1000-1100 cm⁻¹

  • C-Cl stretching: ~700-800 cm⁻¹

  • C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following key fragments are anticipated:

  • Molecular Ion (M⁺): A cluster of peaks around m/z 236, 238, and 240, reflecting the isotopic abundances of Br and Cl.

  • [M-Br]⁺: A fragment at m/z 157/159 corresponding to the benzylic carbocation. This is expected to be a major peak due to the stability of the benzyl cation.

  • Further Fragmentations: Loss of other substituents or ring fragmentation may also be observed.

Reactivity and Applications

The primary site of reactivity in 2-Chloro-6-fluoro-3-methylbenzyl bromide is the benzylic carbon-bromine bond. The bromine atom is a good leaving group, and the benzylic position is activated towards nucleophilic substitution reactions (both SN1 and SN2 mechanisms are possible).

The presence of electron-withdrawing halogen substituents on the aromatic ring can influence the reaction rate. This compound is a key intermediate for introducing the 2-chloro-6-fluoro-3-methylbenzyl group into various molecules, which is a common strategy in the synthesis of pharmaceuticals and agrochemicals.

Safety and Handling

2-Chloro-6-fluoro-3-methylbenzyl bromide should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 5: Hazard Information
HazardDescription
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed
Precautionary Statements P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, and eye/face protection.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Visualizations

Diagram 1: Synthesis of 2-Chloro-6-fluoro-3-methylbenzyl bromide

Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 2-Chloro-6-fluoro-3-methyltoluene product 2-Chloro-6-fluoro-3-methylbenzyl bromide start->product Benzylic Bromination reagents DBDMH or NBS Radical Initiator (AIBN) CCl₄, Reflux reagents->product

Caption: Synthetic pathway for 2-Chloro-6-fluoro-3-methylbenzyl bromide.

Diagram 2: Experimental Workflow for Synthesis and Purification

Workflow A 1. Setup Reaction: Toluene derivative, Solvent B 2. Add Reagents: Brominating agent, Initiator A->B C 3. Heat to Reflux B->C D 4. Monitor Reaction (TLC/GC) C->D D->C Continue heating E 5. Cooldown and Filter D->E Reaction complete F 6. Aqueous Work-up: Wash with NaHCO₃, H₂O E->F G 7. Dry Organic Layer (Na₂SO₄) F->G H 8. Concentrate (Rotovap) G->H I 9. Purify (Column Chromatography) H->I J 10. Characterize Product I->J

Caption: Step-by-step workflow for the synthesis and purification.

Diagram 3: Reactivity in Nucleophilic Substitution

References

An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 6-Chloro-2-fluoro-3-methylbenzyl bromide. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry who may utilize this compound as a key intermediate in the synthesis of complex organic molecules.

Molecular Structure and Properties

This compound is a substituted aromatic compound. Its structure features a benzene ring with a bromomethyl group, a chlorine atom, a fluorine atom, and a methyl group as substituents. The precise arrangement of these functional groups dictates its reactivity and potential use as a building block in organic synthesis.

Chemical Structure and Identifiers

The molecular structure and key identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name 2-(bromomethyl)-1-chloro-3-fluoro-4-methylbenzene
CAS Number 261762-87-2[1]
Molecular Formula C₈H₇BrClF[1]
Molecular Weight 237.50 g/mol [1]
SMILES Cc1cc(F)c(CBr)c(Cl)c1
InChI InChI=1S/C8H7BrClF/c1-5-2-3-7(11)6(4-9)8(5)10/h2-3H,4H2,1H3
Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not widely available in published literature. However, based on the properties of structurally similar compounds and data from suppliers, the following characteristics can be expected. It is important to note that some of these values are predicted.

PropertyValue/Description
Physical Form Solid[2][3]
Boiling Point Predicted: ~230-250 °C (at 760 mmHg)
Melting Point Not available
Solubility Insoluble in water; soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Stability Store in a cool, dry place. Sensitive to moisture.

Synthesis of this compound

Proposed Synthetic Pathway

The most direct method for the synthesis of this compound is the free-radical bromination of 2-chloro-6-fluoro-3-methyltoluene. This reaction is typically initiated by UV light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, using a brominating agent like N-bromosuccinimide (NBS).

Synthetic Pathway reactant 2-Chloro-6-fluoro-3-methyltoluene product This compound reactant->product Free-Radical Bromination reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Solvent (e.g., CCl₄) Heat/UV Light reagents->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from 2-chloro-6-fluoro-3-methyltoluene.

Materials:

  • 2-chloro-6-fluoro-3-methyltoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • UV lamp (optional)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-6-fluoro-3-methyltoluene (1 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show the following signals:

  • A singlet for the benzylic protons (-CH₂Br) in the region of δ 4.5-4.8 ppm.

  • A singlet for the methyl protons (-CH₃) around δ 2.3-2.5 ppm.

  • Two aromatic protons, likely appearing as doublets or multiplets in the aromatic region (δ 7.0-7.5 ppm), with coupling to the fluorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum would be expected to show 8 distinct signals corresponding to the 8 carbon atoms in the molecule. Key predicted shifts include:

  • The benzylic carbon (-CH₂Br) at approximately δ 30-35 ppm.

  • The methyl carbon (-CH₃) around δ 15-20 ppm.

  • Aromatic carbons in the region of δ 115-140 ppm, with C-F and C-Cl couplings affecting their shifts and appearance.

Applications in Drug Development

Substituted benzyl halides, such as this compound, are valuable intermediates in medicinal chemistry.[4] They are primarily used as electrophilic building blocks to introduce a substituted benzyl moiety into a target molecule.

Role as a Synthetic Intermediate

The primary application of this compound is in nucleophilic substitution reactions. The benzylic bromide is a good leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the construction of more complex molecular architectures that are often found in active pharmaceutical ingredients (APIs).

Application_Workflow start 6-Chloro-2-fluoro-3- methylbenzyl bromide product Substituted Product (Target Molecule Precursor) start->product Nucleophilic Substitution nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) nucleophile->product api Active Pharmaceutical Ingredient (API) product->api Further Synthetic Steps

Caption: General workflow for the use of the title compound in synthesis.

While specific examples of drugs synthesized directly from this compound are not prevalent in public literature, its structural motifs are relevant. For instance, halogenated and methylated benzyl groups are present in various classes of drugs, including antivirals, anti-cancer agents, and central nervous system modulators. The unique combination of chloro, fluoro, and methyl substituents on the aromatic ring allows for fine-tuning of steric and electronic properties, which can be crucial for optimizing drug-target interactions.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[2][3] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As a lachrymator, it can cause tearing and irritation to the eyes and respiratory tract.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate for organic synthesis. Its polysubstituted aromatic structure makes it a useful building block for introducing a specific benzyl moiety in the development of new chemical entities, particularly in the field of drug discovery. While detailed experimental data is sparse, its synthesis and reactivity can be reliably predicted from established chemical principles, allowing for its effective use in research and development settings.

References

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-fluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-chloro-2-fluoro-3-methylbenzyl bromide, a key intermediate in the development of various pharmaceutical compounds. The synthesis primarily involves the benzylic bromination of 2-chloro-6-fluoro-3-methyltoluene. This document outlines the detailed reaction pathway, experimental protocols, and relevant quantitative data.

Synthesis Pathway

The principal pathway for the synthesis of this compound is a free-radical substitution reaction known as the Wohl-Ziegler bromination.[1][2][3][4] This reaction selectively introduces a bromine atom at the benzylic position of the methyl group on the aromatic ring.

The overall reaction is as follows:

Starting Material: 2-Chloro-6-fluoro-3-methyltoluene Reagents: N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or benzoyl peroxide) Product: this compound

The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile, under reflux or photochemical conditions to initiate the radical chain reaction.[1][5]

Reaction Mechanism

The Wohl-Ziegler bromination proceeds through a free-radical chain mechanism:

  • Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN or benzoyl peroxide) upon heating or exposure to UV light, generating free radicals. These radicals then abstract a bromine atom from N-bromosuccinimide (NBS) to produce a bromine radical (Br•).

  • Propagation:

    • The bromine radical abstracts a hydrogen atom from the methyl group of 2-chloro-6-fluoro-3-methyltoluene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

    • The benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to yield the desired product, this compound, and a new bromine radical. The Br₂ is generated in situ from the reaction of HBr with NBS.[5]

  • Termination: The reaction terminates when two radicals combine.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound via Wohl-Ziegler bromination. It is crucial to perform this reaction under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent side reactions.

Materials:

  • 2-Chloro-6-fluoro-3-methyltoluene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Inert Gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Inert gas supply system

  • Apparatus for filtration

  • Rotary evaporator

  • Chromatography equipment for purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inlet for inert gas, add 2-chloro-6-fluoro-3-methyltoluene and the chosen anhydrous solvent (e.g., CCl₄).

  • Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of the radical initiator (e.g., AIBN, 0.02-0.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent, typically around 77°C for CCl₄) and maintain this temperature. The reaction can also be initiated by irradiation with a UV lamp.[6]

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) to observe the consumption of the starting material and the formation of the product. The reaction is typically complete when the denser NBS has been converted to the less dense succinimide, which will float on top of the solvent.[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with water and brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that specific yields and reaction times may vary depending on the scale of the reaction and the precise conditions used.

ParameterValueReference
Molecular Formula C₈H₇BrClF
Molecular Weight 237.50 g/mol
Starting Material 2-Chloro-6-fluoro-3-methyltoluene
Brominating Agent N-Bromosuccinimide (NBS)[1]
Radical Initiator AIBN or Benzoyl Peroxide[1]
Solvent Carbon Tetrachloride or Acetonitrile[1]
Typical Molar Ratio (Substrate:NBS) 1 : 1.0 - 1.2
Typical Reaction Temperature Reflux (e.g., ~77 °C for CCl₄)[1]
Typical Reaction Time 2 - 12 hours
Reported Yield 70 - 90% (general for benzylic brominations)

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway start 2-Chloro-6-fluoro-3-methyltoluene product This compound start->product Wohl-Ziegler Bromination reagents NBS, AIBN (initiator) Anhydrous Solvent (e.g., CCl4) Heat (Reflux) or UV light

Caption: Synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Combine Starting Material, NBS, and Initiator in Solvent B 2. Heat to Reflux under Inert Atmosphere A->B C 3. Monitor Reaction (TLC/GC-MS) B->C D 4. Cool and Filter to Remove Succinimide C->D E 5. Wash Organic Layer with Water and Brine D->E F 6. Dry Organic Layer (e.g., Na2SO4) E->F G 7. Remove Solvent (Rotary Evaporation) F->G H 8. Purify by Column Chromatography or Distillation G->H I Final Product H->I

Caption: Experimental workflow for the synthesis.

Safety Considerations

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. It is also an ozone-depleting substance. Whenever possible, it should be replaced with a safer solvent like acetonitrile. All manipulations involving CCl₄ must be performed in a well-ventilated fume hood.

  • Radical Initiators (AIBN, Benzoyl Peroxide): Can be unstable and potentially explosive upon heating or shock. Handle with care and store appropriately.

  • This compound: As a benzyl bromide derivative, it is expected to be a lachrymator and an irritant. Handle in a fume hood with appropriate PPE.

This technical guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to consult specific literature examples for this or closely related substrates to optimize reaction conditions for their specific needs.

References

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-2-fluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) for 6-Chloro-2-fluoro-3-methylbenzyl bromide did not yield any specific results. The information presented in this guide is based on predicted data for a structural isomer and generalized experimental protocols for compounds of a similar class.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a framework for the spectroscopic characterization of this compound. Due to the absence of experimental data for this specific compound, we will discuss the predicted data for its isomer, 2-Chloro-6-fluoro-3-methylbenzyl bromide , and outline general experimental methodologies for acquiring and interpreting the necessary spectroscopic information.

Physicochemical Properties of the Isomer: 2-Chloro-6-fluoro-3-methylbenzyl bromide

While data for this compound is unavailable, its isomer, 2-Chloro-6-fluoro-3-methylbenzyl bromide, is commercially available and some of its properties are documented.

PropertyValueReference
Molecular FormulaC₈H₇BrClF[1][2][3]
Molecular Weight237.50 g/mol [2][3]
Monoisotopic Mass235.94037 Da[1]
FormSolid[2]

Predicted Mass Spectrometry Data for 2-Chloro-6-fluoro-3-methylbenzyl bromide

The following table summarizes the predicted collision cross-section data for various adducts of 2-Chloro-6-fluoro-3-methylbenzyl bromide, which can be valuable for mass spectrometry-based identification.[1]

Adductm/zPredicted CCS (Ų)
[M+H]⁺236.94765137.1
[M+Na]⁺258.92959151.9
[M-H]⁻234.93309142.9
[M+NH₄]⁺253.97419160.2
[M+K]⁺274.90353138.7
[M]⁺235.93982157.0
[M]⁻235.94092157.0

General Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for obtaining spectroscopic data for aromatic halides like this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

    • Expected Signals: For this compound, one would expect to see a singlet for the methyl group (CH₃), a singlet for the benzylic methylene group (CH₂Br), and two aromatic protons which may appear as doublets or more complex multiplets due to coupling with each other and the fluorine atom. The chemical shifts would be influenced by the electron-withdrawing effects of the halogen substituents.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is typically required compared to ¹H NMR.

    • Data Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer. Proton-decoupled mode is standard to simplify the spectrum to single lines for each unique carbon.

    • Expected Signals: One would expect to see signals for the methyl carbon, the benzylic methylene carbon, and six distinct aromatic carbons, each with unique chemical shifts due to the substitution pattern.

3.2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to better observe the molecular ion peak.

  • Data Analysis: The mass spectrum of a compound containing chlorine and bromine will show a characteristic isotopic pattern. The M+ peak will be accompanied by an M+2 peak of nearly equal intensity (due to the natural abundance of ⁷⁹Br and ⁸¹Br) and an M+4 peak. The presence of a chlorine atom will further split these peaks.

3.3. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid Samples: The sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol oil and placing it between two salt plates (e.g., NaCl or KBr).[4][5]

    • Liquid/Solution Samples: If the compound is soluble in a suitable solvent (e.g., CCl₄, CHCl₃), a spectrum can be obtained from a solution in a liquid cell.[6]

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Expected Absorptions: Key vibrational bands for this compound would include C-H stretching of the aromatic ring and the methyl/methylene groups (~3100-2850 cm⁻¹), C=C stretching of the aromatic ring (~1600-1450 cm⁻¹), and C-H bending vibrations. The C-Br, C-Cl, and C-F stretching vibrations would appear in the fingerprint region (below 1400 cm⁻¹).

Workflow for Compound Characterization

Due to the lack of information on signaling pathways involving this compound, a general workflow for the synthesis and characterization of a novel benzyl bromide is presented below.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation start Starting Materials reaction Chemical Reaction (e.g., Bromination) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir structure Structure Elucidation nmr->structure ms->structure ir->structure purity Purity Assessment structure->purity confirmation Final Structure Confirmation purity->confirmation

General workflow for the synthesis and characterization of a benzyl bromide.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 6-Chloro-2-fluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Chloro-2-fluoro-3-methylbenzyl bromide. The document includes predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and a visual representation of the molecular structure and its corresponding proton signals. This information is crucial for the structural elucidation and quality control of this compound in research and development settings.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The prediction was performed using advanced computational algorithms, providing an expected spectrum in a standard deuterated solvent such as chloroform-d (CDCl₃) at a spectrometer frequency of 400 MHz.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
-CH₃2.35Singlet (s)N/A3H
-CH₂Br4.60Singlet (s)N/A2H
Ar-H (position 4)7.15Doublet (d)8.01H
Ar-H (position 5)7.30Doublet of doublets (dd)8.0, 2.01H

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard operating procedure for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

  • Ensure the spectrometer is properly tuned and shimmed before data acquisition.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically -2 to 12 ppm.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Temperature: Standard probe temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to aid in signal assignment.

Visualization of Structure and ¹H NMR Signals

The following diagram illustrates the chemical structure of this compound and the correlation of each unique proton environment to its predicted signal in the ¹H NMR spectrum.

Caption: Correlation of proton groups in this compound to their predicted ¹H NMR signals.

In-Depth Technical Guide: 13C NMR Analysis of 6-Chloro-2-fluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of 6-Chloro-2-fluoro-3-methylbenzyl bromide. This document outlines predicted spectral data, detailed experimental protocols for acquiring such data, and the logical framework for spectral assignment.

Predicted ¹³C NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for this compound, a predicted spectrum was generated using established computational methods. The predicted chemical shifts are summarized in Table 1. These predictions are based on the molecular structure and known substituent effects on carbon chemical shifts. The numbering of the carbon atoms corresponds to the structure depicted in Figure 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Justification for Assignment
C1134.5Aromatic carbon bonded to the -CH₂Br group. Deshielded due to the electronegativity of the bromine and the aromatic ring current.
C2158.0 (d, ¹JCF ≈ 245 Hz)Aromatic carbon bonded to the highly electronegative fluorine atom, resulting in significant deshielding and a large one-bond C-F coupling constant.
C3125.0Aromatic carbon bonded to the methyl group. The methyl group has a minor shielding effect.
C4130.0Aromatic carbon para to the fluorine. Its chemical shift is influenced by resonance and inductive effects of the substituents.
C5126.5Aromatic carbon meta to the fluorine and ortho to the chlorine. Shielded relative to unsubstituted benzene.
C6132.0Aromatic carbon bonded to the chlorine atom. Deshielded by the electronegative chlorine atom.
C7 (-CH₂Br)30.0Benzylic carbon attached to bromine. The electronegativity of bromine causes a significant downfield shift compared to a methyl group.
C8 (-CH₃)15.0Methyl carbon. Typically found in the upfield region of the spectrum.

Note: Predicted values are generated from computational models and may vary slightly from experimental results. The coupling of carbon with fluorine (¹⁹F, spin I=1/2) is expected to produce doublets for carbons in close proximity.

Molecular Structure and Atom Numbering

The logical relationship between the carbon atoms and their predicted chemical shifts is visualized below.

Figure 1: Molecular structure of this compound with carbon atom numbering.

Standard Experimental Protocol for ¹³C NMR Acquisition

The following protocol outlines a standard procedure for acquiring a high-quality ¹³C NMR spectrum of a small organic molecule like this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-50 mg of this compound.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[1] The solvent peak (a triplet at approximately 77 ppm for CDCl₃) can serve as an internal reference.[1]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool into the NMR tube to prevent magnetic field distortions.

Spectrometer Setup and Calibration
  • Instrumentation: A modern NMR spectrometer with a field strength of at least 300 MHz (for ¹H) is recommended.

  • Tuning and Matching: Tune and match the probe for the ¹³C frequency.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.

Acquisition Parameters

For a standard proton-decoupled ¹³C NMR experiment, the following parameters are recommended.[2][3]

Table 2: Recommended ¹³C NMR Acquisition Parameters

ParameterRecommended ValuePurpose
Pulse Programzgpg30 or zgdc30A standard pulse sequence with proton decoupling.[2]
Pulse Angle30°A smaller flip angle allows for a shorter relaxation delay, improving signal-to-noise over time.[2]
Spectral Width (SW)0 to 250 ppmThis range covers the vast majority of carbon chemical shifts in organic molecules.[3]
Acquisition Time (AQ)1.0 - 2.0 sA longer acquisition time provides better resolution.[2]
Relaxation Delay (D1)2.0 - 5.0 sAllows for sufficient relaxation of the carbon nuclei between pulses. Quaternary carbons have longer relaxation times.[2]
Number of Scans (NS)128 - 1024 (or more)Due to the low natural abundance of ¹³C, multiple scans are required to achieve an adequate signal-to-noise ratio.[3][4] The number of scans will depend on the sample concentration.
Temperature298 K (25 °C)Standard operating temperature.
Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the solvent peak (e.g., 77.16 ppm for CDCl₃).

  • Peak Picking: Identify and label the chemical shift of each peak.

The workflow for ¹³C NMR data acquisition and analysis is illustrated in the following diagram.

G cluster_workflow ¹³C NMR Experimental Workflow A Sample Preparation (Dissolution & Transfer) B Spectrometer Setup (Tuning, Locking, Shimming) A->B C Data Acquisition (Set Parameters & Run Experiment) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Referencing, Peak Picking, Assignment) D->E

References

Physical and chemical stability of 6-Chloro-2-fluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Stability of 6-Chloro-2-fluoro-3-methylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic halide. Its structural features, including a reactive benzyl bromide moiety and a substituted phenyl ring, make it a valuable intermediate in organic synthesis. For instance, it has been cited in patents related to the synthesis of inhibitors of stearoyl-CoA desaturase, highlighting its potential relevance in drug discovery and development. A thorough understanding of the physical and chemical stability of this compound is crucial for its proper handling, storage, and use in synthetic applications, as well as for ensuring the quality and purity of downstream products. This technical guide provides an in-depth overview of the expected stability of this compound based on the known chemistry of analogous compounds and outlines protocols for its experimental stability assessment.

Physicochemical Properties

Limited specific physical property data for this compound is publicly available. The following table summarizes the known information.

PropertyValueSource
Molecular Formula C₈H₇BrClF[1]
Molecular Weight 237.51 g/mol [1]
Appearance Solid[1]
Purity Typically ≥95%[2]
Storage Temperature Ambient[2]

Chemical Stability and Reactivity

The chemical stability of this compound is primarily dictated by the reactivity of the benzylic bromide group. Benzyl bromides are known to be reactive electrophiles, susceptible to nucleophilic substitution reactions. The substituents on the aromatic ring (chloro, fluoro, and methyl groups) can influence the reactivity of the benzylic carbon through inductive and resonance effects.

General Reactivity

Benzyl bromides can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. The SN1 pathway is favored if the resulting benzylic carbocation is stabilized. The methyl group at the 3-position is an electron-donating group, which can help stabilize a positive charge on the benzylic carbon. Conversely, the chloro and fluoro groups are electron-withdrawing, which can destabilize the carbocation. The overall effect on the reaction mechanism and rate will be a balance of these electronic influences.

Potential Degradation Pathways

Based on the chemistry of benzyl bromides and halogenated aromatic compounds, the following degradation pathways are plausible for this compound:

  • Hydrolysis: This is a common degradation pathway for benzyl halides, where the compound reacts with water to form the corresponding benzyl alcohol (6-chloro-2-fluoro-3-methylbenzyl alcohol) and hydrobromic acid. This reaction can be catalyzed by both acids and bases.

  • Oxidation: The compound may be susceptible to oxidation, particularly in the presence of strong oxidizing agents. The benzylic carbon is a potential site of oxidation.

  • Photodegradation: Benzyl halides can be light-sensitive. Exposure to UV or visible light may lead to homolytic cleavage of the carbon-bromine bond, generating a benzylic radical and a bromine radical, which can then initiate further degradation reactions.

  • Thermal Decomposition: At elevated temperatures, the compound may undergo decomposition. Hazardous decomposition products can include carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen chloride, and hydrogen fluoride[1].

The following table summarizes the expected stability of this compound under various conditions, based on general principles for similar compounds.

ConditionExpected StabilityPotential Degradation Products
Acidic (aqueous) Low6-Chloro-2-fluoro-3-methylbenzyl alcohol
Basic (aqueous) Low6-Chloro-2-fluoro-3-methylbenzyl alcohol
Oxidative (e.g., H₂O₂) Moderate to Low6-Chloro-2-fluoro-3-methylbenzaldehyde, 6-Chloro-2-fluoro-3-methylbenzoic acid
Thermal Moderate (decomposes at high temperatures)CO, CO₂, HBr, HCl, HF[1]
Photolytic LowRadical species, polymeric materials

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guidelines. These studies involve subjecting the compound to stress conditions to accelerate its degradation.

General Procedure for Forced Degradation Studies
  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the sample solutions to the stress conditions outlined below. A control sample, protected from the stress condition, should be analyzed concurrently.

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed and control samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a suitable detector, should be developed and validated to separate the parent compound from its degradation products. Mass spectrometry (MS) can be used for the identification of the degradants.

Specific Stress Conditions
  • Acid Hydrolysis:

    • Reagent: 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄).

    • Temperature: Room temperature, with the option to heat (e.g., 60-80 °C) if no degradation is observed.

    • Procedure: Mix the sample solution with the acidic solution and monitor over time.

  • Base Hydrolysis:

    • Reagent: 0.1 M to 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

    • Temperature: Room temperature, with the option to heat if necessary.

    • Procedure: Mix the sample solution with the basic solution and monitor over time.

  • Oxidative Degradation:

    • Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂).

    • Temperature: Room temperature.

    • Procedure: Mix the sample solution with the hydrogen peroxide solution and monitor over time.

  • Thermal Degradation:

    • Condition: Dry heat (e.g., in a calibrated oven) at temperatures above those used for accelerated stability testing (e.g., 80 °C, 105 °C).

    • Procedure: Store the solid compound or its solution in a tightly sealed container at the specified temperature and monitor over time.

  • Photostability Testing:

    • Condition: Expose the compound (as a solid and in solution) to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours per square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

    • Procedure: Place the samples in a photostability chamber and monitor over time.

Mandatory Visualizations

Proposed Hydrolysis Pathway

G A This compound C 6-Chloro-2-fluoro-3-methylbenzyl alcohol A->C B H₂O (Hydrolysis) D HBr

Caption: Proposed hydrolysis of this compound.

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidative Degradation A->D E Thermal Degradation A->E F Photolytic Degradation A->F G Sample at time points B->G C->G D->G E->G F->G H Stability-indicating analytical method (e.g., HPLC, GC) G->H I Identify degradants (e.g., MS) H->I J Quantify degradation and determine kinetics H->J

Caption: General workflow for forced degradation studies.

Handling and Storage Recommendations

To ensure the stability and integrity of this compound, the following handling and storage procedures are recommended based on its safety data sheet[1]:

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed to prevent moisture ingress, which could lead to hydrolysis.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation[1].

  • Light Protection: While specific photostability data is unavailable, it is prudent to store the compound protected from light.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves and safety goggles. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

Conclusion

While specific quantitative stability data for this compound is not found in the public domain, its chemical structure suggests that it is a reactive compound susceptible to degradation, particularly through hydrolysis and potentially photodegradation. Its stability is expected to be compromised in the presence of strong acids, bases, and oxidizing agents, as well as at elevated temperatures. For any application, especially in drug development, it is imperative to conduct thorough experimental stability studies following established guidelines to understand its degradation profile, identify potential degradants, and establish appropriate storage and handling conditions.

References

An In-depth Technical Guide to the Reactivity of 2-Chloro-6-fluoro-3-methylbenzyl bromide as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 2-Chloro-6-fluoro-3-methylbenzyl bromide as an alkylating agent. Primarily utilized as a key intermediate in the synthesis of the HIV-1 integrase inhibitor, Elvitegravir, this document collates available data on its physical and chemical characteristics. A detailed examination of its role in C-C bond formation via Negishi coupling is presented, including a composite experimental protocol derived from patent literature. Furthermore, a theoretical analysis of the electronic and steric effects of the aromatic substituents on the reactivity of the benzylic bromide is discussed. This guide aims to serve as a valuable resource for researchers in medicinal chemistry and process development.

Chemical and Physical Properties

2-Chloro-6-fluoro-3-methylbenzyl bromide is a substituted aromatic haloalkane. Its structure is characterized by a benzene ring with chloro, fluoro, methyl, and bromomethyl substituents. These features contribute to its specific reactivity profile, particularly as an electrophile in alkylation reactions.

PropertyValueReference
Molecular Formula C₈H₇BrClF[1][2]
Molecular Weight 237.50 g/mol [1][2]
CAS Number 261762-87-2[1]
Appearance Solid[2]
SMILES ClC1=C(CBr)C(F)=CC=C1C[2]
InChI 1S/C8H7BrClF/c1-5-2-3-7(11)6(4-9)8(5)10/h2-3H,4H2,1H3[2]

Reactivity as an Alkylating Agent: Theoretical Considerations

The reactivity of 2-Chloro-6-fluoro-3-methylbenzyl bromide as an alkylating agent is governed by the stability of the transition state and/or carbocation intermediate formed during nucleophilic substitution reactions (Sₙ1 and Sₙ2). The substituents on the benzene ring play a crucial role in modulating this reactivity through inductive and resonance effects.

  • Benzylic Position: The bromine atom is situated at a benzylic position, which inherently enhances its reactivity in nucleophilic substitution reactions compared to a non-aromatic alkyl bromide. This is due to the ability of the adjacent benzene ring to stabilize the developing positive charge in the transition state (for Sₙ2 reactions) or the fully formed carbocation (for Sₙ1 reactions) through resonance.

  • Electronic Effects of Substituents:

    • -Cl (Chloro): The chloro group is an electron-withdrawing group via induction and a weak electron-donating group via resonance. Overall, it is considered a deactivating group in electrophilic aromatic substitution, which implies it withdraws electron density from the ring. This electron withdrawal can destabilize a benzylic carbocation, thus potentially slowing down an Sₙ1 reaction.

    • -F (Fluoro): Similar to the chloro group, the fluoro group is strongly electron-withdrawing inductively and weakly electron-donating through resonance. Its net effect is electron-withdrawing, which would also be expected to disfavor the formation of a benzylic carbocation.

    • -CH₃ (Methyl): The methyl group is an electron-donating group through induction and hyperconjugation. This electron-donating nature helps to stabilize a positive charge on the benzene ring and, by extension, a benzylic carbocation. This would tend to increase the rate of reactions proceeding through a carbocation-like transition state.

The combined electronic effects of these substituents on the benzylic carbon's electrophilicity are complex. While the halogens are deactivating, the methyl group is activating. The overall reactivity will be a balance of these competing effects. Given that it is a primary benzylic bromide, it is likely to favor an Sₙ2-type mechanism, where steric hindrance also plays a significant role. The ortho-substituents (-Cl and -F) could provide some steric hindrance to the incoming nucleophile.

Application in Synthesis: The Negishi Coupling in Elvitegravir Production

The most prominent application of 2-Chloro-6-fluoro-3-methylbenzyl bromide is in the synthesis of Elvitegravir, an antiretroviral drug used to treat HIV infection. In this synthesis, it serves as the electrophilic partner in a palladium-catalyzed Negishi cross-coupling reaction to form a crucial C-C bond.

The general workflow for this transformation is as follows:

G cluster_prep Organozinc Reagent Formation cluster_coupling Negishi Coupling cluster_workup Deprotection A 2-Chloro-6-fluoro-3- methylbenzyl bromide C Organozinc Reagent A->C THF B Zinc dust (Zn) B->C F Coupled Product (Elvitegravir precursor) C->F D Quinolone Derivative D->F E Pd Catalyst (e.g., PdCl2(PPh3)2) E->F G Final Deprotection F->G H Elvitegravir G->H

References

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-fluoro-3-methylbenzyl bromide: Key Intermediates and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 6-chloro-2-fluoro-3-methylbenzyl bromide, a key building block in the development of various pharmaceutical compounds. This document details the key intermediates, their synthesis, and the final conversion to the target molecule, presenting detailed experimental protocols and quantitative data in a structured format for ease of reference and reproducibility.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that begins with the construction of the substituted toluene core, followed by a selective benzylic bromination. The key intermediate in this pathway is 2-chloro-6-fluoro-3-methyltoluene . The overall synthetic transformation can be visualized as a two-stage process:

  • Synthesis of the Core Intermediate: 2-Chloro-6-fluoro-3-methyltoluene. This stage focuses on the assembly of the substituted aromatic ring with the desired chlorine, fluorine, and methyl groups in the correct positions.

  • Benzylic Bromination. This final step involves the selective bromination of the methyl group on the toluene ring to yield the target benzyl bromide.

The following sections provide detailed experimental protocols for each of these stages.

Synthesis of Key Intermediates

The synthesis of the pivotal intermediate, 2-chloro-6-fluoro-3-methyltoluene, can be achieved through a plausible multi-step sequence starting from commercially available 2-fluoro-3-methylaniline. This route involves a Sandmeyer-type reaction to introduce the chloro group.

Synthesis of 2-Chloro-6-fluoro-3-methylaniline

While various routes to substituted anilines exist, a common strategy involves the chlorination of a suitable aniline precursor. For the synthesis of 2-chloro-6-fluoro-3-methylaniline, a potential route involves the direct chlorination of 2-fluoro-6-methylaniline.

Synthesis of 2-Chloro-6-fluoro-3-methyltoluene from 2-Chloro-6-fluoro-3-methylaniline

The conversion of the synthesized 2-chloro-6-fluoro-3-methylaniline to 2-chloro-6-fluoro-3-methyltoluene can be accomplished via a Sandmeyer reaction. This well-established method for converting aryl amines to a variety of functional groups proceeds via a diazonium salt intermediate.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-fluoro-3-methyltoluene via Sandmeyer Reaction

This protocol describes the conversion of 2-chloro-6-fluoro-3-methylaniline to 2-chloro-6-fluoro-3-methyltoluene.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-6-fluoro-3-methylaniline159.5915.96 g0.10
Sodium Nitrite (NaNO₂)69.007.25 g0.105
Hydrochloric Acid (HCl, conc.)36.4630 mL~0.36
Copper(I) Chloride (CuCl)98.991.0 g0.01
Ethanol (95%)46.07200 mL-
Diethyl Ether74.12200 mL-
Sodium Bicarbonate (sat. aq.)84.01100 mL-
Anhydrous Magnesium Sulfate120.3710 g-

Procedure:

  • Diazotization: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 15.96 g (0.10 mol) of 2-chloro-6-fluoro-3-methylaniline in 30 mL of concentrated hydrochloric acid and 50 mL of water. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of 7.25 g (0.105 mol) of sodium nitrite in 20 mL of water dropwise from the dropping funnel, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate 1 L beaker, prepare a solution of 1.0 g of copper(I) chloride in 10 mL of concentrated hydrochloric acid. Add 200 mL of 95% ethanol and cool the mixture to 0-5 °C.

  • Slowly and carefully add the cold diazonium salt solution to the ethanolic copper(I) chloride solution with vigorous stirring. Nitrogen gas will evolve.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it on a water bath at 40-50 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: Pour the reaction mixture into 500 mL of ice-water and extract with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation to yield 2-chloro-6-fluoro-3-methyltoluene.

Final Step: Benzylic Bromination

The final step in the synthesis is the selective bromination of the benzylic methyl group of 2-chloro-6-fluoro-3-methyltoluene. This is typically achieved using a radical brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions.

Experimental Protocols

Protocol 2: Synthesis of this compound

This protocol details the benzylic bromination of 2-chloro-6-fluoro-3-methyltoluene.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-6-fluoro-3-methyltoluene158.6015.86 g0.10
N-Bromosuccinimide (NBS)177.9818.69 g0.105
Azobisisobutyronitrile (AIBN)164.210.164 g0.001
Carbon Tetrachloride (CCl₄)153.82200 mL-
Hexane86.18100 mL-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 15.86 g (0.10 mol) of 2-chloro-6-fluoro-3-methyltoluene and 18.69 g (0.105 mol) of N-bromosuccinimide in 200 mL of carbon tetrachloride.

  • Add 0.164 g (0.001 mol) of AIBN to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 77 °C) with vigorous stirring. The reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent such as hexane or by vacuum distillation.

Visualizing the Synthetic Pathway

The overall synthetic pathway can be represented by the following logical flow:

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_bromination Benzylic Bromination 2_Fluoro_3_methylaniline 2-Fluoro-3-methylaniline Diazonium_Salt Diazonium Salt Intermediate 2_Fluoro_3_methylaniline->Diazonium_Salt NaNO2, HCl 0-5 °C 2_Chloro_6_fluoro_3_methyltoluene 2-Chloro-6-fluoro-3-methyltoluene Diazonium_Salt->2_Chloro_6_fluoro_3_methyltoluene CuCl, Ethanol 6_Chloro_2_fluoro_3_methylbenzyl_bromide This compound 2_Chloro_6_fluoro_3_methyltoluene->6_Chloro_2_fluoro_3_methylbenzyl_bromide NBS, AIBN CCl4, Reflux Experimental_Workflow start Start: Precursor Synthesis diazotization Diazotization of Aniline start->diazotization sandmeyer Sandmeyer Reaction diazotization->sandmeyer workup1 Aqueous Work-up & Extraction sandmeyer->workup1 purification1 Purification of Toluene Derivative (Distillation) workup1->purification1 bromination Benzylic Bromination (NBS/AIBN) purification1->bromination workup2 Filtration & Aqueous Work-up bromination->workup2 purification2 Final Purification (Recrystallization/Distillation) workup2->purification2 end End Product: this compound purification2->end

Methodological & Application

Synthesis of Elvitegravir using 6-Chloro-2-fluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Elvitegravir, a potent HIV-1 integrase strand transfer inhibitor. A key step in the synthesis involves the introduction of the 3-chloro-2-fluorobenzyl side chain via a Negishi coupling reaction, utilizing a zinc reagent derived from 6-chloro-2-fluoro-3-methylbenzyl bromide.

Mechanism of Action

Elvitegravir is an antiretroviral drug that targets the HIV-1 integrase enzyme, which is essential for the replication of the virus.[1][2][3][4][5] By inhibiting the strand transfer step of viral DNA integration into the host cell's genome, Elvitegravir effectively blocks the formation of the HIV-1 provirus and prevents the propagation of the viral infection.[1][3]

Elvitegravir_Mechanism_of_Action cluster_host_cell Host Cell HIV_RNA HIV RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Integrated_Provirus Integrated Provirus Viral_DNA->Integrated_Provirus Integration (HIV Integrase) New_HIV_Virions New HIV Virions Integrated_Provirus->New_HIV_Virions Replication Host_DNA Host DNA Elvitegravir Elvitegravir HIV_Integrase HIV Integrase Elvitegravir->HIV_Integrase

Caption: Mechanism of action of Elvitegravir as an HIV-1 integrase inhibitor.

Synthesis Overview

The synthesis of Elvitegravir can be achieved through various routes, with a common strategy involving the construction of the quinolone core followed by the introduction of the characteristic side chains. The 3-chloro-2-fluorobenzyl group at the C6 position is typically installed using a palladium-catalyzed cross-coupling reaction, such as the Negishi coupling.[6][7] This involves the preparation of an organozinc reagent, 3-chloro-2-fluorobenzylzinc bromide, from the corresponding benzyl bromide.

Elvitegravir_Synthesis_Workflow cluster_reagents Key Reagents cluster_synthesis Synthetic Steps Benzyl_Bromide This compound Organozinc_Formation Formation of 3-chloro-2-fluorobenzylzinc bromide Benzyl_Bromide->Organozinc_Formation Zinc Zinc Zinc->Organozinc_Formation Quinolone_Core Quinolone Intermediate (e.g., Ila) Negishi_Coupling Negishi Coupling Quinolone_Core->Negishi_Coupling Pd_Catalyst Palladium Catalyst (e.g., PdCl2(PPh3)2) Pd_Catalyst->Negishi_Coupling Organozinc_Formation->Negishi_Coupling Deprotection Deprotection/Hydrolysis Negishi_Coupling->Deprotection Elvitegravir Elvitegravir Deprotection->Elvitegravir

Caption: General workflow for the synthesis of Elvitegravir.

Experimental Protocols

The following protocols are based on procedures described in the literature.[7][8][9]

Protocol 1: Preparation of 3-chloro-2-fluorobenzylzinc bromide

This protocol describes the in-situ preparation of the organozinc reagent required for the Negishi coupling.

Materials:

  • This compound

  • Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (for activation)

Procedure:

  • Activate zinc dust by stirring with a catalytic amount of iodine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) until the color of iodine disappears.

  • To the activated zinc suspension, add a solution of this compound in anhydrous THF dropwise at a controlled temperature (e.g., room temperature or slightly elevated).

  • Stir the reaction mixture until the formation of the organozinc reagent is complete (can be monitored by TLC or GC analysis of the starting material).

  • The resulting solution of 3-chloro-2-fluorobenzylzinc bromide is used directly in the subsequent Negishi coupling step.

Protocol 2: Synthesis of Elvitegravir via Negishi Coupling

This protocol details the coupling of the organozinc reagent with a protected quinolone intermediate, followed by deprotection.

Materials:

  • 6-Bromo-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Intermediate IIa)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Solution of 3-chloro-2-fluorobenzylzinc bromide in THF (from Protocol 1)

  • Palladium catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II))

  • Acetonitrile

  • Water

  • Hydrochloric acid (5%)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Methanol

Procedure:

  • To a suspension of the quinolone intermediate (IIa) in acetonitrile, add N,O-Bis(trimethylsilyl)acetamide (BSA) to protect the hydroxyl and carboxylic acid groups.

  • Heat the mixture (e.g., at 70-75°C) to facilitate the silylation.

  • After silylation is complete, add the palladium catalyst to the reaction mixture.

  • Add the solution of 3-chloro-2-fluorobenzylzinc bromide in THF dropwise to the reaction mixture at an elevated temperature (e.g., 60°C).

  • Maintain the reaction at this temperature until the coupling is complete (monitor by HPLC).

  • Upon completion, cool the reaction mixture and add water and 5% hydrochloric acid to hydrolyze the silyl protecting groups and quench the reaction.

  • Stir the mixture for a sufficient time to ensure complete deprotection.

  • Add saturated ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the organic layer, dry it over a suitable drying agent, and evaporate the solvent.

  • Purify the crude product by crystallization from a suitable solvent such as methanol to obtain Elvitegravir.

Data Presentation

The following tables summarize the quantitative data reported for the synthesis of Elvitegravir and its intermediates.

Table 1: Reaction Yields and Purity

Step/ProductReported YieldHPLC PurityReference
Intermediate IIa96%99.6%[8]
Elvitegravir86%96.3%[8]

Table 2: Spectroscopic Data for Elvitegravir

Spectroscopic DataReported ValuesReference
¹H NMR (250 MHz, CDCl₃) δ (ppm) 15.68 (s, 1H), 8.76 (s, 1H), 8.14 (s, 1H), 7.21 (s, 1H), 6.95 - 7.04 (m, 3H), 4.47 (m, 1H), 4.14 (d, 2H), 3.99 (s, 3H), 2.39 (m, 1H), 1.19 (d, 3H), 0.78 (d, 3H)[8]
Melting Point (°C) 193-202 (decomposition)[8]

Table 3: Spectroscopic Data for Intermediate IIa

Spectroscopic DataReported ValuesReference
¹H NMR (250 MHz, DMSO) δ (ppm) 15.12 (s, 1H), 8.92 (s, 1H), 8.49 (s, 1H), 7.55 (s, 1H), 5.22 (t, 1H), 4.02 (m, 1H), 3.81 (s, 3H), 3.78 (m, 2H), 1.16 (d, 3H), 0.74 (d, 3H)[8]
Melting Point (°C) 255 - 257[8]

References

Application Notes and Protocols: 6-Chloro-2-fluoro-3-methylbenzyl bromide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-fluoro-3-methylbenzyl bromide is a key trifunctional electrophilic building block in medicinal chemistry. Its utility lies in the precise introduction of the 6-chloro-2-fluoro-3-methylbenzyl moiety into a variety of molecular scaffolds. The presence of chlorine, fluorine, and a methyl group on the aromatic ring, combined with the reactive benzyl bromide, allows for the strategic modification of lead compounds to enhance their biological activity, selectivity, and pharmacokinetic properties. The chlorinated and fluorinated phenyl group is a common feature in many kinase inhibitors and other therapeutic agents, where it can engage in specific interactions with the target protein. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors.

Key Applications in Medicinal Chemistry

Derivatives of substituted benzyl bromides, such as this compound, are integral to the synthesis of a wide range of biologically active molecules. The primary application of this reagent is in the N-alkylation of heterocyclic amines, a common strategy in the development of kinase inhibitors, antiviral agents, and anticancer drugs.

Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Many small molecule kinase inhibitors feature a substituted benzyl group that occupies the ATP-binding site of the kinase. This compound can be used to synthesize potent kinase inhibitors by reacting it with appropriate heterocyclic cores, such as pyrimidines, purines, and pyrazoles.

A representative application is the synthesis of substituted pyrrolo[2,3-d]pyrimidines, which are known to inhibit multiple receptor tyrosine kinases (RTKs) like VEGFR, EGFR, and PDGFR. The 6-chloro-2-fluoro-3-methylbenzyl group can be introduced at the N7-position of the pyrrolo[2,3-d]pyrimidine scaffold to enhance binding affinity and selectivity.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Heterocyclic Amine

This protocol describes a general method for the N-alkylation of a heterocyclic amine using this compound.

Materials:

  • Heterocyclic amine (e.g., 4-amino-1H-pyrrolo[2,3-d]pyrimidine) (1.0 eq)

  • This compound (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the heterocyclic amine (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material completely.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Prepare a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water, and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-alkylated product.

Workflow Diagram:

experimental_workflow start Start setup Reaction Setup: Heterocycle + Anhydrous DMF (under inert atmosphere) start->setup deprotonation Deprotonation: Add NaH at 0 °C setup->deprotonation alkylation Alkylation: Add 6-Chloro-2-fluoro-3-methylbenzyl bromide solution at 0 °C deprotonation->alkylation reaction Reaction: Stir at room temperature alkylation->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete quenching Quenching: Add saturated NH4Cl at 0 °C monitoring->quenching Complete extraction Extraction: Diethyl ether and water quenching->extraction purification Purification: Column Chromatography extraction->purification end End Product purification->end

N-Alkylation Experimental Workflow

Data Presentation

The following table summarizes hypothetical quantitative data for a series of kinase inhibitors synthesized using this compound and related analogues, targeting various receptor tyrosine kinases. The data is presented to illustrate the potential impact of the 6-chloro-2-fluoro-3-methylbenzyl moiety on biological activity.

Compound IDR-Group (at N7)VEGFR-2 IC₅₀ (µM)EGFR IC₅₀ (µM)PDGFRβ IC₅₀ (µM)
1a 6-Chloro-2-fluoro-3-methylbenzyl 0.08 0.52 0.15
1b2,4-Dichlorobenzyl0.151.20.32
1c4-Chlorobenzyl0.485.81.1
1dBenzyl2.5>104.7
Sunitinib-0.082-0.002

Data is hypothetical and for illustrative purposes, based on trends observed for similar compounds in the literature.

Signaling Pathway

The synthesized compounds are designed to inhibit receptor tyrosine kinases (RTKs), which are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site of these kinases, the compounds prevent the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade.

Diagram of a Simplified RTK Signaling Pathway:

signaling_pathway ligand Growth Factor (e.g., VEGF, EGF) rtk Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization adp ADP dimerization->adp downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimerization->downstream P inhibitor Kinase Inhibitor (Derived from 6-Chloro-2-fluoro- 3-methylbenzyl bromide) inhibitor->dimerization Inhibition atp ATP atp->dimerization response Cellular Response: - Proliferation - Survival - Angiogenesis downstream->response

Inhibition of RTK Signaling Pathway

Conclusion

This compound is a versatile and valuable reagent for medicinal chemists. Its application in the synthesis of kinase inhibitors and other potential therapeutic agents highlights its importance in modern drug discovery. The provided protocols and conceptual frameworks serve as a guide for researchers to effectively utilize this building block in the development of novel and potent bioactive compounds. The unique substitution pattern of this reagent offers opportunities for fine-tuning the pharmacological properties of drug candidates to achieve desired therapeutic outcomes.

Application Notes and Protocols for the Negishi Coupling Reaction Involving 6-Chloro-2-fluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Negishi coupling reaction utilizing 6-Chloro-2-fluoro-3-methylbenzyl bromide, a versatile building block in the synthesis of complex organic molecules. The diarylmethane motif, which can be synthesized using this protocol, is a common feature in many biologically active compounds and pharmaceuticals.[1] The presence of chloro and fluoro substituents on the benzyl group offers unique electronic and steric properties that are of significant interest in medicinal chemistry and drug design.[2][3][4]

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc reagent and an organic halide.[5] This reaction is known for its high functional group tolerance and stereospecificity, making it a valuable tool in modern organic synthesis.[5][6]

Reaction Principle

The Negishi coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The primary steps include:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organic group from the organozinc reagent is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst to continue the cycle.[6]

Experimental Protocols

Part 1: Preparation of the Organozinc Reagent (Aryl Zinc Halide)

Organozinc reagents are sensitive to air and moisture; therefore, all reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[7]

Materials:

  • Aryl bromide or iodide (e.g., 4-bromoanisole)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous zinc chloride (ZnCl₂)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere, dissolve the aryl bromide (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) to the solution and stir for 30 minutes at -78 °C to form the aryllithium reagent.

  • In a separate flask, dissolve anhydrous zinc chloride (1.1 equivalents) in anhydrous THF under an inert atmosphere.

  • Slowly transfer the cold aryllithium solution to the zinc chloride solution at 0 °C via cannula.

  • Allow the mixture to warm to room temperature and stir for 1 hour. The resulting solution of the aryl zinc chloride is ready for use in the coupling reaction.

Part 2: Negishi Coupling Reaction

Materials:

  • This compound

  • Prepared organozinc reagent solution (from Part 1)

  • Palladium catalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry, inert-atmosphere-flushed flask, add Pd₂(dba)₃ (1 mol%) and XPhos (2.5 mol%).

  • Add anhydrous THF and stir for 10 minutes to form the active catalyst complex.

  • Add this compound (1.0 equivalent) to the reaction flask.

  • Slowly add the prepared organozinc reagent solution (1.2 equivalents) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by TLC or GC/MS. The reaction time can vary from 2 to 12 hours.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Data Presentation

The following table summarizes hypothetical data for the Negishi coupling of this compound with (4-methoxyphenyl)zinc chloride under various catalytic conditions. This data is illustrative and based on typical outcomes for similar Negishi coupling reactions.

EntryCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2.5)THF60492
2Pd(PPh₃)₄ (5)-THF601275
3NiCl₂(dppe) (5)-THF60868
4FeCl₂(dppb) (10)-NMP80655

Yields are isolated yields after purification.

Visualizations

Reaction Scheme

Negishi_Coupling_Reaction cluster_reactants Reactants cluster_products Products R1_X This compound catalyst Pd(0) / Ligand R2_ZnX (Aryl)zinc halide Product Coupled Product Byproduct ZnX₂ catalyst->Product THF, 60 °C catalyst->Byproduct

Caption: General scheme of the Negishi coupling reaction.

Catalytic Cycle

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex1 R¹-Pd(II)(X)L₂ oxidative_addition->pd2_complex1 transmetalation Transmetalation pd2_complex1->transmetalation pd2_complex2 R¹-Pd(II)(R²)L₂ transmetalation->pd2_complex2 byproduct ZnX₂ transmetalation->byproduct pd2_complex2->pd0 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination product R¹-R² reductive_elimination->product reactant1 R¹-X reactant1->oxidative_addition reactant2 R²-ZnX reactant2->transmetalation

Caption: The catalytic cycle of the Negishi coupling reaction.

Safety Precautions

  • Organometallic Reagents: Organozinc and organolithium reagents are highly reactive and may be pyrophoric. Handle them under an inert atmosphere and away from moisture and oxygen.

  • Solvents: Anhydrous solvents are required. Ensure proper drying techniques are used. THF can form explosive peroxides; use freshly distilled or inhibitor-free solvent.

  • Catalysts: Palladium and nickel compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are strictly anhydrous.

    • Verify the activity of the n-butyllithium reagent.

    • Increase the catalyst or ligand loading.

    • Try a different catalyst or ligand system. Iron-based catalysts have also been shown to be effective for the Negishi coupling of benzyl halides.[1][8][9]

  • Side Reactions (e.g., Homocoupling):

    • Control the reaction temperature carefully.

    • Adjust the rate of addition of the organozinc reagent.

    • Ensure the purity of the starting materials.

These application notes and protocols are intended to serve as a comprehensive guide for researchers. Modifications and optimizations may be necessary for specific substrates and desired outcomes.

References

Application Notes and Protocols: Suzuki Coupling of 6-Chloro-2-fluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction is extensively utilized in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.[2][3] These application notes provide a detailed protocol and technical guidance for the Suzuki coupling of 6-Chloro-2-fluoro-3-methylbenzyl bromide with various boronic acids or their derivatives. The resulting diarylmethane scaffolds are of significant interest in drug discovery, appearing in a wide range of biologically active compounds.[2][4]

Compound Information

PropertyValueReference
Compound Name This compound[5][6]
Alternative Name 2-(bromomethyl)-3-chloro-1-fluoro-4-methylbenzene[7]
CAS Number 261762-87-2[5]
Molecular Formula C₈H₇BrClF[5][6]
Molecular Weight 237.50 g/mol [5][6]
Appearance Solid[6]
SMILES ClC1=C(CBr)C(F)=CC=C1C[6]

Safety Precautions

This compound is a hazardous substance.[6] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Refer to the Safety Data Sheet (SDS) for complete safety information.[8][9][10][11]

Reaction Scheme

A generalized reaction scheme for the Suzuki coupling of this compound with an arylboronic acid is presented below:

Figure 1: General Suzuki-Miyaura cross-coupling reaction of this compound.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound. The optimal conditions may vary depending on the specific boronic acid used.

Materials
  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, PPh₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)

  • Degassed water (if using a biphasic system)

Equipment
  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring

Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, the ligand (if necessary), and the base.

  • Solvent Addition: Add the anhydrous solvent via syringe. If a biphasic system is used, add the degassed water.

  • Reaction: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 100 °C) for the required time (typically 2-24 hours).[12]

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired diarylmethane.

Data Presentation: Typical Reaction Conditions

The following table summarizes common conditions for the Suzuki coupling of benzyl bromides, which can be adapted for this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (3)THF/H₂O (10:1)7723Good[12]
Pd(OAc)₂ (5)JohnPhos (10)K₂CO₃ (3)DMF140 (µW)0.33High[13]
PdCl₂ (1.69)-K₂CO₃ (2.5)Acetone/H₂O (3:1)RT0.5-2High
PdCl₂(PPh₃)₂ (5)-K₂CO₃ (2)DMF/H₂O100 (µW)0.17-0.5Good-High
PdCl₂ (5)PPh₃ (11)Na₂CO₃ (2.5)THF/H₂O (1:1)4024High[14]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Reactants: - this compound - Boronic Acid - Catalyst & Ligand - Base start->reagents solvent Add Anhydrous Solvent reagents->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A flowchart of the general experimental workflow for the Suzuki coupling.

Catalytic Cycle

catalytic_cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂(X)] pd0->pd_complex Oxidative Addition (R-X) transmetalation_complex [Ar-Pd(II)L₂(Ar')] pd_complex->transmetalation_complex Transmetalation (Ar'B(OH)₂ + Base) transmetalation_complex->pd0 Reductive Elimination (Ar-Ar')

References

Application Notes and Protocols: Reactivity of 6-Chloro-2-fluoro-3-methylbenzyl bromide with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-fluoro-3-methylbenzyl bromide is a halogenated aromatic compound of significant interest in synthetic organic chemistry, particularly in the realm of drug discovery and development. Its substituted benzyl bromide structure makes it an excellent electrophile for reactions with a wide array of nucleophiles. The presence of chlorine and fluorine atoms on the benzene ring can influence the reactivity of the benzylic carbon and impart unique physicochemical properties to the resulting molecules, such as altered lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a detailed overview of the reactivity of this compound with various nucleophiles, along with experimental protocols and data to guide its use in research and development. The related isomer, 3-chloro-2-fluorobenzyl bromide, is a known intermediate in the synthesis of the HIV integrase inhibitor Elvitegravir, highlighting the potential of this class of compounds in the development of novel therapeutics.

Chemical Properties

PropertyValue
Chemical Name This compound
Molecular Formula C₈H₇BrClF
Molecular Weight 237.50 g/mol
Appearance Solid
CAS Number 261762-88-3

Reactions with Nucleophiles: An Overview

This compound readily undergoes nucleophilic substitution reactions, primarily via an Sₙ2 mechanism, due to the benzylic nature of the carbon-bromine bond. The general reaction scheme is depicted below:

G 6-Chloro-2-fluoro-3-methylbenzyl_bromide This compound Product Substituted Product 6-Chloro-2-fluoro-3-methylbenzyl_bromide->Product Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Leaving_Group Bromide ion (Br⁻)

Caption: General Nucleophilic Substitution Reaction.

This reactivity allows for the facile introduction of the 6-chloro-2-fluoro-3-methylbenzyl moiety onto a variety of molecular scaffolds, making it a valuable building block in medicinal chemistry.

Data Presentation: Summary of Reactions

The following tables summarize the expected reaction conditions and outcomes for the reaction of this compound with various classes of nucleophiles. The data is compiled from general knowledge of benzyl bromide reactivity and specific examples found for closely related analogues.

Table 1: Reaction with N-Nucleophiles (Amines and Azides)

NucleophileReagents and ConditionsProductTypical Yield (%)Reference
Primary/Secondary AmineAmine (1.1 eq.), K₂CO₃ or Et₃N (1.5 eq.), Acetonitrile or DMF, rt to 60 °C, 2-12 hN-(6-Chloro-2-fluoro-3-methylbenzyl)amine70-95General knowledge
AnilineAniline (1.1 eq.), NaHCO₃ (2.0 eq.), Ethanol, Reflux, 6-18 hN-(6-Chloro-2-fluoro-3-methylbenzyl)aniline60-85General knowledge
Heterocyclic Amine (e.g., Imidazole)Imidazole (1.1 eq.), K₂CO₃ (1.5 eq.), DMF, rt, 1-4 h1-(6-Chloro-2-fluoro-3-methylbenzyl)imidazole85-98General knowledge
Sodium AzideNaN₃ (1.5 eq.), DMF or DMSO, rt, 12 h1-(Azidomethyl)-6-chloro-2-fluoro-3-methylbenzene73-99[1][2]

Table 2: Reaction with O-Nucleophiles (Alcohols, Phenols, and Carboxylates)

NucleophileReagents and ConditionsProductTypical Yield (%)Reference
Alcohol (e.g., Ethanol)NaH (1.2 eq.) in THF, then add benzyl bromide, rt, 4-16 h1-(Ethoxymethyl)-6-chloro-2-fluoro-3-methylbenzene75-90General knowledge
PhenolPhenol (1.0 eq.), K₂CO₃ (1.5 eq.), Acetone or DMF, Reflux, 4-12 h1-(Phenoxymethyl)-6-chloro-2-fluoro-3-methylbenzene80-95General knowledge
Carboxylic Acid (as salt)Carboxylic acid (1.0 eq.), Cs₂CO₃ (1.5 eq.), DMF, 50 °C, 6-18 h6-Chloro-2-fluoro-3-methylbenzyl ester70-90General knowledge

Table 3: Reaction with S-Nucleophiles (Thiols and Thiophenols)

NucleophileReagents and ConditionsProductTypical Yield (%)Reference
Thiol (e.g., Ethanethiol)Ethanethiol (1.1 eq.), NaH (1.2 eq.) in THF, rt, 1-4 h(6-Chloro-2-fluoro-3-methylbenzyl)(ethyl)sulfane85-98General knowledge
ThiophenolThiophenol (1.0 eq.), K₂CO₃ (1.5 eq.), Ethanol, rt, 2-6 h(6-Chloro-2-fluoro-3-methylbenzyl)(phenyl)sulfane90-99General knowledge

Table 4: Reaction with C-Nucleophiles (Enolates)

NucleophileReagents and ConditionsProductTypical Yield (%)Reference
Diethyl MalonateDiethyl malonate (1.1 eq.), NaOEt (1.2 eq.) in Ethanol, Reflux, 6-12 hDiethyl 2-(6-chloro-2-fluoro-3-methylbenzyl)malonate70-85General knowledge
Ketone Enolate (e.g., from Acetophenone)LDA (1.1 eq.) in THF, -78 °C, then add benzyl bromide, warm to rt, 2-8 h1-Phenyl-2-(6-chloro-2-fluoro-3-methylbenzyl)ethan-1-one60-80General knowledge

Experimental Protocols

The following are representative protocols for the reaction of this compound with different classes of nucleophiles. Researchers should adapt these protocols based on the specific nucleophile and desired scale of the reaction.

Protocol 1: N-Alkylation of a Primary Amine

Objective: To synthesize N-benzyl-N-(6-chloro-2-fluoro-3-methylbenzyl)amine.

Materials:

  • This compound (1.0 eq.)

  • Benzylamine (1.1 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq.)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of benzylamine in anhydrous acetonitrile, add anhydrous potassium carbonate.

  • Add a solution of this compound in acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Amine_Solution Dissolve benzylamine in acetonitrile Add_Base Add K₂CO₃ Amine_Solution->Add_Base Add_Electrophile Add this compound Add_Base->Add_Electrophile Heat_React Heat to 50°C and stir Add_Electrophile->Heat_React Cool_Filter Cool and filter Heat_React->Cool_Filter Concentrate Concentrate filtrate Cool_Filter->Concentrate Extract Dissolve in EtOAc, wash with NaHCO₃ and brine Concentrate->Extract Dry_Concentrate Dry over Na₂SO₄, filter, and concentrate Extract->Dry_Concentrate Column_Chromatography Purify by column chromatography Dry_Concentrate->Column_Chromatography

Caption: N-Alkylation Experimental Workflow.

Protocol 2: O-Alkylation of a Phenol (Williamson Ether Synthesis)

Objective: To synthesize 1-chloro-3-fluoro-4-methyl-2-(phenoxymethyl)benzene.

Materials:

  • This compound (1.0 eq.)

  • Phenol (1.0 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq.)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1 M Sodium hydroxide solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a mixture of phenol and anhydrous potassium carbonate in anhydrous acetone, add this compound.

  • Reflux the reaction mixture for 8 hours, monitoring by TLC.

  • Cool the mixture to room temperature and filter.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M sodium hydroxide solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: S-Alkylation of a Thiol

Objective: To synthesize (6-chloro-2-fluoro-3-methylbenzyl)(phenyl)sulfane.

Materials:

  • This compound (1.0 eq.)

  • Thiophenol (1.0 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq.)

  • Ethanol

  • Water

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of thiophenol in ethanol, add anhydrous potassium carbonate and stir for 15 minutes at room temperature.

  • Add a solution of this compound in ethanol.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to yield the crude thioether, which can be purified by column chromatography if necessary.

Application in Drug Discovery: A Conceptual Pathway

The 6-chloro-2-fluoro-3-methylbenzyl moiety can be incorporated into various pharmacophores to modulate their biological activity. For instance, it could be appended to a scaffold that targets a specific enzyme or receptor. The diagram below illustrates a hypothetical signaling pathway where a drug candidate, functionalized with the 6-chloro-2-fluoro-3-methylbenzyl group, inhibits a kinase involved in a cancer cell proliferation pathway.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Proliferation Cell Proliferation Transcription_Factor->Proliferation Drug Drug with 6-Chloro-2-fluoro- 3-methylbenzyl moiety Drug->Kinase_B

Caption: Hypothetical Kinase Inhibition Pathway.

Conclusion

This compound is a versatile and reactive building block for the synthesis of a wide range of organic molecules. Its ability to react with a diverse set of nucleophiles under relatively mild conditions makes it a valuable tool for medicinal chemists and drug development professionals. The protocols and data presented in these application notes provide a foundation for the efficient utilization of this reagent in the synthesis of novel compounds with potential therapeutic applications. As with any reactive chemical, appropriate safety precautions should be taken when handling this compound.

References

6-Chloro-2-fluoro-3-methylbenzyl bromide: A Versatile Building Block in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloro-2-fluoro-3-methylbenzyl bromide is a halogenated aromatic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its distinct substitution pattern, featuring chloro, fluoro, and methyl groups on the benzene ring, along with the reactive benzyl bromide moiety, makes it a valuable intermediate for introducing this specific fragment into larger molecular scaffolds. This application note provides an overview of its utility in organic synthesis, with a focus on its application in the development of pharmaceutical agents, particularly kinase inhibitors. Detailed experimental protocols for key reactions are provided, along with a summary of relevant quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₇BrClF--INVALID-LINK--
Molecular Weight 237.50 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
CAS Number 261762-87-2--INVALID-LINK--

Applications in Organic Synthesis

The reactivity of this compound is primarily centered around the benzylic bromide, which is a good leaving group in nucleophilic substitution reactions. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds.

Synthesis of Kinase Inhibitors

Substituted benzyl halides are key components in the synthesis of various kinase inhibitors. For instance, compounds with similar structures are used in the development of inhibitors for enzymes like Casein Kinase 2 (CK2), which is a crucial regulator of cell growth and proliferation and a target in cancer therapy.[1][2][3][4] The 6-chloro-2-fluoro-3-methylbenzyl moiety can be introduced by reacting this compound with a suitable nucleophile, such as a piperazine derivative, which is a common scaffold in kinase inhibitors.

Experimental Protocol: N-Alkylation of Piperazine

This protocol describes the N-alkylation of a piperazine derivative with this compound, a common step in the synthesis of kinase inhibitors.

Reaction Scheme:

N_Alkylation Piperazine Substituted Piperazine Reagents + BenzylBromide 6-Chloro-2-fluoro-3-methylbenzyl bromide Product N-Alkylated Piperazine Derivative HBr HBr Reagents->Product

Caption: General scheme for the N-alkylation of a substituted piperazine.

Materials:

  • Substituted piperazine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of the substituted piperazine in anhydrous DMF, add potassium carbonate.

  • Add this compound to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Piperazine derivativeSubstituted Benzyl BromideK₂CO₃DMF804-670-90
Negishi Cross-Coupling Reactions

The synthesis of the HIV integrase inhibitor Elvitegravir involves a Negishi cross-coupling reaction with the closely related 3-chloro-2-fluorobenzyl bromide. This highlights the utility of such building blocks in forming carbon-carbon bonds with sp²-hybridized carbon atoms. A similar protocol can be applied to this compound.

Experimental Protocol: Negishi Cross-Coupling

This protocol is adapted from the synthesis of Elvitegravir and describes the Negishi coupling of a benzylzinc reagent with an aryl or vinyl halide.

Reaction Workflow:

Negishi_Workflow start Start prep_organozinc Prepare Organozinc Reagent (from this compound) start->prep_organozinc add_organozinc Add Organozinc Reagent to Coupling Mixture prep_organozinc->add_organozinc setup_coupling Set up Coupling Reaction: - Aryl/Vinyl Halide - Palladium Catalyst - Ligand - Solvent (THF) setup_coupling->add_organozinc react Heat and Stir (e.g., 60-80 °C) add_organozinc->react workup Reaction Work-up: - Quench - Extract - Dry react->workup purify Purify Product (Column Chromatography) workup->purify end End purify->end CK2_Pathway cluster_upstream Upstream Signals cluster_pathway Signaling Cascade cluster_downstream Cellular Response GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis NFkB NF-κB Apoptosis Inhibition of Apoptosis NFkB->Apoptosis Wnt Wnt/β-catenin Wnt->Proliferation CK2 CK2 CK2->Akt phosphorylates CK2->NFkB activates CK2->Wnt activates CK2_Inhibitor CK2 Inhibitor (Derived from This compound) CK2_Inhibitor->CK2 inhibits

References

Experimental procedure for the synthesis of Elvitegravir intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of a Key Elvitegravir Intermediate

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed experimental protocol for the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a foundational intermediate for Elvitegravir and other quinolone-based pharmaceuticals.

Introduction

Elvitegravir is an integrase strand transfer inhibitor used in the treatment of HIV infection. Its core chemical structure is a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety, which is crucial for its biological activity. The synthesis of this quinolone core is a critical step in the overall production of Elvitegravir. This application note details a common and efficient method for preparing this key intermediate through the hydrolysis of its ethyl ester precursor. The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid serves as a versatile building block for the subsequent introduction of the required side chains to complete the synthesis of the final active pharmaceutical ingredient[1][2].

Reaction Scheme

The synthesis involves the base-catalyzed hydrolysis of ethyl 4-hydroxyquinoline-3-carboxylate to yield 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Scheme 1: Hydrolysis of Ethyl 4-hydroxyquinoline-3-carboxylate

Experimental Protocol

This protocol is based on a general procedure for the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid[2][3].

Materials and Equipment:

  • Ethyl 4-hydroxyquinoline-3-carboxylate

  • 2N Sodium Hydroxide (NaOH) solution

  • 2N Hydrochloric Acid (HCl) solution

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • pH paper or pH meter

  • Beakers and standard laboratory glassware

  • Vacuum oven or desiccator

Procedure:

  • Reaction Setup: Suspend ethyl 4-hydroxyquinoline-3-carboxylate (15 g, 69 mmol) in 150 mL of a 2N sodium hydroxide solution in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser[2][3].

  • Heating: Heat the suspension to reflux with constant stirring. Maintain the reflux for 2 hours to ensure the complete hydrolysis of the ester[2][3].

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the cooled mixture to remove any insoluble materials[2][3].

  • Acidification: Transfer the filtrate to a beaker and acidify it to a pH of 4 using a 2N hydrochloric acid solution. A white precipitate of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid will form during this step[2][3].

  • Product Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel[2][3].

  • Washing: Wash the collected solid several times with deionized water to remove any residual salts or impurities[2][3].

  • Drying: Dry the purified product under vacuum to obtain 4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a pale white solid[2][3].

Data Presentation

The following table summarizes the quantitative data from the synthesis.

ParameterValueReference
Starting Material (Ethyl Ester) Mass15 g[2][3]
Moles of Starting Material69 mmol[2][3]
2N NaOH Volume150 mL[2][3]
Reaction Time2 hours[2][3]
Final Product (Carboxylic Acid) Mass10.5 g[2][3]
Yield 92% [2][3]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis protocol.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product start Suspend Ethyl Ester in 2N NaOH reflux Reflux for 2 hours start->reflux cool Cool to Room Temp reflux->cool filter_impurities Filter Insolubles cool->filter_impurities acidify Acidify to pH 4 (Precipitation) filter_impurities->acidify filter_product Collect Product (Vacuum Filtration) acidify->filter_product wash Wash with DI Water filter_product->wash dry Dry Under Vacuum wash->dry product Final Product: 4-oxo-1,4-dihydroquinoline- 3-carboxylic acid dry->product

Caption: Workflow for the synthesis of the quinolone intermediate.

References

Application Notes and Protocols: 6-Chloro-2-fluoro-3-methylbenzyl bromide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-Chloro-2-fluoro-3-methylbenzyl bromide, a key intermediate in the synthesis of various pharmaceutical compounds. This versatile reagent serves as a crucial building block for introducing the 6-chloro-2-fluoro-3-methylbenzyl moiety into target molecules, a common step in the development of novel therapeutic agents.

Overview and Key Applications

This compound is primarily utilized as an alkylating agent in pharmaceutical synthesis. Its chemical structure, featuring a reactive benzyl bromide functional group, allows for the facile introduction of the substituted benzyl group onto nucleophilic atoms such as nitrogen, oxygen, or sulfur. This modification can significantly impact the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile.

One of the notable potential applications of this reagent is in the synthesis of inhibitors for Stearoyl-CoA desaturase 1 (SCD1). SCD1 is a key enzyme in lipid metabolism, and its inhibition is a promising therapeutic strategy for metabolic diseases such as obesity.[1] Additionally, structurally similar compounds, such as 3-chloro-2-fluorobenzyl bromide, are employed in the synthesis of antiviral drugs like Elvitegravir, an HIV integrase inhibitor. This highlights the importance of substituted benzyl bromides in the development of diverse therapeutic agents.[2][3][4]

The primary reactions involving this compound are nucleophilic substitution reactions, including:

  • N-Alkylation: Reaction with amines to form substituted benzylamines.

  • O-Alkylation (Etherification): Reaction with alcohols or phenols to form benzyl ethers.

  • S-Alkylation: Reaction with thiols to form benzyl thioethers.

  • C-Alkylation: As a precursor for organometallic reagents (e.g., Grignard or zinc reagents) for carbon-carbon bond formation, such as in Negishi coupling.[2][3][4]

Physicochemical Data and Properties

A clear understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValue
Molecular Formula C₈H₇BrClF
Molecular Weight 237.50 g/mol
Appearance Solid
CAS Number 946524-76-1

Experimental Protocols

The following sections provide detailed protocols for common applications of this compound in pharmaceutical synthesis.

General Protocol for N-Alkylation of an Amine

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine using this compound.

Reaction Scheme:

N_Alkylation cluster_reactants Reactants cluster_conditions Conditions R_NH_R R1-NH-R2 product R1-N(R2)-CH2-(C6H2Cl(F)(CH3)) R_NH_R->product benzyl_bromide This compound benzyl_bromide->product base Base (e.g., K2CO3, Et3N) base->product solvent Solvent (e.g., DMF, Acetonitrile) solvent->product

Caption: General N-Alkylation Reaction.

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq) or Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and the chosen anhydrous solvent.

  • Add the base (K₂CO₃ or Et₃N) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Dissolve this compound (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterCondition
Stoichiometry Amine:Benzyl Bromide:Base = 1:1.1:2
Solvent Anhydrous DMF or Acetonitrile
Temperature Room Temperature to 60 °C
Reaction Time 2-12 hours (TLC monitored)
General Protocol for O-Alkylation (Williamson Ether Synthesis)

This protocol outlines a general procedure for the synthesis of a benzyl ether from an alcohol or phenol.

Reaction Scheme:

O_Alkylation cluster_reactants Reactants cluster_conditions Conditions R_OH R-OH product R-O-CH2-(C6H2Cl(F)(CH3)) R_OH->product benzyl_bromide This compound benzyl_bromide->product base Base (e.g., NaH, K2CO3) base->product solvent Solvent (e.g., THF, DMF) solvent->product

Caption: Williamson Ether Synthesis.

Materials:

  • Alcohol or Phenol (1.0 eq)

  • This compound (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.0 eq) and anhydrous solvent.

  • If using NaH, cool the solution to 0 °C and add the NaH portion-wise. Stir for 30 minutes at 0 °C, then allow to warm to room temperature. If using K₂CO₃, add it directly to the solution at room temperature.

  • Add a solution of this compound (1.2 eq) in the reaction solvent dropwise.

  • Stir the reaction at room temperature or heat gently (40-50 °C) until completion (monitored by TLC).

  • Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride (if NaH was used) or water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography.

ParameterCondition
Stoichiometry Alcohol:Benzyl Bromide:Base = 1:1.2:1.2-2
Solvent Anhydrous THF or DMF
Temperature 0 °C to 50 °C
Reaction Time 3-16 hours (TLC monitored)
Protocol for Negishi Coupling (Example with a Structurally Similar Compound)

The synthesis of the HIV integrase inhibitor Elvitegravir utilizes a Negishi coupling reaction with the structurally similar 3-chloro-2-fluorobenzyl bromide.[2][3][4] This protocol can be adapted for this compound. The first step involves the preparation of the organozinc reagent.

Workflow for Negishi Coupling:

Negishi_Coupling_Workflow start This compound zinc_reagent Formation of Organozinc Reagent (with Zinc dust) start->zinc_reagent coupling Negishi Coupling (with Aryl Halide/Triflate and Pd catalyst) zinc_reagent->coupling product Coupled Product coupling->product

Caption: Negishi Coupling Workflow.

Part A: Preparation of the Organozinc Reagent

Materials:

  • This compound (1.0 eq)

  • Activated Zinc dust (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (catalytic amount)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Activate the zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum.

  • To a flame-dried three-neck flask under an inert atmosphere, add the activated zinc dust and a crystal of iodine.

  • Add a small amount of a solution of this compound in anhydrous THF.

  • Heat the mixture gently to initiate the reaction (indicated by the disappearance of the iodine color).

  • Add the remaining benzyl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to heat the mixture at reflux for 2-3 hours.

  • Cool the mixture to room temperature. The resulting greyish solution/suspension of the organozinc reagent is used directly in the next step.

Part B: Negishi Coupling Reaction

Materials:

  • Aryl halide or triflate (e.g., a quinolone intermediate) (1.0 eq)

  • Solution of the organozinc reagent (from Part A) (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)

  • Anhydrous THF

  • Reaction flask

  • Inert atmosphere

Procedure:

  • To a separate flame-dried flask under an inert atmosphere, add the aryl halide/triflate and the palladium catalyst.

  • Add anhydrous THF to dissolve the reactants.

  • Transfer the freshly prepared organozinc reagent solution via cannula to the reaction flask containing the aryl halide and catalyst.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

ParameterCondition
Stoichiometry Aryl Halide:Organozinc:Pd = 1:1.5:0.05
Solvent Anhydrous THF
Temperature Room Temperature to 70 °C
Reaction Time 4-24 hours (TLC/LC-MS monitored)

Safety and Handling

This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a valuable reagent in pharmaceutical synthesis, primarily used for the introduction of the 6-chloro-2-fluoro-3-methylbenzyl group into potential drug candidates. The protocols provided herein offer a foundation for its application in N-alkylation, O-alkylation, and as a precursor in cross-coupling reactions. As with any chemical synthesis, reaction conditions may require optimization based on the specific substrate and desired outcome.

References

Application Notes and Protocols: Protecting Group Strategies for Reactions with 6-Chloro-2-fluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to protecting group strategies for chemical reactions involving 6-Chloro-2-fluoro-3-methylbenzyl bromide. This reagent is a versatile building block, notably used in the synthesis of pharmaceuticals such as the HIV integrase inhibitor, Elvitegravir. The unique substitution pattern of this benzyl bromide, featuring both electron-withdrawing (chloro and fluoro) and electron-donating (methyl) groups, influences its reactivity and the stability of the corresponding protecting groups. These notes offer insights into the selection, introduction, and cleavage of protecting groups for common functional groups, alongside detailed experimental protocols.

Introduction to Protecting Group Strategy

In multi-step organic synthesis, protecting groups are essential tools to temporarily mask a reactive functional group, preventing it from interfering with a desired chemical transformation elsewhere in the molecule. The choice of a protecting group is critical and should be guided by its ease of introduction and removal, as well as its stability to a range of reaction conditions.[1] An ideal protecting group strategy, often referred to as an "orthogonal strategy," allows for the selective removal of one protecting group in the presence of others.[2]

The 6-chloro-2-fluoro-3-methylbenzyl (CFMB) group, introduced by reacting a nucleophile with this compound, can serve as a robust protecting group for alcohols, phenols, amines, and carboxylic acids.

Reactivity of this compound:

The reactivity of this benzyl bromide in SN2 reactions is influenced by its substituents. The electron-withdrawing chloro and fluoro groups can increase the electrophilicity of the benzylic carbon, potentially accelerating the rate of nucleophilic attack.[3] Conversely, the ortho-fluoro group might exert some steric hindrance. The methyl group is weakly electron-donating. Overall, this compound is expected to be a reactive alkylating agent, comparable to or slightly more reactive than unsubstituted benzyl bromide.

Protecting Group Strategies for Different Functional Groups

Protection of Alcohols and Phenols as CFMB-Ethers

Alcohols and phenols can be readily converted to their corresponding 6-chloro-2-fluoro-3-methylbenzyl ethers. These ethers are generally stable to a wide range of reaction conditions, including acidic and basic environments, but can be cleaved under specific reductive conditions.[1][4]

Table 1: Summary of O-Alkylation Conditions

NucleophileBaseSolventTemperature (°C)Typical Time (h)Typical Yield (%)
Primary AlcoholNaHTHF/DMF0 to rt2-685-95
Secondary AlcoholNaHTHF/DMFrt to 504-1275-90
PhenolK₂CO₃ or Cs₂CO₃Acetonitrile/DMFrt to 602-890-98

Note: The data in this table are estimates based on general Williamson ether synthesis protocols and may require optimization for specific substrates.

Protection of Amines as CFMB-Amines

Primary and secondary amines can be protected as N-(6-chloro-2-fluoro-3-methylbenzyl) amines. The resulting secondary or tertiary amines have reduced nucleophilicity and basicity.

Table 2: Summary of N-Alkylation Conditions

NucleophileBaseSolventTemperature (°C)Typical Time (h)Typical Yield (%)
Primary AmineK₂CO₃ or Et₃NAcetonitrile/DMFrt to 804-1280-95
Secondary AmineK₂CO₃ or Et₃NAcetonitrile/DMF50 to 1008-2470-90
ImidazoleNaH or K₂CO₃THF/DMF0 to rt1-490-98

Note: The data in this table are estimates based on general N-alkylation protocols and may require optimization for specific substrates.

Protection of Carboxylic Acids as CFMB-Esters

Carboxylic acids can be converted to 6-chloro-2-fluoro-3-methylbenzyl esters. These esters are stable to a variety of non-hydrolytic conditions and can be cleaved by hydrogenolysis.

Table 3: Summary of Esterification Conditions

NucleophileBase/Coupling AgentSolventTemperature (°C)Typical Time (h)Typical Yield (%)
Carboxylic AcidCs₂CO₃DMFrt12-1685-95
Carboxylic AcidDCC, DMAPDichloromethane0 to rt4-880-90

Note: The data in this table are estimates based on general esterification protocols and may require optimization for specific substrates.

Experimental Protocols

Protocol 1: O-Alkylation of a Primary Alcohol

Objective: To protect a primary alcohol as a 6-chloro-2-fluoro-3-methylbenzyl ether.

Materials:

  • Primary alcohol

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of a Primary Amine

Objective: To protect a primary amine as a secondary N-(6-chloro-2-fluoro-3-methylbenzyl) amine.

Materials:

  • Primary amine

  • This compound

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the primary amine (1.0 equivalent) in anhydrous acetonitrile, add K₂CO₃ (2.0 equivalents) or Et₃N (2.5 equivalents).

  • Add this compound (1.05 equivalents) to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC until the starting amine is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by column chromatography on silica gel if necessary.

Deprotection Strategies

The 6-chloro-2-fluoro-3-methylbenzyl protecting group is typically removed by catalytic hydrogenolysis. The presence of a chlorine atom on the aromatic ring may require careful selection of the catalyst and conditions to avoid hydrodechlorination, although this is not always a significant side reaction.

Table 4: Deprotection Conditions for the CFMB Group

Protected GroupReagentCatalystSolventTemperature (°C)Typical Time (h)
CFMB-EtherH₂ (1 atm)10% Pd/CMethanol/Ethanolrt4-24
CFMB-AmineH₂ (1 atm)10% Pd/CMethanol/Ethanolrt6-24
CFMB-EsterH₂ (1 atm)10% Pd/CEthyl Acetate/THFrt2-12

Note: The data in this table are estimates. Reaction times and catalyst loading may need to be optimized. The use of ammonium formate or cyclohexene as a hydrogen donor in transfer hydrogenolysis can also be effective.

Protocol 3: Deprotection by Catalytic Hydrogenolysis

Objective: To cleave a 6-chloro-2-fluoro-3-methylbenzyl ether.

Materials:

  • CFMB-protected alcohol

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) supply (e.g., balloon)

  • Celite®

Procedure:

  • Dissolve the CFMB-protected alcohol (1.0 equivalent) in methanol.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.

  • Monitor the reaction by TLC. The reaction may take several hours to complete.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

  • Purify further by column chromatography if necessary.

Visualizations

Protection_Workflow Substrate Substrate with -OH, -NHR, -COOH p1 Substrate->p1 ProtectedSubstrate Protected Substrate (-O-CFMB, -NR-CFMB, -COO-CFMB) p2 ProtectedSubstrate->p2 ReactionProduct Desired Reaction Product DeprotectedProduct Final Deprotected Product ReactionProduct->DeprotectedProduct Deprotection Step (e.g., H₂, Pd/C) p1->ProtectedSubstrate Protection Step (6-Cl-2-F-3-Me-BnBr, Base) p2->ReactionProduct Chemical Transformation

Caption: General workflow for using the CFMB protecting group.

Orthogonal_Strategy Start Polyfunctional Molecule (e.g., with -OH and -NH₂) Protected1 Protect -NH₂ with Boc (Boc₂O) Start->Protected1 Protected2 Protect -OH with CFMB (CFMB-Br, NaH) Protected1->Protected2 Reaction Reaction at another site Protected2->Reaction Deprotected1 Selective Deprotection of Boc (TFA) Reaction->Deprotected1 Path A Deprotected2 Selective Deprotection of CFMB (H₂, Pd/C) Reaction->Deprotected2 Path B Final Final Product Deprotected1->Final Deprotected2->Final

Caption: Orthogonal strategy with CFMB and Boc protecting groups.

References

Troubleshooting & Optimization

Common side reactions with 6-Chloro-2-fluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-2-fluoro-3-methylbenzyl bromide. The information is designed to help anticipate and resolve common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The most prevalent side reaction is hydrolysis of the benzyl bromide to the corresponding 6-Chloro-2-fluoro-3-methylbenzyl alcohol. This occurs if water is present in the reaction mixture. Other potential side reactions include over-alkylation of the nucleophile, and in the presence of a Lewis acid catalyst and an aromatic solvent, Friedel-Crafts alkylation of the solvent can occur.

Q2: My reaction is showing a significant amount of a water-soluble byproduct. What is the likely cause?

A2: A water-soluble byproduct is likely 6-Chloro-2-fluoro-3-methylbenzyl alcohol, resulting from hydrolysis.[1][2][3][4][5] This can happen if the solvents or reagents used are not anhydrous. To mitigate this, ensure all glassware is oven-dried, use anhydrous solvents, and handle the reagent under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am observing the formation of a di-substituted product in my reaction with a primary amine. How can I prevent this?

A3: The formation of a di-substituted product indicates over-alkylation, where the initially formed secondary amine acts as a nucleophile and reacts with another molecule of this compound. To minimize this, you can try the following:

  • Use a molar excess of the primary amine.

  • Add the this compound slowly to the reaction mixture to maintain a low concentration.

  • Conduct the reaction at a lower temperature.

Q4: Are there any specific storage and handling precautions I should take to maintain the integrity of this compound?

A4: Yes, this compound is sensitive to moisture and light. It should be stored in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere. Proper storage will prevent degradation and the formation of impurities that could interfere with your reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product and a significant amount of a polar impurity. Hydrolysis of the starting material due to the presence of water.Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly before use and run the reaction under an inert atmosphere.
Formation of multiple products, including higher molecular weight species. Over-alkylation of the nucleophile.Use an excess of the nucleophile, add the benzyl bromide slowly, and consider lowering the reaction temperature.
The reaction is sluggish or does not go to completion. The nucleophile may not be strong enough, or the reaction temperature is too low.Consider using a stronger nucleophile, a more polar aprotic solvent to enhance the reaction rate, or increasing the reaction temperature.
An unexpected aromatic byproduct is observed when using an aromatic solvent. Friedel-Crafts alkylation of the solvent, potentially catalyzed by trace acid impurities.Use a non-aromatic solvent for the reaction if possible. If an aromatic solvent is necessary, consider adding a non-nucleophilic base to neutralize any acid impurities.

Quantitative Data on a Common Side Reaction

The following table provides illustrative data on the effect of reaction conditions on the hydrolysis of this compound during a nucleophilic substitution reaction. This data is hypothetical and intended for illustrative purposes.

Reaction Condition Water Content in Solvent Yield of Desired Product (%) Yield of 6-Chloro-2-fluoro-3-methylbenzyl alcohol (%)
Anhydrous< 50 ppm95< 5
Standard Grade~200 ppm8020
Exposed to Air> 500 ppm6535

Experimental Protocols

Key Experiment: Nucleophilic Substitution with a Primary Amine

This protocol describes a general procedure for the N-alkylation of a primary amine with this compound, with measures to minimize common side reactions.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the primary amine (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF via syringe to dissolve the reagents.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Slowly add the solution of this compound to the stirring amine solution at room temperature over 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A 6-Chloro-2-fluoro-3- methylbenzyl bromide C Desired Product (N-alkylated amine) A->C + Nucleophile (SN2) B Nucleophile (e.g., R-NH2) B->C D 6-Chloro-2-fluoro-3- methylbenzyl bromide F Hydrolysis Product (Benzyl Alcohol) D->F + H2O (Hydrolysis) E Water (H2O) E->F

Caption: Reaction pathway for nucleophilic substitution and hydrolysis.

troubleshooting_workflow start Low Yield or Impurity Observed check_polarity Is the impurity more polar than the starting material? start->check_polarity hydrolysis_suspected Potential Hydrolysis Product (Benzyl Alcohol) check_polarity->hydrolysis_suspected Yes check_mw Is the impurity of higher molecular weight? check_polarity->check_mw No solution_hydrolysis Use Anhydrous Conditions: - Oven-dried glassware - Anhydrous solvents - Inert atmosphere hydrolysis_suspected->solution_hydrolysis overalkylation_suspected Potential Over-alkylation Product check_mw->overalkylation_suspected Yes other_issue Investigate Other Side Reactions check_mw->other_issue No solution_overalkylation Adjust Stoichiometry: - Increase excess of nucleophile - Slow addition of benzyl bromide - Lower reaction temperature overalkylation_suspected->solution_overalkylation

Caption: Troubleshooting workflow for reaction impurities.

References

Technical Support Center: Optimizing Reactions with 6-Chloro-2-fluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of reactions involving 6-Chloro-2-fluoro-3-methylbenzyl bromide. The information is presented in a user-friendly question-and-answer format, supplemented with data tables, detailed experimental protocols, and explanatory diagrams.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile reagent primarily used in nucleophilic substitution reactions. Due to its benzylic bromide structure, it is an excellent electrophile for forming carbon-heteroatom and carbon-carbon bonds. Common applications include:

  • Williamson Ether Synthesis: Reacting with alcohols or phenols to form ethers.

  • N-Alkylation: Reacting with amines to form substituted amines.

  • S-Alkylation: Reacting with thiols to form thioethers.

  • C-Alkylation: Reacting with carbanions (e.g., from malonic esters) to form new C-C bonds.

  • Coupling Reactions: After conversion to an organometallic species (e.g., a zinc derivative), it can participate in cross-coupling reactions like the Negishi coupling, as seen in the synthesis of Elvitegravir.[1][2][3]

Q2: I am experiencing low yields in my Williamson ether synthesis with this compound. What are the likely causes?

A2: Low yields in Williamson ether synthesis with this reagent are often attributed to several factors:

  • Incomplete deprotonation of the nucleophile: The alcohol or phenol must be fully converted to its corresponding alkoxide or phenoxide to act as a potent nucleophile.

  • Side reactions: The most common side reaction is elimination (E2), especially if the nucleophile is sterically hindered or the reaction temperature is too high.

  • Steric hindrance: While this compound is a primary benzyl bromide and generally favors SN2 reactions, significant steric bulk on the nucleophile can impede the reaction.[4][5][6]

  • Suboptimal reaction conditions: The choice of base, solvent, and temperature plays a critical role in maximizing the yield.

Q3: What are the ideal solvents and bases for reactions with this compound?

A3: For SN2 reactions like the Williamson ether synthesis, polar aprotic solvents are generally preferred as they solvate the cation of the base, leaving the anionic nucleophile more reactive. Recommended solvents include:

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • Dimethyl sulfoxide (DMSO)

Strong, non-nucleophilic bases are ideal for deprotonating alcohols and phenols without competing in the substitution reaction. Suitable bases include:

  • Sodium hydride (NaH)

  • Potassium carbonate (K₂CO₃)

  • Cesium carbonate (Cs₂CO₃)

  • Potassium tert-butoxide (t-BuOK)

The choice of base may depend on the pKa of the nucleophile. For instance, NaH is a very strong base suitable for deprotonating most alcohols, while K₂CO₃ is often sufficient for phenols.

Troubleshooting Guide

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Reagents Verify the quality and purity of this compound, the nucleophile, and the solvent. Ensure the base has not been deactivated by moisture or improper storage.
Incomplete Deprotonation Use a stronger base or a slight excess of the base. Ensure the reaction mixture is stirred efficiently to allow for complete deprotonation before adding the benzyl bromide. For alcohols, NaH is a reliable choice. For phenols, K₂CO₃ or Cs₂CO₃ are often effective.
Low Reaction Temperature While high temperatures can promote side reactions, a temperature that is too low may result in a very slow reaction rate. Gradually increase the reaction temperature in increments of 10°C to find the optimal balance.
Steric Hindrance If the nucleophile is sterically bulky, consider using a less hindered analogue if possible. Alternatively, increasing the reaction time or temperature might be necessary.
Problem 2: Presence of Significant Side Products
Possible Cause Suggested Solution
Elimination (E2) Byproduct This is more likely with sterically hindered nucleophiles. Use a less hindered base if possible. Lowering the reaction temperature generally favors the SN2 pathway over E2.
Hydrolysis of Benzyl Bromide Ensure anhydrous reaction conditions. Use dry solvents and purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
Homocoupling of Benzyl Bromide This can occur under certain conditions, especially with organometallic intermediates. Ensure the dropwise addition of the benzyl bromide to the nucleophile solution to maintain a low concentration of the electrophile.

Quantitative Data on Reaction Parameters

The following table summarizes the expected impact of various reaction parameters on the yield of a typical Williamson ether synthesis with a substituted benzyl bromide like this compound. The provided yield ranges are illustrative and will vary depending on the specific nucleophile and other conditions.

Parameter Condition A Yield A (%) Condition B Yield B (%) Rationale
Base K₂CO₃ (for phenol)60-75NaH (for phenol)85-95NaH is a stronger base, ensuring complete deprotonation of the nucleophile.
Solvent Toluene40-55DMF80-95Polar aprotic solvents like DMF enhance the nucleophilicity of the alkoxide/phenoxide.
Temperature Room Temperature50-6560 °C85-95Increased temperature accelerates the reaction rate, but exceeding the optimum can lead to side reactions.
Catalyst None60-75Tetrabutylammonium iodide (TBAI)90-98Phase-transfer catalysts facilitate the transfer of the nucleophile to the organic phase, increasing the reaction rate.

Detailed Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol describes a general method for the synthesis of an ether from this compound and a phenolic nucleophile.

Materials:

  • This compound (1.0 eq)

  • Substituted Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask purged with nitrogen, add the substituted phenol and anhydrous DMF.

  • Add potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes.

  • Dissolve this compound in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Negishi Coupling for C-C Bond Formation (Adapted from Elvitegravir Synthesis)

This protocol is an adapted example based on the synthesis of Elvitegravir, demonstrating a C-C bond-forming reaction.[3][7]

Materials:

  • This compound (1.0 eq)

  • Zinc dust (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Aryl halide or triflate partner (0.9 eq)

  • Pd(PPh₃)₄ (0.05 eq)

Procedure:

  • Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.

  • In a flame-dried, nitrogen-purged flask, suspend the activated zinc dust in anhydrous THF.

  • Add a solution of this compound in anhydrous THF dropwise to the zinc suspension. The formation of the organozinc reagent may require gentle heating to initiate.

  • In a separate flask, dissolve the aryl halide/triflate partner and the palladium catalyst in anhydrous THF.

  • Transfer the freshly prepared organozinc reagent to the solution of the aryl partner and catalyst via cannula.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • After completion, cool the reaction and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography.

Visualizing Workflows and Concepts

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Alcohol/Phenol Alcohol/Phenol Alkoxide/Phenoxide Alkoxide/Phenoxide Alcohol/Phenol->Alkoxide/Phenoxide + Base Base Base Benzyl_Bromide 6-Chloro-2-fluoro- 3-methylbenzyl bromide Ether_Product Ether Product Alkoxide/Phenoxide->Ether_Product + Benzyl Bromide Bromide_Ion Bromide Ion

Caption: Williamson Ether Synthesis Workflow.

Troubleshooting_Yield cluster_reagents Reagent Issues cluster_conditions Condition Optimization cluster_byproducts Side Product Mitigation Start Low Yield Check_Reagents Check Reagent Quality and Purity Start->Check_Reagents Check_Conditions Review Reaction Conditions (Base, Solvent, Temp) Start->Check_Conditions Analyze_Byproducts Analyze for Side Products (TLC, LC-MS) Start->Analyze_Byproducts Replace_Reagents Use Fresh/Purified Reagents Check_Reagents->Replace_Reagents Optimize_Base Stronger/Drier Base Check_Conditions->Optimize_Base Optimize_Solvent Use Polar Aprotic Solvent (e.g., DMF, ACN) Check_Conditions->Optimize_Solvent Optimize_Temp Adjust Temperature Check_Conditions->Optimize_Temp Elimination Elimination Product (E2) Analyze_Byproducts->Elimination Hydrolysis Hydrolysis of Benzyl Bromide Analyze_Byproducts->Hydrolysis Lower_Temp Lower Reaction Temp. Elimination->Lower_Temp Solution Anhydrous_Cond Ensure Anhydrous Conditions Hydrolysis->Anhydrous_Cond Solution

References

Technical Support Center: Purification of Products from 6-Chloro-2-fluoro-3-methylbenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 6-Chloro-2-fluoro-3-methylbenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities include unreacted this compound, the corresponding hydrolysis byproduct (6-chloro-2-fluoro-3-methylbenzyl alcohol), and potentially over-alkylated side products. The alcohol is more polar than the starting material and the desired product, which aids in separation.[1]

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: Unreacted benzyl bromide can be removed by several methods. A common approach is to "quench" it by adding a nucleophilic scavenging agent like triethylamine or thiourea, which reacts to form a water-soluble salt that can be removed during an aqueous workup.[2][3][4] Alternatively, for non-polar products, column chromatography is highly effective, as the benzyl bromide will elute quickly with non-polar solvents.[2] For heat-stable products, vacuum distillation can also be employed.[4][5]

Q3: My crude product is a dark, oily substance. What is the best first step for purification?

A3: An initial aqueous workup is typically the best first step. This involves dissolving the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and washing it sequentially with water, a dilute base (like 10% sodium bicarbonate solution) to remove acidic impurities, and finally with brine to aid in phase separation.[1][6] This procedure removes most water-soluble byproducts and salts.

Q4: Is column chromatography always necessary for purification?

A4: Not always. If your desired product is a solid and has significantly different solubility in a particular solvent compared to the impurities, recrystallization can be a highly effective and scalable purification method.[4] If the product is a liquid with a distinct boiling point from impurities, vacuum distillation might be sufficient.[5] Chromatography is generally the most versatile method for separating complex mixtures or when high purity is required.[2]

Troubleshooting Guides

Issue 1: A Persistent Emulsion Forms During Liquid-Liquid Extraction
  • Question: I am performing an aqueous workup, but a thick, stable emulsion has formed between the organic and aqueous layers that won't separate. How can I resolve this?

  • Answer: Emulsions are common when fine particulate matter is present or when the densities of the two phases are very similar.

    • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which often helps to break the emulsion.[6]

    • Filter through Celite: Pass the entire mixture through a pad of Celite or diatomaceous earth. This can remove the fine solid particles that may be stabilizing the emulsion.

    • Gentle Swirling/Patience: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times. Allowing the funnel to stand undisturbed for an extended period can also lead to separation.[6]

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective method for separating the layers.

Issue 2: Product Co-elutes with an Impurity During Column Chromatography
  • Question: I am running a silica gel column, but one of the major impurities has a very similar Rf value to my product, and they are co-eluting. What are my options?

  • Answer: Co-elution is a frequent challenge in chromatography.

    • Optimize the Mobile Phase: The polarity of the eluent system is critical.

      • Try a shallower solvent gradient or switch to an isocratic (constant solvent ratio) system with a finely tuned polarity.

      • Experiment with different solvent systems. For example, if you are using Hexane/Ethyl Acetate, try switching to Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact uniquely with the stationary phase and your compounds, which can alter selectivity.[5]

    • Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. Basic alumina can be effective for separating compounds that are sensitive to the acidic nature of silica gel or for resolving certain mixtures where silica provides poor separation.[1]

    • Chemical Conversion: If the impurity has a reactive functional group (e.g., a primary/secondary amine or an alcohol), you could selectively react it to form a much more polar compound, which would then be easily separated by a simple column or an aqueous wash.[5]

Issue 3: Product Fails to Crystallize During Recrystallization
  • Question: My product is a solid according to literature, but it "oils out" or remains in solution during my recrystallization attempt. What should I do?

  • Answer: Recrystallization failure is usually due to improper solvent choice or the presence of impurities.

    • Solvent System: The ideal solvent should dissolve the product poorly at low temperatures but completely at high temperatures. If a single solvent doesn't work, try a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).

    • Remove Impurities: The presence of excess impurities can inhibit crystal formation. Try running the crude material through a short plug of silica gel first to remove the most polar impurities, then attempt the recrystallization again.

    • Induce Crystallization:

      • Seeding: Add a tiny crystal of the pure product to the cooled, supersaturated solution.

      • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often leads to oiling out.

Data Presentation

Table 1: Typical Purification Strategies for this compound Derivatives

Product TypeLikely ImpuritiesRecommended Primary PurificationSecondary Purification / Notes
Ethers/Esters Unreacted Benzyl Bromide, Benzyl AlcoholFlash Column Chromatography (Silica Gel)Aqueous workup with NaHCO₃ wash is essential to remove acidic byproducts.[1]
Amines (Secondary/Tertiary) Unreacted Benzyl Bromide, Over-alkylation Products, Benzyl AlcoholFlash Column Chromatography (Silica Gel or Alumina)A scavenger resin or quenching agent can be effective for removing excess benzyl bromide.[2]
C-Alkylated Products Unreacted Benzyl Bromide, Starting NucleophileRecrystallization (if solid) or Column ChromatographyPolarity can vary widely; extensive TLC screening is recommended to find an optimal solvent system.
Amides Unreacted Benzyl Bromide, Benzyl AlcoholRecrystallizationProducts are often crystalline solids and highly pure after recrystallization.

Table 2: Common Eluent Systems for Flash Column Chromatography (Silica Gel)

Product PolarityExample Product TypeStarting Eluent System (v/v)Notes
Low Ether98:2 Hexane:Ethyl AcetateIncrease polarity slowly to elute the product.
Medium Ester, Tertiary Amine90:10 to 70:30 Hexane:Ethyl AcetateDichloromethane can be used as a substitute for Hexane for more polar compounds.
High Amide, Secondary Amine50:50 Hexane:Ethyl Acetate or 95:5 DCM:MethanolA small amount of triethylamine (0.5-1%) can be added to the eluent to prevent streaking of amines.

Experimental Protocols

Protocol 1: General Aqueous Workup
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding deionized water or a saturated aqueous NH₄Cl solution. To remove excess unreacted this compound, a scavenger such as triethylamine can be added and stirred for 1-2 hours prior to the workup.[3][4]

  • Transfer the mixture to a separatory funnel.

  • Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).[7]

  • Shake the funnel gently, venting frequently. Allow the layers to separate.

  • Drain the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Combine all organic layers and wash sequentially with:

    • 1 M HCl (if the product is neutral and basic impurities are present).[6]

    • Saturated aqueous NaHCO₃ (to neutralize any acid).[1]

    • Saturated aqueous NaCl (brine) to remove residual water and aid separation.[7]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography
  • Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Allow the silica to settle, leaving a layer of solvent above the stationary phase.

  • Dissolve the crude product in a minimal amount of the column solvent or dichloromethane.

  • Carefully load the dissolved sample onto the top of the silica bed.

  • Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.[8]

  • Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualized Workflows

G cluster_reaction Reaction Phase cluster_workup Aqueous Workup cluster_purification Final Purification reaction Reaction Completion quench Quench Unreacted Benzyl Bromide (e.g., with Triethylamine) reaction->quench extraction Liquid-Liquid Extraction (Organic Solvent + Water/Brine) quench->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation crude Crude Product evaporation->crude final_purification Column Chromatography or Recrystallization crude->final_purification pure_product Pure Product final_purification->pure_product

Caption: General experimental workflow for reaction quench and product purification.

G start Crude Product Obtained is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes column Perform Column Chromatography is_solid->column  No (Liquid/Oil) is_pure_solid Is it pure by TLC/NMR? recrystallize->is_pure_solid is_pure_solid->column  No finished Purification Complete is_pure_solid->finished  Yes is_pure_liquid Is it pure by TLC/NMR? column->is_pure_liquid is_pure_liquid->finished  Yes repurify Repurify via Alternative Method is_pure_liquid->repurify  No

Caption: Decision tree for selecting a primary purification method.

References

Troubleshooting guide for using 6-Chloro-2-fluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for utilizing 6-Chloro-2-fluoro-3-methylbenzyl bromide in their experiments. It includes troubleshooting advice and frequently asked questions in a user-friendly format to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound?

This compound is a substituted aromatic electrophile commonly used in organic synthesis as an alkylating agent. Its reactivity is centered at the benzylic carbon, which is activated towards nucleophilic attack by the attached bromine atom. The presence of chloro, fluoro, and methyl groups on the benzene ring can influence its reactivity and solubility.

Q2: What are the recommended storage conditions for this reagent?

To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases and oxidizing agents.[1] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Q3: This compound is a lachrymator. What safety precautions should I take?

Due to its lachrymatory (tear-inducing) and irritant properties, it is crucial to handle this compound in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Q4: My reaction is not proceeding to completion. What are the common causes?

Several factors can lead to incomplete reactions:

  • Insufficiently strong base: The chosen base may not be strong enough to deprotonate the nucleophile effectively.

  • Poor solvent choice: The solvent may not be suitable for the reaction type (e.g., using a protic solvent for an SN2 reaction). Polar aprotic solvents like DMF or acetonitrile are generally preferred.

  • Low temperature: The reaction may require heating to overcome the activation energy barrier.

  • Reagent degradation: The benzyl bromide reagent may have degraded due to improper storage.

Q5: I am observing multiple spots on my TLC plate. What are the likely side products?

Common side products in reactions involving benzyl bromides include:

  • Over-alkylation: Nucleophiles with multiple reactive sites can react more than once.

  • Elimination products: The use of strong, sterically hindered bases can promote the elimination of HBr.

  • Hydrolysis: Presence of water in the reaction mixture can lead to the formation of the corresponding benzyl alcohol.

Troubleshooting Common Issues

Problem Possible Cause Suggested Solution
Low or No Yield 1. Inactive reagent. 2. Weak base. 3. Inappropriate solvent. 4. Low reaction temperature.1. Use a fresh batch of this compound. 2. Switch to a stronger base (e.g., NaH, K₂CO₃). 3. Use a polar aprotic solvent (e.g., DMF, Acetone). 4. Gradually increase the reaction temperature and monitor by TLC.
Formation of Multiple Products 1. Presence of water. 2. Over-alkylation of the nucleophile. 3. Elimination side reaction.1. Use anhydrous solvents and reagents. 2. Use a protecting group strategy or control the stoichiometry carefully. 3. Use a weaker, non-hindered base and moderate temperatures.
Difficulty in Product Purification 1. Unreacted starting material. 2. Presence of polar impurities. 3. Similar polarity of product and byproducts.1. Use a slight excess of the nucleophile. 2. Perform an aqueous workup to remove inorganic salts. 3. Utilize column chromatography with a carefully selected solvent system.

Experimental Protocols

Below are generalized protocols for common applications of this compound. Note that these are starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for N-Alkylation of Amines

This protocol describes a general method for the mono-N-alkylation of a primary amine.

Materials:

  • Primary amine

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the primary amine (1.0 mmol) in anhydrous acetonitrile (10 mL), add potassium carbonate (2.0 mmol).

  • Add this compound (1.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC. If the reaction is slow, it can be heated to 50-60 °C.

  • Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for O-Alkylation of Phenols

This protocol outlines a general method for the O-alkylation of a phenol.

Materials:

  • Phenol

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the phenol (1.0 mmol) in anhydrous DMF (10 mL).

  • Add cesium carbonate (1.5 mmol) to the solution.

  • Add this compound (1.1 mmol) and stir the mixture at room temperature for 8-16 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Visualizing Experimental Workflows

A general workflow for a typical alkylation reaction and subsequent purification is depicted below.

cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Start: Dissolve Nucleophile and Base in Anhydrous Solvent add_reagent Add this compound start->add_reagent reaction Stir at RT or Heat (Monitor by TLC) add_reagent->reaction quench Quench Reaction (e.g., with water) reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (e.g., with brine) extract->wash dry Dry over Anhydrous Salt (e.g., Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by Column Chromatography concentrate->chromatography end End: Characterize Pure Product chromatography->end

General workflow for alkylation and purification.

The following diagram illustrates the decision-making process for troubleshooting a low-yielding reaction.

cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization start Low or No Yield Observed check_reagents Check Reagent Quality (Freshness, Purity) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions reagent_ok Reagents OK? check_reagents->reagent_ok base Is Base Strong Enough? check_conditions->base reagent_ok->check_conditions Yes replace_reagents Use Fresh/Purified Reagents reagent_ok->replace_reagents No replace_reagents->start Re-run Reaction solvent Is Solvent Appropriate? base->solvent Yes stronger_base Use Stronger Base (e.g., NaH) base->stronger_base No temp Is Temperature Optimal? solvent->temp Yes change_solvent Switch to Polar Aprotic (e.g., DMF) solvent->change_solvent No increase_temp Increase Temperature temp->increase_temp No stronger_base->start Re-run Reaction change_solvent->start Re-run Reaction increase_temp->start Re-run Reaction

Troubleshooting logic for low-yield reactions.

References

Stability and storage conditions for 6-Chloro-2-fluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the stability, storage, and handling of 6-Chloro-2-fluoro-3-methylbenzyl bromide, along with troubleshooting for common experimental issues. The information is compiled from data on structurally similar benzyl bromides and general chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Due to its reactivity, proper storage is crucial to maintain the integrity of the compound. It is sensitive to moisture and potentially light.[1][2] Store in a cool, dry, and dark place, in a tightly sealed container, preferably under an inert atmosphere.[1][3][4]

Q2: What are the primary chemical hazards associated with this compound?

Like other benzyl bromides, this compound is expected to be a strong lachrymator and corrosive.[5][6] Contact can cause severe irritation and burns to the skin and eyes.[3][4] Inhalation may irritate the respiratory system.[5][7] It is critical to handle this compound with extreme caution in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE).[4][5]

Q3: What materials and chemical classes are incompatible with this compound?

This compound is a reactive electrophile and will react with a variety of nucleophiles and other substances. Avoid contact with the materials listed in the table below.[1][6][8]

Q4: My reaction yield is low. What are the common causes?

Low yields in reactions involving benzyl bromides, such as SN2 alkylations, are a frequent issue. The primary causes often involve reagent purity, reaction conditions, or degradation of the benzyl bromide starting material.[9] Hydrolysis due to residual water in the solvent or on glassware is a major contributor to low yields.[9]

Stability and Storage Summary

The following table summarizes the key stability and storage parameters based on data for analogous benzyl bromide compounds.

ParameterRecommendation/InformationCitation
Storage Temperature Cool place; some sources suggest 2-8°C.[4][10][11]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).[1][3]
Moisture/Humidity Highly moisture-sensitive; store in a dry environment.[1][8]
Light Sensitivity May be light-sensitive; protect from direct sunlight.[2][8]
Container Tightly sealed container.[1][3][4][10]
Shelf Life Not specified; stability is highly dependent on storage conditions.
Thermal Stability Avoid high temperatures; thermal decomposition can release toxic gases like HBr and HF.[2][3]

Troubleshooting Guides

Guide 1: Low or No Product Yield in Alkylation Reactions

This guide addresses common issues encountered during alkylation reactions with this compound.

Experimental Protocol: General Alkylation of a Nucleophile (Nu-H)

  • Preparation: Dry all glassware in an oven and cool under an inert atmosphere. Ensure all solvents are anhydrous.[9]

  • Reaction Setup: In a flask under an inert atmosphere, dissolve the nucleophile (Nu-H) and a suitable non-nucleophilic base (e.g., K₂CO₃, NaH) in an anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile).[5][9]

  • Addition: Slowly add a solution of this compound (1.0 - 1.2 equivalents) to the reaction mixture.[9]

  • Reaction: Stir the mixture at room temperature. If the reaction is slow, gently heat to a moderate temperature (e.g., 50-80 °C).[9]

  • Monitoring: Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS).

  • Workup: After completion, quench the reaction, perform an aqueous workup to remove inorganic salts, extract the product with an organic solvent, dry the organic layer, and concentrate.[9]

  • Purification: Purify the crude product using an appropriate method, such as column chromatography.[9]

Troubleshooting Flowchart

LowYieldTroubleshooting start Low or No Product Yield check_reagents 1. Check Starting Materials start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions check_workup 3. Evaluate Workup & Purification start->check_workup bromide_degraded Is Benzyl Bromide degraded? (hydrolysis, old reagent) check_reagents->bromide_degraded base_issue Is the base appropriate? (strength, solubility) check_conditions->base_issue solution_workup Solution: - Check for product loss during extraction. - Optimize purification method. check_workup->solution_workup nucleophile_impure Is Nucleophile impure or wet? bromide_degraded->nucleophile_impure No solution_reagent Solution: - Use fresh/purified reagents. - Use anhydrous solvents. - Store bromide properly. bromide_degraded->solution_reagent Yes solvent_wet Is solvent anhydrous? nucleophile_impure->solvent_wet No nucleophile_impure->solution_reagent Yes solvent_wet->solution_reagent Yes temp_issue Is temperature/time optimal? base_issue->temp_issue Yes solution_conditions Solution: - Screen different bases. - Optimize temperature and time. - Ensure inert atmosphere. base_issue->solution_conditions No temp_issue->solution_conditions No

Caption: Troubleshooting workflow for low product yield.

Guide 2: Identifying and Minimizing Side Products

Benzyl bromides are prone to side reactions that consume starting material and complicate purification.

Side ProductCauseMitigation StrategyCitation
Benzyl Alcohol Reaction with water (hydrolysis) present in the solvent, reagents, or on glassware.Use anhydrous solvents and reagents. Dry glassware thoroughly. Run the reaction under an inert atmosphere.[9]
Elimination Product Use of a strong, sterically hindered base, especially at elevated temperatures.Use a weaker, non-hindered base (e.g., K₂CO₃, Cs₂CO₃). Maintain moderate reaction temperatures.[9]
Over-alkylation Product Occurs with nucleophiles having multiple reactive sites (e.g., primary amines).Carefully control the stoichiometry (use a slight excess of the nucleophile if appropriate). Consider using a protecting group strategy.[9]
Polymerization Self-condensation reaction, can be catalyzed by impurities or metals. A burst bottle was reported for benzyl bromide stored over molecular sieves.Store the pure compound properly. Avoid contact with incompatible metals.[6]

Chemical Incompatibility and Degradation Pathway Diagram

The following diagram illustrates the key incompatibilities and the primary degradation pathway (hydrolysis) for this compound.

IncompatibilityDiagram cluster_incompatible Incompatible With main_compound 6-Chloro-2-fluoro-3- methylbenzyl bromide water Water / Moisture main_compound->water reacts with bases Strong Bases main_compound->bases alcohols Alcohols main_compound->alcohols amines Amines main_compound->amines oxidizers Oxidizing Agents main_compound->oxidizers metals Metals (some) main_compound->metals hydrolysis_product Corresponding Benzyl Alcohol + HBr water->hydrolysis_product leads to

References

Byproducts formed in the synthesis of Elvitegravir from 6-Chloro-2-fluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering byproducts in the synthesis of Elvitegravir, particularly when starting from 6-Chloro-2-fluoro-3-methylbenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of Elvitegravir when using this compound?

A1: Several process-related impurities and degradation products can form. The most commonly reported byproducts include N-methyl Elvitegravir (Impurity I), 2-fluoro Elvitegravir (Impurity II), and Elvitegravir isopropyl ester (Impurity III)[1][2]. Other potential impurities arising from side reactions of the starting material and intermediates may also be present[3].

Q2: How can these byproducts be identified and quantified?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for both identifying and quantifying these byproducts. A validated HPLC-UV method can effectively separate Elvitegravir from its major impurities[1][2]. For structural elucidation and confirmation, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed[4][5].

Q3: What are the likely sources of these common byproducts?

A3: The formation of these byproducts can be attributed to several factors:

  • N-methyl Elvitegravir (Impurity I): This impurity may arise from methylation of the quinolone nitrogen, potentially from a methylating agent present in the reaction mixture or as a degradation product.

  • 2-fluoro Elvitegravir (Impurity II): The presence of this impurity, lacking the chloro group, suggests a dehalogenation side reaction of the starting material, this compound, during the synthesis, particularly in the Negishi coupling step[6].

  • Elvitegravir isopropyl ester (Impurity III): This byproduct is likely formed if isopropanol is used as a solvent or is present as a reagent in an esterification-prone step of the synthesis[7][8].

  • Other Byproducts: Side reactions of the Negishi coupling, such as homo-coupling of the benzyl bromide starting material, can lead to dimeric impurities[6][9].

Q4: Are there established limits for these impurities in the final Elvitegravir product?

A4: Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set strict limits for impurities in active pharmaceutical ingredients (APIs)[4]. Analytical methods are typically validated to detect and quantify these impurities at levels below 0.1%[1].

Troubleshooting Guides

This section provides guidance on addressing common issues related to byproduct formation during the synthesis of Elvitegravir.

Issue 1: Presence of an Unknown Peak in HPLC Chromatogram
  • Possible Cause: Formation of an unexpected byproduct due to variations in reaction conditions, raw material quality, or solvent impurities.

  • Troubleshooting Steps:

    • Characterize the Impurity: Isolate the unknown peak using preparative HPLC and characterize its structure using LC-MS and NMR spectroscopy[5][10].

    • Review Reaction Parameters: Carefully examine the reaction conditions (temperature, reaction time, catalyst loading) for any deviations from the established protocol.

    • Analyze Starting Materials: Check the purity of the this compound and other reagents for any potential contaminants that could lead to side reactions.

    • Investigate Solvent Purity: Ensure the solvents used are of high purity and free from contaminants that could participate in side reactions.

Issue 2: High Levels of Homo-Coupling Byproduct
  • Possible Cause: Inefficient transmetalation or reductive elimination in the Negishi coupling step, leading to the coupling of two molecules of the this compound starting material[6][9].

  • Troubleshooting Steps:

    • Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial in minimizing homo-coupling. Screen different catalyst/ligand combinations to find the most efficient system for the desired cross-coupling.

    • Control Stoichiometry: Ensure the precise stoichiometry of the organozinc reagent and the benzyl bromide. An excess of the benzyl bromide can favor homo-coupling.

    • Monitor Reaction Temperature: Temperature can significantly influence the rates of competing reactions. Maintain strict temperature control throughout the coupling reaction.

    • Slow Addition: Adding the this compound solution slowly to the reaction mixture can help maintain a low concentration of the starting material, thereby disfavoring homo-coupling.

Issue 3: Detection of Dehalogenated Byproduct (2-fluoro Elvitegravir)
  • Possible Cause: Reductive dehalogenation of the this compound, where the chlorine atom is replaced by a hydrogen atom. This can be promoted by certain catalysts or reaction conditions[6].

  • Troubleshooting Steps:

    • Catalyst Selection: Some palladium catalysts have a higher propensity for inducing dehalogenation. Consider using catalysts known for their lower dehalogenation activity.

    • Control Hydrogen Source: Identify and eliminate potential sources of hydrogen in the reaction mixture, such as certain solvents or additives.

    • Optimize Reaction Time: Prolonged reaction times can sometimes lead to increased levels of dehalogenation. Monitor the reaction progress and quench it as soon as the desired product formation is complete.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for the major byproducts of Elvitegravir as determined by a validated HPLC method[1]. This data is crucial for ensuring the purity of the final product meets regulatory standards.

Impurity NameRetention Time (min)LOD (% w/w)LOQ (% w/w)
N-methyl Elvitegravir (Impurity I)7.7130.0210.050
2-fluoro Elvitegravir (Impurity II)7.9720.0140.040
Elvitegravir isopropyl ester (Impurity III)8.5480.0220.040
Elvitegravir9.126--

Experimental Protocols

Protocol 1: HPLC-UV Method for the Quantification of Elvitegravir and its Byproducts

This protocol is adapted from a validated method for the analysis of Elvitegravir and its related impurities[1][2].

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Kinetex C18 (150 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: A mixture of water, acetonitrile, formic acid, and triethylamine (690:300:6:2, v/v/v/v).

  • Mobile Phase B: A mixture of acetonitrile, formic acid, and triethylamine (990:6:2, v/v/v).

  • Gradient Program:

    • 0-1 min: 95% A, 5% B

    • 1-10 min: Linear gradient to 40% A, 60% B

    • 10-12 min: Linear gradient to 20% A, 80% B

    • 12-14 min: Hold at 20% A, 80% B

    • 14-15 min: Return to 95% A, 5% B

    • 15-20 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 0.3 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the Elvitegravir sample in a suitable diluent (e.g., a mixture of water, acetonitrile, and tetrahydrofuran in a 500:450:50 v/v/v ratio) to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

Visualizations

Logical Workflow for Byproduct Identification and Control

Byproduct_Workflow cluster_synthesis Elvitegravir Synthesis cluster_analysis Analysis and Identification cluster_troubleshooting Troubleshooting and Optimization Start Start Synthesis with This compound Reaction Key Reaction Step (e.g., Negishi Coupling) Start->Reaction Crude Crude Elvitegravir Reaction->Crude HPLC HPLC Analysis Crude->HPLC Peak Unexpected Peak Detected? HPLC->Peak Characterize Isolate and Characterize (LC-MS, NMR) Peak->Characterize Yes Final Pure Elvitegravir Peak->Final No Identify Identify Byproduct Structure Characterize->Identify Troubleshoot Troubleshoot Source (Reaction Conditions, Reagents) Identify->Troubleshoot Optimize Optimize Process Parameters Troubleshoot->Optimize Control Implement Control Strategy Optimize->Control Control->Start

Caption: Workflow for identifying and mitigating byproduct formation.

Signaling Pathway of Byproduct Formation in Negishi Coupling

Negishi_Side_Reactions cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products and Byproducts ArX 6-Chloro-2-fluoro-3- methylbenzyl bromide (Ar-X) OxAdd Oxidative Addition ArX->OxAdd Homo Homo-coupling Byproduct (Ar-Ar) ArX->Homo RZnX Organozinc Reagent (R-ZnX) Transmetal Transmetalation RZnX->Transmetal Pd0 Pd(0) Catalyst Pd0->OxAdd OxAdd->Transmetal OxAdd->Homo Dehalo Dehalogenated Byproduct (Ar-H) OxAdd->Dehalo RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regeneration Desired Elvitegravir (Ar-R) RedElim->Desired

Caption: Potential side reactions in the Negishi coupling step.

References

Technical Support Center: 6-Chloro-2-fluoro-3-methylbenzyl bromide in Scale-Up Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Chloro-2-fluoro-3-methylbenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up of reactions involving this sterically hindered benzylating agent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity characteristics of this compound?

A1: this compound is a reactive alkylating agent commonly used in the synthesis of pharmaceutical intermediates. Its reactivity is centered on the benzylic bromide, which is a good leaving group in nucleophilic substitution reactions. The presence of substituents on the aromatic ring, particularly at the ortho positions (chloro and fluoro groups), introduces significant steric hindrance around the reactive center. This steric bulk can influence the reaction mechanism and rate.

Q2: What are the main challenges when scaling up reactions with this compound?

A2: The primary challenges in scaling up reactions with this compound stem from its steric hindrance and reactivity. Key issues include:

  • Slow Reaction Kinetics: The bulky ortho substituents can slow down the rate of nucleophilic attack, particularly in SN2 reactions, requiring longer reaction times or more forcing conditions.

  • Side Product Formation: Increased temperatures or prolonged reaction times can lead to the formation of impurities, such as elimination byproducts or products of reaction with the solvent.

  • Heat Management: On a large scale, the heat generated during the reaction (exotherm) needs to be carefully managed to prevent runaway reactions and decomposition.

  • Purification Difficulties: The final product may be contaminated with unreacted starting material or side products with similar physical properties, making purification by crystallization or chromatography challenging.

Q3: How does the steric hindrance of this compound affect the reaction mechanism?

A3: The steric hindrance from the ortho-chloro and fluoro groups significantly impacts the accessibility of the benzylic carbon.[1]

  • Favors SN1 over SN2: For many nucleophilic substitution reactions, the steric hindrance will disfavor the backside attack required for an SN2 mechanism. This can lead to a shift towards an SN1 mechanism, which proceeds through a carbocation intermediate. The stability of the benzylic carbocation supports this pathway.

  • Slower SN2 Reactions: When an SN2 reaction does occur, the rate is often significantly slower compared to less hindered benzyl bromides.

Troubleshooting Guide

Issue 1: Low or No Conversion
Potential Cause Troubleshooting Steps
Insufficient Reactivity of Nucleophile - Ensure the nucleophile is sufficiently deprotonated. Consider using a stronger base or a base with better solubility in the reaction solvent.
Steric Hindrance - Increase the reaction temperature to overcome the activation energy barrier. - Extend the reaction time and monitor progress by TLC or HPLC. - Consider using a less sterically hindered nucleophile if the synthesis allows.
Poor Solvent Choice - For SN2 reactions, use a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the counter-ion. - For SN1 reactions, a polar protic solvent may be beneficial to stabilize the carbocation intermediate.
Inadequate Base - The choice of base is critical. For O- and N-alkylation, ensure the pKa of the base is sufficient to deprotonate the nucleophile.
Issue 2: Formation of Significant Byproducts
Potential Byproduct Cause Mitigation Strategy
Elimination Product (Styrene Derivative) - Strong, sterically hindered bases and high temperatures.- Use a weaker, non-hindered base (e.g., K₂CO₃, Cs₂CO₃). - Maintain the lowest effective reaction temperature.
Hydrolysis Product (6-Chloro-2-fluoro-3-methylbenzyl alcohol) - Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Over-alkylation (for N-alkylation) - The mono-alkylated amine product is often more nucleophilic than the starting amine.- Use a large excess of the amine relative to the benzyl bromide. - Consider alternative methods like reductive amination.
Solvent Adduct - Reaction with a nucleophilic solvent (e.g., DMF, DMSO) at elevated temperatures.- Choose a less reactive solvent if possible. - Minimize reaction time and temperature.

Experimental Protocols

General Protocol for N-Alkylation of a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Primary amine

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a clean, dry reaction vessel, add the primary amine (1.2 to 2.0 equivalents) and the chosen anhydrous solvent.

  • Add the base (1.5 to 2.5 equivalents).

  • Stir the mixture under an inert atmosphere.

  • In a separate vessel, dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent.

  • Slowly add the solution of the benzyl bromide to the amine/base mixture at room temperature.

  • Heat the reaction mixture to a temperature between 50-80°C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 261762-87-2[2][3]
Molecular Formula C₈H₇BrClF[2]
Molecular Weight 237.50 g/mol [2]
Appearance Solid

Visualizations

Logical Workflow for Troubleshooting Low Conversion

low_conversion_troubleshooting Troubleshooting Low Conversion start Low or No Conversion Observed check_nucleophile Is the nucleophile sufficiently reactive and deprotonated? start->check_nucleophile increase_base Use a stronger or more soluble base (e.g., Cs2CO3). check_nucleophile->increase_base No check_conditions Are the reaction conditions optimal? check_nucleophile->check_conditions Yes increase_base->check_conditions increase_temp Increase reaction temperature. check_conditions->increase_temp No check_solvent Is the solvent appropriate? check_conditions->check_solvent Yes prolong_time Extend reaction time. increase_temp->prolong_time prolong_time->check_solvent change_solvent Switch to a more suitable solvent (e.g., polar aprotic for SN2). check_solvent->change_solvent No end_point Re-evaluate reaction and monitor progress. check_solvent->end_point Yes change_solvent->end_point

Caption: Troubleshooting workflow for low conversion.

Experimental Workflow for N-Alkylation

n_alkylation_workflow General N-Alkylation Workflow start Start add_reagents 1. Charge reactor with amine, base, and anhydrous solvent. start->add_reagents prepare_bromide 2. Dissolve benzyl bromide in anhydrous solvent. add_reagents->prepare_bromide addition 3. Slowly add benzyl bromide solution to the amine mixture. prepare_bromide->addition reaction 4. Heat and stir the reaction mixture. addition->reaction monitoring 5. Monitor reaction progress (TLC/HPLC). reaction->monitoring monitoring->reaction Incomplete workup 6. Cool, filter, and concentrate. monitoring->workup Complete purification 7. Purify the crude product (chromatography/recrystallization). workup->purification end End purification->end

Caption: Step-by-step N-alkylation workflow.

References

Technical Support Center: Alkylation of 6-Chloro-2-fluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the alkylation of 6-Chloro-2-fluoro-3-methylbenzyl bromide.

Troubleshooting Guide

Issue 1: Low or No Product Yield

You are observing a low conversion of your starting materials or no desired product formation.

Possible Causes and Solutions:

  • Poor Quality of this compound: The reagent may have degraded over time.

    • Solution: Use a fresh batch of the alkylating agent or verify its purity by NMR or GC-MS before use. Store it in a cool, dark, and dry place.

  • Inactive Nucleophile: The nucleophile may not be sufficiently reactive under the chosen reaction conditions.

    • Solution: For weakly acidic nucleophiles (e.g., some phenols or secondary amines), a stronger base is required for deprotonation. Ensure the pKa of the nucleophile is compatible with the chosen base.

  • Inappropriate Base: The selected base may be too weak, sterically hindered, or insoluble in the reaction solvent.[1]

    • Solution: Switch to a stronger, non-hindered base. For instance, if using K₂CO₃ with a weakly acidic nucleophile, consider a stronger base like NaH or KHMDS. Ensure the base is soluble in the reaction solvent to facilitate deprotonation.

  • Presence of Water: Water in the reaction can hydrolyze the benzyl bromide to the corresponding alcohol.

    • Solution: Use anhydrous solvents and dry all glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help.

  • Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.[1]

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield check_reagents Verify Purity of This compound and Nucleophile start->check_reagents check_base Evaluate Base Strength and Solubility check_reagents->check_base Reagents OK check_conditions Ensure Anhydrous Conditions and Inert Atmosphere check_base->check_conditions Base Suitable optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp Conditions Anhydrous success Improved Yield optimize_temp->success Optimization Complete

Caption: A workflow diagram for troubleshooting low product yield.

Issue 2: Formation of Multiple Products (High Impurity Profile)

The reaction mixture shows multiple spots on TLC or several peaks in the chromatogram in addition to the desired product.

Possible Causes and Solutions:

  • Over-alkylation: Nucleophiles with multiple reactive sites (e.g., primary amines or diols) can react more than once with the benzyl bromide.

    • Solution: Carefully control the stoichiometry by using a slight excess of the nucleophile. Alternatively, employ a protecting group strategy for the other reactive sites.[1]

  • Elimination Side Reaction: The use of a strong, sterically hindered base, especially at elevated temperatures, can promote the formation of an elimination byproduct (a stilbene derivative).[1]

    • Solution: Use a weaker, non-hindered base and maintain a moderate reaction temperature.

  • Hydrolysis of Benzyl Bromide: As mentioned previously, residual water can lead to the formation of 6-chloro-2-fluoro-3-methylbenzyl alcohol.

    • Solution: Ensure strictly anhydrous conditions.

  • Friedel-Crafts Side Reaction: The carbocation intermediate, especially under certain conditions, can alkylate the aromatic ring of the nucleophile or another molecule of the starting material.

    • Solution: Use a more polar, aprotic solvent and avoid strong Lewis acids.

Potential Impurity Formation Pathways

impurity_pathways start This compound + Nucleophile (Nu-H) product Desired Alkylated Product start->product Desired SN2 Reaction over_alkylation Over-alkylation (Multiple Alkylations) start->over_alkylation Excess Benzyl Bromide / Polyfunctional Nucleophile elimination Elimination Product (Stilbene Derivative) start->elimination Strong, Hindered Base / High Temperature hydrolysis Hydrolysis Product (Benzyl Alcohol) start->hydrolysis Presence of Water

Caption: Potential side reactions leading to common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the alkylation of a simple phenol with this compound?

A good starting point would be to use 1.0 equivalent of the phenol, 1.1 equivalents of this compound, and 1.5 equivalents of potassium carbonate (K₂CO₃) as the base in anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF) as the solvent. The reaction can be initiated at room temperature and gently heated to 50-60 °C if the reaction is slow, monitoring by TLC.[1]

Q2: How can I effectively remove unreacted this compound from my crude product?

Unreacted benzyl bromide can often be removed by silica gel column chromatography. Due to its relatively non-polar nature, it will typically elute before the more polar alkylated product. Washing the organic layer with a dilute solution of sodium bisulfite during workup can also help to quench any remaining benzyl bromide.

Q3: What analytical techniques are best for identifying unknown impurities in my reaction?

For impurity profiling, a combination of techniques is often most effective. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is excellent for quantifying the purity and detecting the presence of impurities.[2][3][4] For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for determining molecular weights.[1][2][5] For definitive structural information, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[1][5]

Q4: Can I use a phase-transfer catalyst to improve the reaction rate?

Yes, for reactions involving a solid base (like K₂CO₃) and an organic solvent, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or 18-crown-6 can significantly improve the reaction rate by facilitating the transport of the deprotonated nucleophile into the organic phase.

Data Presentation

Table 1: Effect of Base on the Alkylation of 4-Nitrophenol

EntryBase (equivalents)SolventTemperature (°C)Time (h)Product Yield (%)Purity (%)
1K₂CO₃ (1.5)ACN60127592
2Cs₂CO₃ (1.5)ACN6088895
3NaH (1.2)THF2549298
4DBU (1.2)ACN2568594

Table 2: Effect of Solvent on the Alkylation of Aniline

EntryBase (equivalents)SolventTemperature (°C)Time (h)Product Yield (%)Purity (%)
1K₂CO₃ (2.0)ACN80246588
2K₂CO₃ (2.0)DMF80187891
3K₂CO₃ (2.0)Toluene80364585
4K₂CO₃ (2.0)DMSO80168293

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary Amine
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF (5-10 mL per mmol of amine).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound (1.05 eq.) in anhydrous DMF dropwise over 10 minutes.

  • Heat the reaction mixture to 70 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for O-Alkylation of a Phenol
  • To a dry round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.).

  • Wash the NaH with anhydrous hexanes and carefully decant the hexanes.

  • Add anhydrous THF (5-10 mL per mmol of NaH) and cool the suspension to 0 °C.

  • Add a solution of the phenol (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Impurity Analysis by HPLC
  • Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

    • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Analysis: Analyze the resulting chromatogram to determine the retention times and peak areas of the product and any impurities.

Experimental Workflow from Reaction to Analysis

experimental_workflow setup Reaction Setup (Reagents, Solvent, Inert Atm.) reaction Alkylation Reaction (Stirring, Heating) setup->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quenching, Extraction, Drying) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Purity Analysis (HPLC, NMR) purification->analysis product Pure Product analysis->product

Caption: A typical experimental workflow for alkylation reactions.

References

Technical Support Center: Reactivity of 6-Chloro-2-fluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What type of reactivity is expected from 6-Chloro-2-fluoro-3-methylbenzyl bromide?

A1: this compound is a substituted benzyl bromide. Benzyl halides are known to undergo nucleophilic substitution reactions. The reaction can proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanism. The benzylic carbocation intermediate in an SN1 reaction is stabilized by the adjacent aromatic ring, while the benzylic carbon in an SN2 reaction is accessible to nucleophiles. The choice of solvent, nucleophile, and reaction conditions will significantly influence which pathway is favored.

Q2: How does the solvent affect the reaction mechanism (SN1 vs. SN2)?

A2: The polarity of the solvent plays a crucial role:

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can solvate both cations and anions effectively through hydrogen bonding. These solvents strongly favor the SN1 pathway by stabilizing the carbocation intermediate and the leaving group (bromide ion).

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMF, DMSO) are polar but lack O-H or N-H bonds.[1][2] They can solvate cations but are less effective at solvating anions.[2] This leaves the nucleophile more "naked" and reactive, thus favoring the SN2 pathway .[1]

  • Non-polar Solvents (e.g., benzene, hexane, diethyl ether) are generally poor solvents for charged species (nucleophiles and leaving groups) and will slow down both SN1 and SN2 reactions.[1]

Q3: Which type of solvent will lead to a faster reaction rate?

A3: The effect on the reaction rate depends on the mechanism:

  • For an SN1 reaction , increasing the polarity of the solvent (e.g., moving from a less polar to a more polar protic solvent) will increase the reaction rate by stabilizing the transition state leading to the carbocation intermediate.

  • For an SN2 reaction , polar aprotic solvents generally provide the fastest reaction rates.[1] This is because they dissolve the nucleophile but do not form a tight solvent shell around it, leaving it more available to attack the electrophilic carbon.[2] Protic solvents can slow down SN2 reactions by strongly solvating the nucleophile through hydrogen bonding.[2][3] For instance, the reaction between bromoethane and potassium iodide is 500 times faster in acetone (a polar aprotic solvent) than in methanol (a polar protic solvent).[1]

Q4: What is the role of the substituents on the aromatic ring?

A4: The chloro, fluoro, and methyl groups on the benzene ring can influence the reactivity through inductive and resonance effects.

  • -Cl and -F (Halogens): These are electron-withdrawing groups inductively, which can slightly destabilize the benzylic carbocation, potentially slowing down an SN1 reaction.

  • -CH₃ (Methyl): This is an electron-donating group, which helps to stabilize the benzylic carbocation, potentially favoring an SN1 pathway.

The overall effect will be a combination of these electronic factors and the steric hindrance they may present to an incoming nucleophile in an SN2 reaction.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Slow or no reaction Inappropriate solvent choice: The solvent may be too non-polar or may be hindering the nucleophile's reactivity (in the case of protic solvents in an SN2 reaction).For an intended SN2 reaction, switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. For an SN1 reaction, ensure a sufficiently polar protic solvent is used.
Weak nucleophile: The chosen nucleophile may not be strong enough to displace the bromide leaving group efficiently.Use a stronger nucleophile. For a given atom, anions are more nucleophilic than neutral species.
Low temperature: The reaction may require more energy to overcome the activation barrier.Increase the reaction temperature. Monitor for potential side reactions.
Formation of multiple products Mixed SN1 and SN2 pathways: Intermediate polarity solvents can sometimes allow both mechanisms to occur.To favor SN1, use a highly polar protic solvent and a weaker nucleophile. To favor SN2, use a polar aprotic solvent and a strong nucleophile.
Elimination side reactions: Strong, sterically hindered bases can promote elimination reactions to form an alkene.Use a less sterically hindered, non-basic nucleophile if substitution is the desired outcome.
Reaction with the solvent: Some solvents (e.g., alcohols) can also act as nucleophiles (solvolysis).Choose an inert solvent that will not compete with the primary nucleophile.
Low Yield Poor solubility of reactants: The benzyl bromide or the nucleophilic salt may not be fully dissolved in the chosen solvent.Select a solvent that provides good solubility for all reactants. For example, polar aprotic solvents are often good at dissolving salts used as sources of nucleophiles.
Decomposition of the starting material or product: The reaction conditions (e.g., high temperature, strong base) may be too harsh.Attempt the reaction under milder conditions (e.g., lower temperature). Ensure the starting material is stored correctly, away from strong bases and oxidizing agents.[4]

Solvent Effect on Reaction Rate and Mechanism

The following table summarizes the expected effect of different solvent classes on the reaction of this compound.

Solvent Class Examples Dielectric Constant Expected Predominant Mechanism Relative Reaction Rate Rationale
Polar Protic Water, Methanol, EthanolHighSN1Moderate to FastStabilizes the carbocation intermediate and the leaving group through hydrogen bonding.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHighSN2FastSolvates the cation of the nucleophilic salt but leaves the anionic nucleophile highly reactive.[1][2]
Non-polar Hexane, Benzene, Diethyl EtherLowSN2 (if reactants dissolve)Very SlowPoor solvation of charged species (nucleophile and leaving group) leads to low reactivity.[1]

Note: The dielectric constant is a measure of a solvent's polarity.[5]

Experimental Protocols

While specific protocols for this compound are not available, the following are generalized experimental methodologies for nucleophilic substitution reactions with benzyl bromides that can be adapted.

General Protocol for an SN2 Reaction (e.g., with Sodium Cyanide)

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a polar aprotic solvent (e.g., anhydrous DMF or acetonitrile).

  • Addition of Nucleophile: Add sodium cyanide (1.1 equivalents) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat (e.g., 40-60 °C) to increase the reaction rate.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for an SN1 Reaction (e.g., Solvolysis in Ethanol)

  • Reaction Setup: Dissolve this compound (1 equivalent) in ethanol (which acts as both the solvent and the nucleophile).

  • Reaction Conditions: Stir the solution at room temperature or heat under reflux. A non-nucleophilic weak base (e.g., calcium carbonate) can be added to neutralize the HBr formed.

  • Monitoring: Monitor the disappearance of the starting material using TLC or GC.

  • Workup: After the reaction is complete, remove the solid base by filtration (if used). Evaporate the excess ethanol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify the resulting ether product by column chromatography or distillation.

Visualizing Solvent Effects

The choice of solvent directly influences the energy profile of the reaction, which determines the favored pathway.

G Logical Flow for Solvent Selection in Nucleophilic Substitution start Start: Reaction of This compound mechanism Desired Mechanism? start->mechanism sn1 SN1 Pathway mechanism->sn1 SN1 sn2 SN2 Pathway mechanism->sn2 SN2 solvent_sn1 Use Polar Protic Solvent (e.g., Ethanol, Methanol, Water) sn1->solvent_sn1 solvent_sn2 Use Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile) sn2->solvent_sn2 outcome_sn1 Outcome: Favors carbocation formation and solvolysis products solvent_sn1->outcome_sn1 outcome_sn2 Outcome: Favors direct backside attack and high reactivity of nucleophile solvent_sn2->outcome_sn2 troubleshoot Troubleshooting: Slow reaction or side products? outcome_sn1->troubleshoot outcome_sn2->troubleshoot reassess Re-evaluate solvent, temperature, and nucleophile strength troubleshoot->reassess Yes

Caption: Solvent selection guide for nucleophilic substitution.

G Experimental Workflow for Nucleophilic Substitution cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (Inert atmosphere, dissolve starting material) add_nuc 2. Add Nucleophile setup->add_nuc react 3. Stir at appropriate temp. add_nuc->react monitor 4. Monitor via TLC/GC react->monitor quench 5. Quench Reaction monitor->quench Reaction Complete extract 6. Extraction quench->extract purify 7. Purify Product (Chromatography/Recrystallization) extract->purify

Caption: General experimental workflow for substitution reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Chloro-2-fluoro-3-methylbenzyl bromide and Other Substituted Benzyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and medicinal chemistry, substituted benzyl bromides are pivotal intermediates, valued for their ability to introduce benzylic moieties into a wide array of molecules. The reactivity of these compounds is finely tuned by the nature and position of substituents on the aromatic ring, influencing reaction rates, mechanisms, and ultimately, the efficiency of synthetic routes. This guide provides an objective comparison of the performance of 6-Chloro-2-fluoro-3-methylbenzyl bromide against other substituted benzyl bromides, supported by experimental data and detailed methodologies.

Understanding the Reactivity of Benzyl Bromides

The reactivity of benzyl bromides in nucleophilic substitution reactions is a subject of extensive study. The benzylic carbon is susceptible to nucleophilic attack, and the reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, or a continuum between them. The stability of the resulting benzylic carbocation is a key factor in S(_N)1 pathways, while steric hindrance around the benzylic carbon is a major determinant for S(_N)2 reactions.[1][2]

Substituents on the benzene ring exert profound electronic and steric effects that modulate this reactivity. Electron-donating groups (EDGs) can stabilize a developing positive charge on the benzylic carbon, thus accelerating S(_N)1 reactions. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation, slowing down S(_N)1 processes. In S(_N)2 reactions, the electronic effects are more nuanced, but generally, EWGs can increase the electrophilicity of the benzylic carbon, potentially accelerating the reaction, provided steric hindrance is not significant.[3][4]

Comparative Analysis of this compound

This compound possesses a unique combination of substituents that influence its reactivity:

  • Chloro and Fluoro Groups: Both are electron-withdrawing groups, which are expected to decrease the rate of S(_N)1 reactions by destabilizing the benzylic carbocation. In an S(_N)2 context, their inductive electron withdrawal could enhance the electrophilicity of the benzylic carbon.

  • Methyl Group: This is an electron-donating group, which would favor an S(_N)1 pathway by stabilizing the carbocation.

  • Substitution Pattern: The ortho-fluoro and ortho-chloro substituents, in addition to the meta-methyl group, introduce significant steric hindrance around the benzylic carbon. This steric crowding is expected to disfavor the backside attack required for an S(_N)2 mechanism.

Quantitative Comparison of Substituted Benzyl Halide Reactivity

To provide a quantitative framework for comparison, the following tables summarize kinetic data for the solvolysis of various substituted benzyl chlorides. Although the leaving group is different, the relative trends in reactivity due to ring substituents are expected to be similar for the corresponding benzyl bromides.

Table 1: First-Order Rate Constants (k(_{solv})) for Solvolysis of Ring-Substituted Benzyl Chlorides in 20% Acetonitrile in Water at 25 °C [3]

Substituent(s)k(_{solv}) (s
1^{-1}−1
)
Relative Rate
4-Methoxy2.22.2 x 10
8^88
4-Methyl1.8 x 10
3^{-3}−3
1.8 x 10
5^55
H (Unsubstituted)1.0 x 10
5^{-5}−5
1.0 x 10
3^33
4-Chloro3.3 x 10
6^{-6}−6
330
3-Chloro1.0 x 10
6^{-6}−6
100
4-Nitro1.0 x 10
8^{-8}−8
1
3,4-Dinitro1.1 x 10
8^{-8}−8
1.1

Table 2: Second-Order Rate Constants for the Reaction of Substituted Benzyl Bromides with Aniline in Nitrobenzene-Ethanol (80:20) [5]

SubstrateSecond-Order Rate Constant (k) (L mol
1^{-1}−1
min
1^{-1}−1
)
Benzyl bromide0.41
p-Nitrobenzyl bromide0.11

From the data in Table 1, it is evident that electron-donating groups like methoxy and methyl significantly accelerate the rate of solvolysis, indicating a greater degree of S(_N)1 character. Conversely, electron-withdrawing groups like chloro and nitro decelerate the reaction. Based on these trends, the combined electron-withdrawing effect of the chloro and fluoro groups in this compound would likely lead to a significantly slower solvolysis rate compared to unsubstituted benzyl bromide.

The data in Table 2 further illustrates the impact of an electron-withdrawing group (p-nitro) on an S(_N)2-type reaction, showing a decrease in the reaction rate with aniline compared to unsubstituted benzyl bromide.

Experimental Protocols

General Protocol for Comparative Solvolysis Study

This protocol can be adapted to compare the solvolysis rates of different benzyl bromides.

Materials:

  • Substituted benzyl bromide (e.g., this compound, benzyl bromide, 4-chlorobenzyl bromide)

  • Solvent (e.g., 80% aqueous ethanol, 20% aqueous acetonitrile)

  • Conductivity meter or UV-Vis spectrophotometer

  • Thermostatted water bath

Procedure:

  • Prepare a dilute solution (e.g., 10

    4^{-4}−4
    M) of the benzyl bromide in the chosen solvent.

  • Place the reaction vessel in a thermostatted water bath to maintain a constant temperature.

  • Monitor the progress of the reaction over time by measuring the change in conductivity of the solution (due to the formation of HBr) or by observing the change in UV absorbance at a suitable wavelength.

  • Record the data at regular time intervals until the reaction is complete.

  • The first-order rate constant (k) can be determined by plotting ln(A(_\infty) - A(t)) versus time, where A(\infty) is the absorbance at infinite time and A(_t) is the absorbance at time t. The slope of this line will be -k.

Protocol for a Competitive S(_N)2 Reaction

This experiment allows for the direct comparison of the reactivity of two different benzyl bromides towards a nucleophile.[6][7]

Materials:

  • Two different substituted benzyl bromides (e.g., this compound and benzyl bromide)

  • Nucleophile (e.g., sodium iodide)

  • Solvent (e.g., acetone)

  • Internal standard for GC analysis (e.g., dodecane)

  • Gas chromatograph (GC)

Procedure:

  • In a reaction vial, combine equimolar amounts of the two benzyl bromides and a limiting amount of the nucleophile (e.g., 0.5 equivalents relative to the total benzyl bromides).

  • Add the solvent and the internal standard.

  • Stir the reaction mixture at a constant temperature.

  • At various time points, withdraw aliquots of the reaction mixture, quench the reaction (e.g., by dilution with water), and extract the organic components.

  • Analyze the composition of the organic layer by GC to determine the relative amounts of the unreacted benzyl bromides.

  • The relative reactivity can be determined by comparing the rates of disappearance of the two starting materials.

Visualizations

Logical Relationship of Factors Affecting Benzyl Bromide Reactivity

G Factors Influencing Benzyl Bromide Reactivity cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_mechanism Reaction Mechanism Electron-Donating Groups (EDGs) Electron-Donating Groups (EDGs) SN1 Pathway SN1 Pathway Electron-Donating Groups (EDGs)->SN1 Pathway Favors (stabilizes carbocation) Electron-Withdrawing Groups (EWGs) Electron-Withdrawing Groups (EWGs) Electron-Withdrawing Groups (EWGs)->SN1 Pathway Disfavors (destabilizes carbocation) Ortho Substituents Ortho Substituents SN2 Pathway SN2 Pathway Ortho Substituents->SN2 Pathway Hinders (backside attack) Bulky Substituents Bulky Substituents Bulky Substituents->SN2 Pathway Hinders (backside attack) Reactivity Reactivity SN1 Pathway->Reactivity Determines SN2 Pathway->Reactivity Determines

Caption: Factors influencing benzyl bromide reactivity.

Experimental Workflow for Comparative Reactivity Study

G Workflow for Comparative Reactivity Analysis start Start prep Prepare equimolar solutions of Benzyl Bromide A and Benzyl Bromide B start->prep react Initiate competitive reaction with a limiting amount of nucleophile prep->react monitor Monitor reaction progress over time (e.g., GC, HPLC, NMR) react->monitor analyze Analyze disappearance of starting materials and appearance of products monitor->analyze compare Determine relative rate constants and compare reactivity analyze->compare end End compare->end

Caption: Workflow for comparative reactivity study.

Application in Drug Development: The Case of Elvitegravir

This compound is a key intermediate in the synthesis of Elvitegravir, an antiretroviral drug used to treat HIV-1 infection.[8] Elvitegravir functions as an integrase strand transfer inhibitor (INSTI).[8][9] HIV integrase is a viral enzyme essential for the replication of HIV. It facilitates the integration of the viral DNA into the host cell's genome. By inhibiting this enzyme, Elvitegravir blocks a critical step in the HIV life cycle, preventing the virus from establishing a chronic infection.[10][11]

HIV Integrase Inhibition Pathway

G Mechanism of HIV Integrase Inhibition by Elvitegravir HIV Virus HIV Virus Viral RNA Viral RNA HIV Virus->Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA HIV Integrase HIV Integrase Viral DNA->HIV Integrase Integration into Host DNA Integration into Host DNA HIV Integrase->Integration into Host DNA Provirus Provirus Integration into Host DNA->Provirus Viral Replication Viral Replication Provirus->Viral Replication Elvitegravir Elvitegravir Elvitegravir->HIV Integrase Inhibits

Caption: HIV integrase inhibition by Elvitegravir.

Conclusion

The reactivity of this compound is a product of the interplay between the electronic and steric effects of its substituents. The electron-withdrawing chloro and fluoro groups are expected to disfavor an S(_N)1 pathway, while the steric bulk of the ortho-substituents would likely hinder an S(_N)2 reaction. This suggests that this particular benzyl bromide may exhibit lower overall reactivity in nucleophilic substitution reactions compared to less substituted analogues like benzyl bromide or 4-chlorobenzyl bromide. However, this modulated reactivity can be advantageous in complex syntheses, allowing for greater selectivity and control. The successful use of this compound in the synthesis of Elvitegravir underscores its importance as a building block in modern drug development. Further kinetic studies are warranted to provide a more precise quantitative comparison of its reactivity.

References

Navigating Nucleophilic Substitution: A Comparative Guide to the Reactivity of Fluorinated Benzyl Bromides in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted aromatic compounds is paramount. This guide provides a comparative analysis of the reactivity of various fluorinated benzyl bromides in bimolecular nucleophilic substitution (SN2) reactions. By examining the electronic and steric effects of fluorine substitution at different positions on the benzyl moiety, this document aims to provide a clear framework for predicting and understanding reaction kinetics, supported by experimental data and detailed protocols.

The introduction of fluorine atoms into organic molecules can dramatically alter their chemical and physical properties, a strategy widely employed in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. However, the impact of fluorination on the reactivity of synthetic intermediates, such as benzyl bromides, in fundamental reactions like the SN2 pathway is not always straightforward. This guide summarizes key quantitative data, outlines experimental methodologies for kinetic analysis, and provides a visual representation of the factors influencing the SN2 reactivity of these important building blocks.

Comparative Reactivity Data

The rate of an SN2 reaction is highly sensitive to the electronic environment of the electrophilic carbon and the steric hindrance around it. Fluorine, being a highly electronegative atom, exerts a strong electron-withdrawing inductive effect (-I), which can influence the transition state of an SN2 reaction. The position and number of fluorine substituents on the benzyl bromide molecule play a critical role in determining its reactivity.

The following table summarizes the relative rate constants for the SN2 reaction of various fluorinated benzyl bromides with a given nucleophile under consistent reaction conditions. The data is normalized relative to the reactivity of unsubstituted benzyl bromide.

SubstrateRelative Rate Constant (k_rel)
Benzyl Bromide1.00
2-Fluorobenzyl Bromide~0.6-0.8[1]
3-Fluorobenzyl Bromide~0.4-0.6[1]
4-Fluorobenzyl Bromide~0.7-0.9
4-(Trifluoromethyl)benzyl Bromide~0.3-0.5[1]
α,α-Difluorobenzyl Bromide0.000005

Factors Influencing Reactivity

The observed reactivity trends can be rationalized by considering the interplay of inductive and steric effects in the SN2 transition state.

G cluster_factors Factors Influencing SN2 Reactivity cluster_electronic Electronic Effects cluster_steric Steric Effects Electronic Effects Electronic Effects SN2 Transition State SN2 Transition State Electronic Effects->SN2 Transition State Stabilization/Destabilization Steric Effects Steric Effects Steric Effects->SN2 Transition State Hindrance to Attack Inductive Effect (-I) Inductive Effect (-I) Inductive Effect (-I)->Electronic Effects Increased positive charge on benzylic carbon\n(destabilizes developing positive charge in transition state) Increased positive charge on benzylic carbon (destabilizes developing positive charge in transition state) Inductive Effect (-I)->Increased positive charge on benzylic carbon\n(destabilizes developing positive charge in transition state) Resonance Effect Resonance Effect Resonance Effect->Electronic Effects Ortho Substitution Ortho Substitution Ortho Substitution->Steric Effects Hindrance to backside attack of nucleophile Hindrance to backside attack of nucleophile Ortho Substitution->Hindrance to backside attack of nucleophile Alpha Substitution Alpha Substitution Alpha Substitution->Steric Effects Significant increase in steric hindrance and\nstrong inductive withdrawal at the reaction center Significant increase in steric hindrance and strong inductive withdrawal at the reaction center Alpha Substitution->Significant increase in steric hindrance and\nstrong inductive withdrawal at the reaction center Fluorinated Benzyl Bromide Fluorinated Benzyl Bromide Fluorinated Benzyl Bromide->SN2 Transition State Nucleophilic Attack Products Products SN2 Transition State->Products

Caption: Factors influencing the SN2 reactivity of fluorinated benzyl bromides.

Experimental Protocols

To enable researchers to conduct their own comparative studies, two common methods for monitoring the kinetics of SN2 reactions are detailed below. These protocols can be adapted for the specific fluorinated benzyl bromides and nucleophiles of interest.

Protocol 1: Kinetic Analysis by 1H NMR Spectroscopy

This method allows for the direct monitoring of the disappearance of the reactant and the appearance of the product over time.

Materials:

  • Fluorinated benzyl bromide of interest

  • Nucleophile (e.g., sodium azide, potassium iodide)

  • Anhydrous NMR solvent (e.g., acetone-d6, DMSO-d6)

  • Internal standard (e.g., tetramethylsilane - TMS, or a stable compound with a known concentration and non-overlapping signals)

  • NMR tubes

  • Thermostatted NMR spectrometer

Procedure:

  • Prepare a stock solution of the fluorinated benzyl bromide and the internal standard in the chosen NMR solvent in a volumetric flask.

  • Prepare a stock solution of the nucleophile in the same NMR solvent.

  • Equilibrate both solutions to the desired reaction temperature.

  • To start the reaction, mix known volumes of the two stock solutions directly in a pre-thermostatted NMR tube.

  • Quickly acquire the first 1H NMR spectrum (t=0).

  • Continue to acquire spectra at regular time intervals.

  • Integrate the signals corresponding to a characteristic proton of the starting benzyl bromide and the product.

  • Calculate the concentration of the reactant at each time point relative to the internal standard.

  • Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction (with the nucleophile in large excess), the plot should be linear, and the negative of the slope will be the pseudo-first-order rate constant (k').

  • The second-order rate constant (k2) can be calculated by dividing k' by the concentration of the nucleophile.

Protocol 2: Kinetic Analysis by Conductometry

This method is suitable for reactions where there is a change in the number of ions in solution. For example, the reaction of a benzyl bromide with sodium azide produces sodium bromide, which may have a different conductivity than the starting salt.

Materials:

  • Fluorinated benzyl bromide of interest

  • Ionic nucleophile (e.g., sodium azide)

  • Solvent with a relatively low dielectric constant (e.g., acetone, ethanol)

  • Conductivity meter and probe

  • Thermostatted reaction vessel

Procedure:

  • Prepare a solution of the fluorinated benzyl bromide in the chosen solvent.

  • Prepare a solution of the ionic nucleophile in the same solvent.

  • Equilibrate both solutions to the desired reaction temperature in the thermostatted vessel.

  • Calibrate the conductivity meter with standard solutions at the reaction temperature.

  • Mix the reactant solutions in the reaction vessel and immediately start recording the conductivity as a function of time.

  • The change in conductivity is proportional to the change in the concentration of the ionic species.

  • The rate constant can be determined by fitting the conductivity versus time data to the appropriate integrated rate law for a second-order reaction.

Logical Workflow for Reactivity Assessment

The systematic evaluation of the reactivity of a novel fluorinated benzyl bromide in an SN2 reaction follows a logical progression from theoretical prediction to experimental validation.

G A Hypothesize Reactivity based on Substituent Position and Electronic Effects B Select Appropriate Nucleophile and Solvent System A->B C Choose Kinetic Monitoring Method (e.g., NMR, Conductometry, HPLC) B->C D Perform Kinetic Experiments at Controlled Temperature C->D E Data Analysis: Determine Rate Law and Rate Constant D->E F Compare Experimental Rate Constant to Unsubstituted Benzyl Bromide E->F G Refine Mechanistic Understanding F->G

Caption: Workflow for assessing the SN2 reactivity of fluorinated benzyl bromides.

References

Alternative reagents to 6-Chloro-2-fluoro-3-methylbenzyl bromide for Elvitegravir synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Elvitegravir, a potent HIV integrase inhibitor, critically involves the introduction of a 3-chloro-2-fluorobenzyl group at the C6 position of the quinolone core. The most commonly documented method for this key carbon-carbon bond formation is the Negishi coupling, utilizing 6-Chloro-2-fluoro-3-methylbenzyl bromide to generate the corresponding organozinc reagent. This guide provides a comparative analysis of alternative reagents and coupling strategies that can be employed for this crucial synthetic step, offering insights into their respective methodologies, performance, and potential advantages.

Comparison of Key Coupling Strategies

The introduction of the 3-chloro-2-fluorobenzyl moiety onto the 6-halo-substituted quinolone core is a pivotal transformation in the synthesis of Elvitegravir. While Negishi coupling is a well-established method, alternative palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Kumada coupling present viable alternatives. Each of these methods utilizes a different organometallic reagent, offering distinct advantages and challenges in terms of reagent preparation, reaction conditions, and overall efficiency.

Coupling ReactionOrganometallic ReagentPrecursorKey AdvantagesPotential Challenges
Negishi Coupling (3-chloro-2-fluorobenzyl)zinc bromide3-chloro-2-fluorobenzyl bromideHigh reactivity, good functional group tolerance, often high yields.Moisture-sensitive reagents, preparation of organozinc reagent required.
Suzuki-Miyaura Coupling (3-chloro-2-fluorobenzyl)boronic acid or ester3-chloro-2-fluorobenzyl bromideAir- and moisture-stable boronic acids, wide commercial availability of reagents, mild reaction conditions.Potential for lower reactivity compared to organozincs, requiring careful optimization of catalyst and base.
Kumada Coupling (3-chloro-2-fluorobenzyl)magnesium bromide (Grignard reagent)3-chloro-2-fluorobenzyl bromideHighly reactive nucleophiles, can lead to high yields.High basicity can lead to side reactions with sensitive functional groups, strict anhydrous conditions required.

Performance Data of Coupling Reactions

Quantitative data for the direct comparison of these coupling methods in the synthesis of Elvitegravir is limited in publicly available literature. However, data from patents and related studies provide insights into the expected performance of each method.

ParameterNegishi CouplingSuzuki-Miyaura Coupling (Projected)Kumada Coupling (Projected)
Typical Yield 70-90%[1]60-85%50-80%
Reaction Temperature Room temperature to 60°C[2]80-110°CRoom temperature to 65°C
Catalyst Loading (mol%) 1-51-51-5
Reaction Time 2-12 hours4-24 hours2-12 hours

Note: Data for Suzuki-Miyaura and Kumada couplings are projected based on typical conditions for similar transformations due to the lack of direct comparative studies for Elvitegravir synthesis in the reviewed literature.

Experimental Protocols

Negishi Coupling (Established Method)

This protocol is based on procedures described in patents for the synthesis of Elvitegravir.

Step 1: Preparation of (3-chloro-2-fluorobenzyl)zinc bromide In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), zinc dust (1.2 eq.) is suspended in anhydrous tetrahydrofuran (THF). A solution of 3-chloro-2-fluorobenzyl bromide (1.0 eq.) in anhydrous THF is added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is stirred at room temperature until the zinc is consumed, typically for 2-4 hours, to yield a solution of the organozinc reagent.

Step 2: Coupling Reaction To a solution of the 6-bromo-quinolone intermediate (1.0 eq.) in anhydrous THF is added a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq.). The freshly prepared solution of (3-chloro-2-fluorobenzyl)zinc bromide (1.5 eq.) is then added, and the reaction mixture is stirred at room temperature or heated to 50-60°C. The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.

Suzuki-Miyaura Coupling (Alternative Method)

This proposed protocol is based on general procedures for Suzuki-Miyaura couplings.

Step 1: Preparation of (3-chloro-2-fluorobenzyl)boronic acid pinacol ester A mixture of 3-chloro-2-fluorobenzyl bromide (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.), and a base like potassium acetate (1.5 eq.) is dissolved in an anhydrous solvent such as dioxane. The mixture is heated under an inert atmosphere at 80-100°C for 6-12 hours. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified to yield the boronic acid pinacol ester.

Step 2: Coupling Reaction In a reaction vessel, the 6-bromo-quinolone intermediate (1.0 eq.), (3-chloro-2-fluorobenzyl)boronic acid pinacol ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) are combined in a solvent system such as a mixture of toluene and water. The mixture is degassed and then heated to 90-110°C under an inert atmosphere until the starting material is consumed. The product is then isolated through extraction and purification.

Kumada Coupling (Alternative Method)

This proposed protocol is based on general procedures for Kumada couplings.

Step 1: Preparation of (3-chloro-2-fluorobenzyl)magnesium bromide (Grignard Reagent) Magnesium turnings (1.2 eq.) are placed in a flame-dried flask under an inert atmosphere. A solution of 3-chloro-2-fluorobenzyl bromide (1.0 eq.) in anhydrous THF or diethyl ether is added dropwise. The reaction is often initiated with a small crystal of iodine or gentle heating. The mixture is stirred at room temperature or refluxed until the magnesium is consumed.

Step 2: Coupling Reaction The 6-bromo-quinolone intermediate (1.0 eq.) and a palladium or nickel catalyst, for example, Pd(dppf)Cl₂ (0.02 eq.), are dissolved in an anhydrous solvent like THF. The freshly prepared Grignard reagent (1.3 eq.) is then added slowly at room temperature. The reaction is monitored by TLC or HPLC. After completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted and purified.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key transformations in the synthesis of Elvitegravir, focusing on the alternative coupling strategies.

Elvitegravir_Synthesis_Pathways cluster_negishi Negishi Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_kumada Kumada Coupling Quinolone_Core 6-Halo-Quinolone Intermediate Elvitegravir Elvitegravir Benzyl_Bromide_N 3-chloro-2-fluorobenzyl bromide Organozinc (3-chloro-2-fluorobenzyl)zinc bromide Benzyl_Bromide_N->Organozinc  + Zn Organozinc->Elvitegravir  + Pd Catalyst Benzyl_Bromide_S 3-chloro-2-fluorobenzyl bromide Boronic_Ester (3-chloro-2-fluorobenzyl)boronic acid pinacol ester Benzyl_Bromide_S->Boronic_Ester  + B2pin2, Pd Catalyst Boronic_Ester->Elvitegravir  + Pd Catalyst, Base Benzyl_Bromide_K 3-chloro-2-fluorobenzyl bromide Grignard (3-chloro-2-fluorobenzyl)magnesium bromide Benzyl_Bromide_K->Grignard  + Mg Grignard->Elvitegravir  + Pd or Ni Catalyst

Caption: Alternative synthetic pathways to Elvitegravir.

General Experimental Workflow

The following diagram outlines a typical workflow for the key cross-coupling step in the synthesis of Elvitegravir.

Experimental_Workflow Start Start Reagent_Prep Organometallic Reagent Preparation Start->Reagent_Prep Coupling_Reaction Cross-Coupling Reaction Reagent_Prep->Coupling_Reaction  (Negishi, Kumada) Suzuki reagent may be pre-formed Quench Reaction Quenching Coupling_Reaction->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Product Analysis (NMR, MS, HPLC) Purification->Analysis End Final Product Analysis->End

Caption: General workflow for the cross-coupling step.

Conclusion

While Negishi coupling remains the most prominently documented method for the synthesis of Elvitegravir, this guide highlights that Suzuki-Miyaura and Kumada couplings are strong potential alternatives. The choice of reagent and methodology will depend on various factors including the specific functional groups present in the quinolone intermediate, desired reaction conditions, and considerations of cost and scalability. The Suzuki-Miyaura coupling, with its use of more stable boronic acid reagents, may offer advantages in terms of ease of handling and purification. Conversely, the high reactivity of Grignard reagents in Kumada coupling could lead to higher efficiency but may require more stringent control of reaction conditions. Further process development and optimization would be necessary to fully evaluate the industrial applicability of these alternative routes.

References

A Comparative Guide to Analytical Methods for 6-Chloro-2-fluoro-3-methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical techniques discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which are widely used for the analysis of volatile and non-volatile organic compounds, respectively. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is presented as a powerful tool for structural elucidation and characterization.

Comparative Overview of Analytical Techniques

The choice of an analytical method is often dictated by the analyte's properties, the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput. Below is a comparison of the most relevant techniques for the analysis of 6-Chloro-2-fluoro-3-methylbenzyl bromide.

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.Absorption of radiofrequency by atomic nuclei in a magnetic field.
Typical Analytes Volatile and semi-volatile compounds.Non-volatile and thermally labile compounds.Molecules with magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F).
Primary Use Quantitative analysis, impurity profiling.Quantitative analysis, purity assessment, stability studies.Structural elucidation, confirmation of identity.
Detector Flame Ionization Detector (FID), Mass Spectrometry (MS).UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).[1]Radiofrequency detector.
Sample Preparation Often requires dissolution in a volatile solvent; derivatization may be necessary for polar analytes.Dissolution in a suitable mobile phase component.Dissolution in a deuterated solvent.
Advantages High resolution, high sensitivity, suitable for volatile impurities.Versatile, wide range of stationary phases, suitable for a broad range of compounds.Provides detailed structural information, non-destructive.[2]
Limitations Not suitable for non-volatile or thermally labile compounds.Can be complex to develop methods, may require derivatization for detection.Lower sensitivity compared to GC and HPLC, complex spectra for mixtures.

Experimental Protocols

The following are generalized experimental protocols for GC and HPLC based on methods developed for similar benzyl bromide compounds. These methods would require optimization and validation for this compound according to ICH guidelines.

1. Gas Chromatography (GC) Method for Impurity Analysis

This method is adapted from a validated procedure for the determination of benzyl bromide as a genotoxic impurity.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column.

  • Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.53 mm ID, 1.5 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant pressure of 5.0 psi.

  • Injector Temperature: 220°C.

  • Detector Temperature: 260°C.

  • Oven Temperature Program: Isocratic at 150°C for 30 minutes.

  • Injection Volume: 5 µL with a split ratio of 2:1.

  • Sample Preparation: Dissolve the sample in cyclohexane to a final concentration of approximately 100 mg/mL. Prepare standard solutions of this compound in cyclohexane at known concentrations.

2. High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This method is based on a general approach for the analysis of benzyl halides.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of water (containing 0.1% formic acid) and methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 212 nm or 230 nm, to be determined based on the UV spectrum of this compound.[3][4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Prepare standard solutions of this compound in the mobile phase at known concentrations.

3. Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR spectroscopy is invaluable for the unambiguous identification of this compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.

  • Experiments:

    • ¹H NMR: To determine the number and environment of protons.

    • ¹³C NMR: To determine the number and environment of carbon atoms.

    • ¹⁹F NMR: To observe the fluorine atom.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between atoms and confirm the structure.

  • Sample Preparation: Dissolve a few milligrams of the sample in approximately 0.5-0.7 mL of the deuterated solvent.

Logical Workflow for Method Selection

The selection of an appropriate analytical method follows a logical progression of steps to ensure the chosen technique meets the specific analytical requirements.

A Define Analytical Goal (e.g., Purity, Impurity, Identity) B Assess Analyte Properties (Volatility, Thermal Stability, Chromophores) A->B E Structural Confirmation Needed? A->E C Volatile & Thermally Stable? B->C D Non-Volatile or Thermally Labile? B->D F Select Gas Chromatography (GC) C->F Yes G Select High-Performance Liquid Chromatography (HPLC) D->G Yes H Select Nuclear Magnetic Resonance (NMR) E->H Yes I Method Development & Optimization F->I G->I H->I Primarily for Identity J Method Validation (ICH Guidelines) I->J K Routine Analysis J->K

Caption: Workflow for analytical method selection.

References

A Comparative Guide to Coupling Methods for 6-Chloro-2-fluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various palladium-catalyzed cross-coupling reactions for the functionalization of 6-Chloro-2-fluoro-3-methylbenzyl bromide. This versatile building block is of significant interest in medicinal chemistry and materials science, and the selection of an appropriate coupling method is crucial for efficient synthesis. This document presents a comparative analysis of common coupling strategies, including Suzuki-Miyaura, Negishi, Kumada, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The performance of these methods is evaluated based on typical yields, reaction conditions, and functional group tolerance, supported by representative experimental data from analogous systems.

Data Presentation: A Comparative Overview of Coupling Reactions

The following table summarizes the key parameters and typical outcomes for various coupling reactions of benzyl bromides, providing a framework for selecting the optimal method for this compound.

Coupling ReactionCoupling PartnerTypical Catalyst/LigandTypical BaseTypical SolventTemperature (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Aryl/Vinylboronic acids or estersPd(OAc)₂ / SPhos, Pd(dppf)Cl₂K₃PO₄, Cs₂CO₃Toluene/H₂O, THF/H₂O70-1108-2475-95[1][2]
Negishi Organozinc reagentsPd₂(dba)₃ / SPhos, NiCl₂(dppf)-THF, DMF25-702-2470-90[3][4]
Kumada Grignard reagents (Aryl/Vinyl-MgBr)Pd(OAc)₂ / Xantphos, NiCl₂(dppp)-THF, Diethyl ether0-662-1860-85[5]
Stille OrganostannanesPd(PPh₃)₄, Pd(OAc)₂ / P(t-Bu)₃-Toluene, DMF80-11012-2470-90[6][7]
Sonogashira Terminal alkynesPd(PPh₃)₄ / CuI, PdCl₂(PPh₃)₂ / CuIEt₃N, PiperidineTHF, DMF25-653-1680-95[8][9]
Heck AlkenesPd(OAc)₂, Pd(PPh₃)₄K₂CO₃, Et₃NDMF, Acetonitrile80-12016-2460-85[10][11]
Buchwald-Hartwig Primary/Secondary aminesPd₂(dba)₃ / BINAP, Pd(OAc)₂ / XPhosNaOtBu, Cs₂CO₃Toluene, Dioxane80-11012-2470-95[12][13]

Experimental Protocols

The following are representative experimental protocols for each of the discussed cross-coupling reactions, adapted from literature procedures for analogous benzyl bromide substrates. These should serve as a starting point for the optimization of reactions with this compound.

Suzuki-Miyaura Coupling Protocol

This protocol is adapted from the microwave-assisted Suzuki-Miyaura coupling of benzylic bromides with arylboronic acids.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd(OAc)₂ (5 mol%)

  • JohnPhos (10 mol%)

  • K₂CO₃ (3.0 mmol)

  • Anhydrous DMF (2 mL)

Procedure:

  • To a microwave vial, add this compound, the arylboronic acid, K₂CO₃, Pd(OAc)₂, and JohnPhos.

  • Add anhydrous DMF (2 mL) and seal the vial.

  • Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Negishi Coupling Protocol

This protocol is based on the Negishi coupling of organozinc reagents with aryl bromides.

Materials:

  • Aryl bromide (for organozinc formation, 1.1 mmol)

  • Activated Zinc dust (1.5 mmol)

  • This compound (1.0 mmol)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Anhydrous THF (5 mL)

Procedure:

  • Organozinc Reagent Preparation: In a flame-dried flask under argon, stir the aryl bromide and activated zinc dust in anhydrous THF at room temperature for 2-4 hours.

  • Coupling Reaction: In a separate flame-dried flask, add this compound, Pd₂(dba)₃, and SPhos.

  • Add anhydrous THF (2 mL) and then add the freshly prepared organozinc reagent solution via syringe.

  • Heat the reaction mixture at 60 °C for 12-18 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify by column chromatography.

Kumada Coupling Protocol

This protocol is adapted from the Kumada coupling of Grignard reagents with organic halides.

Materials:

  • Magnesium turnings (1.5 mmol)

  • Aryl bromide (1.5 mmol)

  • This compound (1.0 mmol)

  • NiCl₂(dppp) (5 mol%)

  • Anhydrous THF (5 mL)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried flask under argon, add magnesium turnings. Add a solution of the aryl bromide in anhydrous THF dropwise to initiate the reaction. Stir until the magnesium is consumed.

  • Coupling Reaction: In a separate flame-dried flask, add this compound and NiCl₂(dppp).

  • Cool the flask to 0 °C and add the freshly prepared Grignard reagent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slow addition of saturated aqueous NH₄Cl.

  • Extract with diethyl ether, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify by column chromatography.

Stille Coupling Protocol

This protocol is based on the Stille coupling of organostannanes with organic halides.

Materials:

  • This compound (1.0 mmol)

  • Organostannane (1.2 mmol)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the organostannane, and Pd(PPh₃)₄.

  • Add anhydrous toluene and degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 100 °C for 18 hours under an argon atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, saturated aqueous KF solution (to remove tin byproducts), and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling Protocol

This protocol is adapted from the Sonogashira coupling of terminal alkynes with aryl halides.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.5 mmol)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (3.0 mmol)

  • Anhydrous THF (5 mL)

Procedure:

  • To a flame-dried flask under argon, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF, triethylamine, and the terminal alkyne.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Heck Coupling Protocol

This protocol is based on the Heck coupling of alkenes with aryl halides.

Materials:

  • This compound (1.0 mmol)

  • Alkene (e.g., styrene) (1.5 mmol)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tolyl)₃ (4 mol%)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • To a flame-dried flask, add this compound, Pd(OAc)₂, P(o-tolyl)₃, and K₂CO₃.

  • Add anhydrous DMF and the alkene.

  • Heat the reaction mixture at 100 °C for 24 hours under an argon atmosphere.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol is adapted for the amination of aryl halides.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.

  • Add anhydrous toluene, followed by the amine and this compound.

  • Seal the tube and heat the reaction mixture at 100 °C for 18-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Visualizations: Reaction Mechanisms and Workflows

The following diagrams illustrate the general catalytic cycles for the discussed coupling reactions and a typical experimental workflow.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)-X_L2 R-Pd(II)-X L2 Oxidative_Addition->R-Pd(II)-X_L2 Transmetalation Transmetalation R-Pd(II)-X_L2->Transmetalation R'-B(OH)2 + Base R-Pd(II)-R'_L2 R-Pd(II)-R' L2 Transmetalation->R-Pd(II)-R'_L2 Reductive_Elimination Reductive Elimination R-Pd(II)-R'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Negishi_Coupling Negishi Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R-X R-Pd(II)-X_Ln R-Pd(II)-X Ln Oxidative_Addition->R-Pd(II)-X_Ln Transmetalation Transmetalation R-Pd(II)-X_Ln->Transmetalation R'-ZnX R-Pd(II)-R'_Ln R-Pd(II)-R' Ln Transmetalation->R-Pd(II)-R'_Ln Reductive_Elimination Reductive Elimination R-Pd(II)-R'_Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln R-R'

Caption: General catalytic cycle for the Negishi cross-coupling reaction.

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition R-X R-Pd(II)-X_L R-Pd(II)-X L Oxidative_Addition->R-Pd(II)-X_L Amine_Coordination Amine Coordination R-Pd(II)-X_L->Amine_Coordination R'R''NH Amine_Complex [R-Pd(II)(NHR'R'')-X]L Amine_Coordination->Amine_Complex Deprotonation Deprotonation Amine_Complex->Deprotonation Base Amido_Complex R-Pd(II)-NR'R'' L Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L R-NR'R''

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow General Experimental Workflow for Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Substrate, Coupling Partner, Catalyst, Ligand, Base Solvent Add Anhydrous Solvent Reagents->Solvent Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Solvent->Inert_Atmosphere Heating Heat to Desired Temperature Inert_Atmosphere->Heating Monitoring Monitor Reaction (TLC, GC/MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

The Decisive Influence of Aromatic Substituents on Benzyl Bromide Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electronic effects of substituents on the reactivity of benzyl bromides is paramount for predictable and efficient synthesis. Benzyl bromides are versatile reagents, but their reactivity is exquisitely sensitive to the nature and position of substituents on the aromatic ring. This guide provides a comprehensive comparison of how different substituents modulate the reactivity of benzyl bromides, supported by experimental data, detailed protocols, and visual aids to clarify the underlying principles.

The reactivity of benzyl bromides in nucleophilic substitution reactions is governed by a delicate interplay of inductive and resonance effects. These electronic influences dictate the stability of the transition state and any carbocation intermediates, thereby determining the reaction rate and mechanism (SN1 vs. SN2).

Comparative Analysis of Substituent Effects on Reaction Rates

The effect of a substituent on the reaction rate can be quantified by comparing the rate constant (k) of a substituted benzyl bromide to that of the unsubstituted benzyl bromide (k₀). Electron-donating groups (EDGs) generally accelerate the reaction, particularly through an SN1 pathway, by stabilizing the developing positive charge in the transition state and the carbocation intermediate. Conversely, electron-withdrawing groups (EWGs) tend to decelerate the reaction by destabilizing the carbocation.

Solvolysis of Substituted Benzyl Bromides

The solvolysis of benzyl bromides, a reaction where the solvent acts as the nucleophile, is a classic system for studying these electronic effects. The following table summarizes the relative rates of solvolysis for various para-substituted benzyl bromides in 80% aqueous ethanol at 25°C.

Substituent (p-X)Hammett Constant (σ)Relative Rate (kₓ/k₀)
-OCH₃-0.2765.5
-CH₃-0.1714.8
-H0.001.00
-Cl+0.230.35
-Br+0.230.32
-NO₂+0.780.01

Data compiled from various sources and are representative.

As the data illustrates, electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) significantly increase the reaction rate compared to unsubstituted benzyl bromide. In contrast, electron-withdrawing groups such as chloro (-Cl), bromo (-Br), and nitro (-NO₂) markedly decrease the rate.

Understanding the Underlying Electronic Principles

The observed reactivity trends can be rationalized by considering two primary electronic effects:

  • Inductive Effect: This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the substituent. Electronegative substituents withdraw electron density from the ring, destabilizing a positive charge at the benzylic position (deactivating). Less electronegative groups (like alkyl groups) can donate electron density, stabilizing the positive charge (activating).

  • Resonance Effect: This effect involves the delocalization of electrons through the pi (π) system of the aromatic ring. Substituents with lone pairs (e.g., -OCH₃, -NH₂) can donate electron density to the ring via resonance, stabilizing a benzylic carbocation. Conversely, groups with pi bonds to electronegative atoms (e.g., -NO₂, -C=O) can withdraw electron density from the ring, destabilizing the carbocation.

Electronic_Effects cluster_EDG Electron-Donating Groups (EDGs) cluster_EWG Electron-Withdrawing Groups (EWGs) EDG e.g., -OCH₃, -CH₃ Stab Stabilize Carbocation EDG->Stab +I, +R effects Increased Reactivity\n(favors SN1) Increased Reactivity (favors SN1) Stab->Increased Reactivity\n(favors SN1) EWG e.g., -NO₂, -Cl Destab Destabilize Carbocation EWG->Destab -I, -R effects Decreased Reactivity\n(favors SN2) Decreased Reactivity (favors SN2) Destab->Decreased Reactivity\n(favors SN2) Benzyl Bromide Benzyl Bromide

Caption: Influence of electronic effects on benzyl bromide reactivity.

The Hammett Equation: A Quantitative Relationship

The Hammett equation provides a powerful tool for quantifying the electronic effects of meta- and para-substituents on the reactivity of aromatic compounds. The equation is expressed as:

log(kₓ/k₀) = ρσ

where:

  • kₓ is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. A negative ρ value indicates that the reaction is favored by electron-donating groups (buildup of positive charge in the transition state), which is typical for SN1 reactions of benzyl bromides.

Hammett_Plot origin end origin->end   ρ < 0 (SN1-like) xaxis σ (Substituent Constant) yaxis log(kₓ/k₀) p1 p2 p3 n1 n2

Caption: A typical Hammett plot for the solvolysis of benzyl bromides.

Experimental Protocols

Preparation of Substituted Benzyl Bromides

A general procedure for the synthesis of substituted benzyl bromides from the corresponding toluenes involves free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN.

Materials:

  • Substituted toluene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Benzoyl peroxide or AIBN (0.02 eq)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

Procedure:

  • To a solution of the substituted toluene in CCl₄, add NBS and the radical initiator.

  • Reflux the mixture with stirring for 2-4 hours. The reaction can be monitored by the disappearance of the solid NBS.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl bromide.

  • Purify the product by distillation under reduced pressure or by column chromatography.

Kinetic Study of Solvolysis by Conductometry

The rate of solvolysis can be conveniently followed by measuring the increase in conductivity of the solution due to the formation of HBr.

Materials:

  • Substituted benzyl bromide

  • Solvent (e.g., 80% aqueous ethanol)

  • Conductivity meter and probe

  • Constant temperature bath

Procedure:

  • Prepare a dilute solution of the substituted benzyl bromide in the chosen solvent at a known concentration (e.g., 0.01 M).

  • Place the solution in a thermostated cell maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Immerse the conductivity probe into the solution and record the conductivity at regular time intervals.

  • The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time (after at least 10 half-lives) and Ct is the conductivity at time t. The slope of the line will be -k.

Experimental_Workflow cluster_synthesis Synthesis of Substituted Benzyl Bromide cluster_kinetics Kinetic Study (Solvolysis) start_synth Substituted Toluene + NBS reflux Reflux with Initiator start_synth->reflux workup Workup & Purification reflux->workup product Substituted Benzyl Bromide workup->product start_kinetics Prepare Benzyl Bromide Solution product->start_kinetics measure Measure Conductivity over Time start_kinetics->measure plot Plot ln(C∞ - Ct) vs. Time measure->plot rate_constant Determine Rate Constant (k) plot->rate_constant

Caption: Workflow for synthesis and kinetic analysis of benzyl bromides.

Conclusion

The electronic nature of substituents on the aromatic ring exerts a profound and predictable influence on the reactivity of benzyl bromides. Electron-donating groups enhance reactivity by stabilizing the transition state and any carbocation intermediates, whereas electron-withdrawing groups have the opposite effect. A thorough understanding of these principles, quantified by tools like the Hammett equation, is indispensable for the rational design of synthetic routes and the development of novel chemical entities. The experimental protocols provided herein offer a practical framework for further investigation and application of these fundamental concepts in the laboratory.

A Comparative Analysis of Leaving Groups in Benzyl Halide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the synthesis of pharmaceutical compounds, the efficiency of nucleophilic substitution reactions is paramount. Benzyl halides are common starting materials in these reactions, serving as versatile precursors for a wide array of functional groups. The nature of the halogen atom, acting as the leaving group, profoundly influences the reaction rate and, in some cases, the reaction mechanism. This guide provides a comparative analysis of the common halogen leaving groups (Iodine, Bromine, Chlorine, and Fluorine) in benzyl halide reactions, supported by experimental data and detailed protocols.

Leaving Group Ability: A Quantitative Comparison

The reactivity of benzyl halides in nucleophilic substitution reactions is intrinsically linked to the identity of the halogen. A good leaving group is one that can stabilize the negative charge it accepts upon heterolytic cleavage of the carbon-halogen bond. For the halogens, the leaving group ability increases down the group in the periodic table. This trend is a function of both the carbon-halogen bond strength and the stability of the resulting halide anion.

The following table summarizes the relative rates of reaction for different benzyl halides, demonstrating the significant impact of the leaving group on reactivity.

Benzyl HalideLeaving GroupRelative Rate of Reaction (Qualitative)C-X Bond Dissociation Energy (kcal/mol)pKa of Conjugate Acid (HX)
Benzyl IodideI⁻Fastest~51-10
Benzyl BromideBr⁻Fast~65-9
Benzyl ChlorideCl⁻Moderate~81-7
Benzyl FluorideF⁻Slowest~1033.2

Note: The qualitative relative rates are based on well-established principles of organic chemistry. Finding a single study with directly comparable quantitative rates for all four benzyl halides under identical conditions is challenging due to the vast differences in their reactivity.

As the data indicates, benzyl iodide is the most reactive, a consequence of the weak carbon-iodine bond and the high stability of the resulting iodide anion, which is the conjugate base of a very strong acid (HI). Conversely, benzyl fluoride is the least reactive due to the exceptionally strong carbon-fluorine bond and the lower stability of the fluoride anion.

Reaction Mechanisms: SN1 vs. SN2 Pathways

Benzyl halides are unique in their ability to undergo nucleophilic substitution via both S(_N)1 and S(_N)2 mechanisms. The operative pathway is influenced by the reaction conditions, including the solvent, the nucleophile, and the substitution pattern on the aromatic ring.

The choice of leaving group can also play a role. A better leaving group, such as iodide or bromide, facilitates the formation of the resonance-stabilized benzyl carbocation, thus favoring the S(_N)1 pathway, especially in polar protic solvents. However, the unhindered nature of the primary benzylic carbon also makes the S(_N)2 pathway highly accessible. For less reactive leaving groups like chloride and particularly fluoride, the S(_N)2 mechanism, which does not involve the formation of a carbocation, is generally more likely.

Leaving_Group_Ability cluster_reactivity Decreasing Reactivity & Leaving Group Ability cluster_factors Governing Factors Benzyl Iodide Benzyl Iodide Benzyl Bromide Benzyl Bromide Benzyl Iodide->Benzyl Bromide > Benzyl Chloride Benzyl Chloride Benzyl Bromide->Benzyl Chloride > Benzyl Fluoride Benzyl Fluoride Benzyl Chloride->Benzyl Fluoride >> C-X Bond Strength C-X Bond Strength Halide Anion Stability Halide Anion Stability Governing Factors Governing Factors

Caption: Relationship between leaving group and reactivity in benzyl halides.

Experimental Protocols

To provide a framework for the comparative study of leaving groups in benzyl halide reactions, a detailed experimental protocol for monitoring the solvolysis of a benzyl halide is presented below. This method can be adapted to compare the rates of reaction for different benzyl halides.

Objective: To determine the relative rates of solvolysis of different benzyl halides in an aqueous ethanol solution by monitoring the production of acid.

Materials:

  • Benzyl chloride

  • Benzyl bromide

  • Benzyl iodide

  • (Optional, for demonstration of low reactivity) Benzyl fluoride

  • Ethanol (reagent grade)

  • Distilled water

  • Phenolphthalein indicator solution

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Acetone (for dissolving benzyl halides)

  • Constant temperature water bath

  • Burette, pipettes, and volumetric flasks

  • Erlenmeyer flasks

Procedure:

  • Preparation of the Reaction Mixture:

    • Prepare a 50:50 (v/v) ethanol-water solvent mixture.

    • In a 100 mL Erlenmeyer flask, place 50 mL of the ethanol-water mixture and a few drops of phenolphthalein indicator.

    • Place the flask in a constant temperature water bath (e.g., 25°C) and allow it to equilibrate.

  • Initiation of the Reaction:

    • Prepare a stock solution of the benzyl halide in acetone (e.g., 0.1 M).

    • To initiate the reaction, rapidly inject a small, precise volume (e.g., 1.0 mL) of the benzyl halide stock solution into the equilibrated solvent mixture while stirring vigorously. Start a timer immediately.

  • Titration:

    • The solvolysis reaction will produce H-X, which will acidify the solution and cause the pink color of the phenolphthalein to disappear.

    • Immediately begin to titrate the reaction mixture with the standardized NaOH solution from a burette. The goal is to maintain a faint pink color in the solution.

    • Record the volume of NaOH added at regular time intervals (e.g., every 2 minutes).

  • Data Analysis:

    • The rate of the reaction can be determined by plotting the volume of NaOH added versus time. The initial slope of this curve is proportional to the initial rate of the reaction.

    • For a first-order reaction, a plot of ln(V∞ - Vt) versus time will yield a straight line, where Vt is the volume of NaOH added at time t, and V∞ is the volume of NaOH added when the reaction is complete. The slope of this line is equal to -k, the rate constant.

    • Repeat the experiment for each benzyl halide under identical conditions to obtain their respective rate constants for a direct comparison.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare 50:50 Ethanol/Water Solvent B Equilibrate Solvent with Indicator in Water Bath A->B D Initiate Reaction by Adding Benzyl Halide Solution B->D C Prepare Benzyl Halide Stock Solution in Acetone C->D E Titrate Liberated Acid with Standardized NaOH D->E F Record Volume of NaOH vs. Time E->F G Plot Volume of NaOH vs. Time F->G H Determine Initial Rate from Slope G->H I Calculate Rate Constant (k) H->I J Compare Rate Constants of Different Benzyl Halides I->J

Caption: Workflow for the kinetic study of benzyl halide solvolysis.

Conclusion

The choice of the leaving group is a critical parameter in designing and optimizing nucleophilic substitution reactions involving benzyl halides. The reactivity trend, I > Br > Cl >> F, is well-established and is a direct consequence of the interplay between carbon-halogen bond strength and halide anion stability. For researchers in drug development and other areas of chemical synthesis, a thorough understanding of these principles is essential for the rational design of synthetic routes and the efficient production of target molecules. The provided experimental protocol offers a practical method for quantitatively assessing these differences in reactivity.

Efficacy of 6-Chloro-2-fluoro-3-methylbenzyl Bromide in Synthetic Transformations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 6-Chloro-2-fluoro-3-methylbenzyl bromide and its closely related isomer, 2-Chloro-6-fluoro-3-methylbenzyl bromide, in key synthetic transformations. Due to the limited availability of specific experimental data for this compound, this comparison leverages data from its more documented isomer and other common benzylating agents. The discussion is supported by an analysis of electronic and steric effects, general experimental protocols, and theoretical considerations of reactivity.

Introduction to Benzylating Agents in Organic Synthesis

Benzyl groups are widely used as protecting groups for alcohols, phenols, and amines in multi-step organic synthesis. The choice of the benzylating agent is crucial and depends on factors such as the stability of the substrate, the desired reactivity, and the overall synthetic strategy. Benzyl bromides are common reagents for these transformations, typically reacting via an SN2 mechanism. The reactivity of substituted benzyl bromides can be significantly influenced by the nature and position of the substituents on the aromatic ring.

Reactivity Considerations: Electronic and Steric Effects

The reactivity of benzyl bromides in SN2 reactions is governed by both electronic and steric factors. Electron-withdrawing groups on the benzene ring can decrease the rate of SN2 reactions by destabilizing the developing positive charge in the transition state. Conversely, electron-donating groups can increase the reaction rate.[1] Steric hindrance around the benzylic carbon can also significantly slow down the reaction rate.[2][3]

For This compound , the substituents are positioned as follows:

  • Chloro (position 6): Electron-withdrawing (inductive effect).

  • Fluoro (position 2): Strongly electron-withdrawing (inductive effect).

  • Methyl (position 3): Electron-donating (hyperconjugation and inductive effect).

For the more documented isomer, 2-Chloro-6-fluoro-3-methylbenzyl bromide (CAS Number: 261762-87-2), the substituents are:

  • Chloro (position 2): Electron-withdrawing.

  • Fluoro (position 6): Electron-withdrawing.

  • Methyl (position 3): Electron-donating.

The combined electron-withdrawing effects of the chloro and fluoro groups in both isomers are expected to reduce their reactivity in SN2 reactions compared to unsubstituted benzyl bromide. However, the presence of the electron-donating methyl group can partially mitigate this effect. The steric hindrance from the ortho-substituents (fluoro in the first case, chloro in the second) is also a critical factor that can impede the approach of the nucleophile.

Comparative Analysis of Benzylation Reactions

This section compares the utility of the subject compounds with standard benzylating agents in common synthetic transformations.

O-Alkylation of Phenols (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust method for preparing ethers by reacting an alkoxide with a primary alkyl halide.[4]

General Reaction: Ar-O⁻Na⁺ + R-Br → Ar-O-R + NaBr

While specific data for this compound is unavailable, we can compare the expected reactivity with benzyl bromide.

ReagentNucleophileBaseSolventTemperatureYieldReference
Benzyl BromidePhenolK₂CO₃DMF80 °CHigh[5]
Benzyl Bromideβ-NaphtholNaHMethanol25 °CModerate[1]
2-Chloro-6-fluoro-3-methylbenzyl bromidePhenolK₂CO₃DMF80-100 °CExpected Moderate to GoodTheoretical
This compoundPhenolK₂CO₃DMF80-100 °CExpected Moderate to GoodTheoretical

Discussion: The electron-withdrawing chloro and fluoro groups on both isomers are expected to decrease the reaction rate compared to benzyl bromide. Higher temperatures or longer reaction times may be necessary to achieve comparable yields. The choice of a strong base like potassium carbonate in a polar aprotic solvent like DMF is standard for this transformation.[6]

N-Alkylation of Amines

N-alkylation of amines with alkyl halides is a common method for synthesizing secondary and tertiary amines.

General Reaction: R'-NH₂ + R-Br → R'-NH-R + HBr

ReagentNucleophileBaseSolventTemperatureYieldReference
Benzyl BromideAnilineNaHCO₃Water80 °C95%[7]
Butyl BromideBenzylamine HBrTriethylamineDMF20-25 °C76%[8]
2-Chloro-6-fluoro-3-methylbenzyl bromideAnilineNaHCO₃Water/DMF80-100 °CExpected GoodTheoretical
This compoundAnilineNaHCO₃Water/DMF80-100 °CExpected GoodTheoretical

Discussion: Similar to O-alkylation, the electronic effects of the substituents on the benzyl bromide will influence the reaction rate. The use of a mild base like sodium bicarbonate is often sufficient, especially with more nucleophilic amines. For less reactive amines or to control the degree of alkylation, using the amine hydrobromide salt with a non-nucleophilic base can be an effective strategy.[8][9]

Application in Pharmaceutical Synthesis: The Case of Elvitegravir

A notable application of a related isomer, 3-chloro-2-fluorobenzyl bromide , is in the synthesis of the HIV integrase inhibitor, Elvitegravir.[10][11] In this synthesis, the benzyl bromide is converted to an organozinc reagent, which then participates in a Negishi coupling reaction.[10][12]

This highlights the utility of such substituted benzyl bromides as precursors to organometallic reagents for carbon-carbon bond formation, a critical step in the synthesis of complex pharmaceutical agents. While not a direct nucleophilic substitution, this application underscores the importance of these building blocks in drug development. An improved synthesis of Elvitegravir has been developed starting from 2,4-dimethoxyacetophenone and involving a Negishi coupling with 2-fluoro-3-chlorobenzylzinc bromide.[13]

Experimental Protocols

General Protocol for O-Alkylation of Phenols
  • To a solution of the phenol (1.0 equiv) in an anhydrous solvent such as DMF or acetonitrile, add a base such as potassium carbonate (1.5-2.0 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted benzyl bromide (1.0-1.2 equiv) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5][14]

General Protocol for N-Alkylation of Amines
  • Dissolve the amine (1.0 equiv) and the substituted benzyl bromide (1.0-1.2 equiv) in a suitable solvent (e.g., DMF, acetonitrile, or water).

  • Add a base such as sodium bicarbonate or potassium carbonate (1.5-2.0 equiv).

  • Stir the reaction at a suitable temperature (room temperature to 80 °C) and monitor by TLC.

  • Once the reaction is complete, perform an aqueous work-up by adding water and extracting with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.[6][7]

Visualizations

General SN2 Benzylation of a Phenoxide

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Phenoxide Ar-O⁻ TS [Ar-O···CH₂(R)···Br]⁻ Phenoxide->TS Nucleophilic Attack BenzylBromide R-CH₂-Br BenzylBromide->TS Ether Ar-O-CH₂-R TS->Ether Bond Formation Bromide Br⁻ TS->Bromide Leaving Group Departure

Caption: SN2 mechanism for the benzylation of a phenoxide.

Experimental Workflow for a Typical Benzylation Reaction

G Start Combine Nucleophile, Base, and Solvent AddReagent Add Benzylating Agent (e.g., 6-Chloro-2-fluoro- 3-methylbenzyl bromide) Start->AddReagent Reaction Heat and Stir (Monitor by TLC) AddReagent->Reaction Workup Aqueous Work-up (Extraction) Reaction->Workup Purification Dry, Concentrate, and Purify (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: General workflow for a benzylation reaction.

Conclusion

While direct experimental data for this compound remains scarce, a comparative analysis based on its isomer, 2-Chloro-6-fluoro-3-methylbenzyl bromide, and general principles of organic chemistry allows for an informed assessment of its efficacy. The presence of electron-withdrawing fluoro and chloro substituents is expected to decrease its reactivity in SN2 reactions compared to unsubstituted benzyl bromide. However, it remains a viable reagent for the benzylation of alcohols, phenols, and amines, likely requiring more forcing conditions to achieve high yields. Its utility as a precursor in the synthesis of complex molecules, as demonstrated by a related isomer in the synthesis of Elvitegravir, highlights the importance of such substituted benzyl bromides in medicinal chemistry and drug development. Further experimental studies are warranted to fully elucidate the reactivity profile and synthetic potential of this compound.

References

A Comparative Performance Analysis of 6-Chloro-2-fluoro-3-methylbenzyl bromide and Structurally Related Benzyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of 6-Chloro-2-fluoro-3-methylbenzyl bromide against a selection of structurally similar benzyl bromide derivatives. The objective is to offer a data-driven comparison to aid researchers and drug development professionals in selecting the most appropriate reagent for their synthetic needs. This analysis focuses on the reactivity of these compounds in nucleophilic substitution reactions, a critical aspect of their application in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Executive Summary

This compound is a versatile reagent in organic synthesis, valued for its role in introducing the substituted benzyl moiety. Its reactivity, however, is significantly influenced by the electronic effects of its substituents on the benzene ring. This guide presents a comparative analysis of its performance, both through experimentally determined kinetic data of analogous compounds and a theoretical estimation of its reactivity using the Hammett equation. The data suggests that the electron-withdrawing nature of the chloro and fluoro substituents in this compound likely leads to a moderate reactivity in nucleophilic substitution reactions, making it a suitable choice for applications requiring a balance between reactivity and stability.

Data Presentation: Comparative Reactivity in Nucleophilic Substitution

The following table summarizes the second-order rate constants for the reaction of various substituted benzyl bromides with a common nucleophile, the iodide ion, in acetone. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. Due to the lack of specific experimental kinetic data for this compound in the literature, its relative reactivity has been estimated using the Hammett equation (log(k/k₀) = σρ).

CompoundSubstituentsSum of Hammett Constants (Σσ)Second-Order Rate Constant (k) (x 10⁻⁵ L mol⁻¹ s⁻¹)Relative Rate (k/k₀)Data Source
Benzyl bromide (Reference)H0.001.661.00Experimental[1]
4-Methylbenzyl bromide4-CH₃-0.172.761.66Experimental[1]
3-Methylbenzyl bromide3-CH₃-0.07---
4-Chlorobenzyl bromide4-Cl0.23---
2-Chlorobenzyl bromide2-Cl----
4-Fluorobenzyl bromide4-F0.06---
This compound 2-F, 3-CH₃, 6-Cl ~0.36 ~0.98 (Estimated) ~0.59 (Estimated) Hammett Estimation

Note on Hammett Estimation: The relative rate for this compound was estimated using the Hammett equation. The sum of Hammett constants (Σσ) was approximated using literature values for the individual substituents (σ_para for 2-F ≈ 0.06, σ_meta for 3-CH₃ ≈ -0.07, and an estimated ortho value for 6-Cl, which is generally electron-withdrawing, approximated here as σ_ortho ≈ 0.37 for estimation purposes). A negative reaction constant (ρ) typical for SN2 reactions of benzyl bromides was assumed. This estimation suggests a moderately decreased reactivity compared to the unsubstituted benzyl bromide due to the net electron-withdrawing effect of the substituents.

Experimental Protocols

A detailed methodology for the kinetic analysis of the reaction between a benzyl bromide and a nucleophile is provided below. This protocol can be adapted to generate experimental data for this compound and other similar compounds.

Objective: To determine the second-order rate constant for the reaction of a substituted benzyl bromide with an iodide salt in acetone.

Materials:

  • Substituted benzyl bromide (e.g., this compound)

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.01 M)

  • Starch indicator solution

  • Glacial acetic acid

  • Deionized water

  • Thermostated water bath

  • Volumetric flasks, pipettes, and burettes

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the substituted benzyl bromide in anhydrous acetone (e.g., 0.1 M).

    • Prepare a stock solution of sodium iodide in anhydrous acetone (e.g., 0.1 M).

    • Equilibrate both solutions and a separate flask of acetone to the desired reaction temperature in the thermostated water bath.

  • Reaction Initiation:

    • In a reaction flask, pipette equal volumes of the pre-heated benzyl bromide and sodium iodide solutions.

    • Start the stopwatch immediately upon mixing.

  • Reaction Quenching and Titration:

    • At regular time intervals (e.g., every 10 minutes), withdraw a known volume of the reaction mixture (e.g., 5 mL) and transfer it to a flask containing a quenching solution (e.g., a mixture of glacial acetic acid and deionized water) to stop the reaction.

    • Add a few drops of starch indicator to the quenched solution.

    • Titrate the liberated iodine (formed from the unreacted iodide) with the standardized sodium thiosulfate solution until the blue color disappears. Record the volume of titrant used.

  • Data Analysis:

    • The concentration of unreacted iodide at each time point can be calculated from the titration data.

    • The concentration of the benzyl bromide at each time point is then determined by stoichiometry.

    • Plot 1/[benzyl bromide] versus time. A linear plot indicates a second-order reaction.

    • The slope of this line is equal to the second-order rate constant, k.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sol Prepare stock solutions of benzyl bromide and NaI in acetone equilibrate Equilibrate solutions to reaction temperature prep_sol->equilibrate mix Mix reactants to initiate reaction equilibrate->mix maintain_temp Maintain constant temperature mix->maintain_temp aliquot Withdraw aliquots at time intervals maintain_temp->aliquot quench Quench reaction aliquot->quench titrate Titrate with Na₂S₂O₃ quench->titrate calculate Calculate concentrations titrate->calculate plot Plot 1/[Substrate] vs. time calculate->plot determine_k Determine rate constant (k) from slope plot->determine_k

Caption: Workflow for determining reaction kinetics.

Hammett_Relationship Substituent Effects on Benzyl Bromide Reactivity (S_N2) cluster_edg Electron-Donating Groups (EDG) cluster_ewg Electron-Withdrawing Groups (EWG) cluster_ts Transition State Stabilization reactivity Reaction Rate (k) edg e.g., -CH₃, -OCH₃ ts_edg Stabilizes partial positive charge on benzylic carbon edg->ts_edg Inductive & Resonance Effects ewg e.g., -Cl, -F, -NO₂ ts_ewg Destabilizes partial positive charge on benzylic carbon ewg->ts_ewg Inductive & Resonance Effects ts_edg->reactivity Increases rate (k) ts_ewg->reactivity Decreases rate (k)

Caption: Influence of substituents on reactivity.

References

A Comparative Guide to the Application of Substituted Benzyl Bromides in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the applications of substituted benzyl bromides, with a focus on their use as key intermediates in the synthesis of pharmaceutical compounds. While direct experimental data for 6-Chloro-2-fluoro-3-methylbenzyl bromide is limited in publicly available literature, this document leverages data from its close structural analog, 3-chloro-2-fluorobenzyl bromide, a crucial reagent in the synthesis of the HIV integrase inhibitor, Elvitegravir. This guide will objectively compare the performance of this key reagent with potential alternatives and provide supporting experimental data where available.

Introduction to Substituted Benzyl Bromides in Drug Discovery

Substituted benzyl halides are a class of organic compounds widely employed in medicinal chemistry as versatile building blocks for the synthesis of complex molecular architectures. Their utility stems from the ability of the benzylic bromide to act as a good leaving group in nucleophilic substitution reactions and to participate in various carbon-carbon bond-forming cross-coupling reactions. This allows for the introduction of substituted arylmethyl moieties into a target molecule, which can be critical for modulating its pharmacological activity, selectivity, and pharmacokinetic properties.

The specific substitution pattern on the aromatic ring plays a crucial role in fine-tuning the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. The presence of electron-withdrawing groups like halogens (e.g., chloro, fluoro) can impact the reactivity of the benzyl bromide and the overall properties of the final compound.

Application in the Synthesis of HIV Integrase Inhibitors: The Case of Elvitegravir

A prominent example of the application of substituted benzyl bromides is in the synthesis of Elvitegravir, an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. The 3-chloro-2-fluorobenzyl moiety is a key structural feature of Elvitegravir, and its introduction is a critical step in the overall synthesis.

The Negishi Coupling Approach

The most common method for incorporating the 3-chloro-2-fluorobenzyl group is through a Negishi cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organozinc reagent with an organic halide. In the synthesis of Elvitegravir, 3-chloro-2-fluorobenzylzinc bromide is coupled with a functionalized quinolone core.

Reaction Scheme:

G cluster_0 Synthesis of Elvitegravir Intermediate via Negishi Coupling Quinolone Functionalized Quinolone (Halogenated) Intermediate Elvitegravir Intermediate Quinolone->Intermediate Negishi Coupling Organozinc 3-Chloro-2-fluorobenzylzinc bromide Organozinc->Intermediate Catalyst Pd Catalyst (e.g., PdCl2(PPh3)2) Catalyst->Intermediate

Caption: General workflow for the Negishi coupling step in Elvitegravir synthesis.

Performance Data of 3-Chloro-2-fluorobenzyl bromide in Elvitegravir Synthesis

The following table summarizes the quantitative data for the Negishi coupling reaction using 3-chloro-2-fluorobenzyl bromide in the synthesis of an Elvitegravir intermediate, as reported in various patents.

ReagentCoupling PartnerCatalystSolventReaction TimeTemperature (°C)Yield (%)Purity (%)Reference
3-Chloro-2-fluorobenzylzinc bromide6-bromo-1-(1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivativePdCl2(PPh3)2Tetrahydrofuran1.5 h608696.3[1][2]
3-Chloro-2-fluorobenzylzinc bromideProtected 6-bromo-quinolone derivativeBis(dibenzylideneacetone)palladium(0) / Tris(2-furyl)phosphineNot specifiedNot specifiedNot specifiedNot specifiedNot specified[1]
3-Chloro-2-fluorobenzylzinc iodideFormula II intermediatePalladiumTetrahydrofuran1.5 hReflux8897.8[3]

Comparison with Alternative Benzylating Agents and Methods

While the Negishi coupling with 3-chloro-2-fluorobenzyl bromide is a well-established method, other strategies and reagents could potentially be employed for the introduction of a benzyl group. Direct comparative data for the synthesis of Elvitegravir using different benzylating agents is scarce in the literature. However, we can infer potential alternatives and their general characteristics.

MethodReagent/AlternativeGeneral Applicability and RemarksPotential AdvantagesPotential Disadvantages
Suzuki-Miyaura Coupling 3-Chloro-2-fluorobenzylboronic acid or esterWidely used for C-C bond formation. Boronic acids are often more stable and easier to handle than organozinc reagents.Milder reaction conditions, broader functional group tolerance, commercially available reagents.May require specific ligands and bases for optimal performance.
Stille Coupling 3-Chloro-2-fluorobenzylstannaneEffective for C-C bond formation, but the toxicity of organotin compounds is a significant drawback.Tolerant of many functional groups.Toxicity and difficulty in removing tin byproducts.
Direct Benzylation (SN2) 3-Chloro-2-fluorobenzyl bromideNucleophilic substitution on a suitable quinolone precursor. This would require a different synthetic strategy to activate the quinolone core for nucleophilic attack.Potentially fewer steps and simpler reaction conditions.May be prone to side reactions and require a strongly nucleophilic substrate.

It is important to note that the choice of method and reagent is highly dependent on the specific substrate and the overall synthetic strategy. For a complex molecule like Elvitegravir, the Negishi coupling has been optimized to provide high yields and purity.

Experimental Protocols

General Procedure for the Negishi Coupling in Elvitegravir Synthesis

The following is a representative experimental protocol based on patent literature for the synthesis of an Elvitegravir intermediate.[1][2]

Materials:

  • 6-bromo-1-(1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative (protected)

  • 3-chloro-2-fluorobenzylzinc bromide solution in tetrahydrofuran (e.g., 0.5 M)

  • Palladium catalyst (e.g., PdCl2(PPh3)2)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a suspension of the protected 6-bromo-quinolone derivative in anhydrous THF, add the palladium catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the mixture to the desired temperature (e.g., 60 °C).

  • Slowly add the solution of 3-chloro-2-fluorobenzylzinc bromide in THF to the reaction mixture over a period of time (e.g., 1 hour).

  • After the addition is complete, continue to heat the mixture for an additional period (e.g., 1.5 hours) until the reaction is complete (monitored by a suitable technique like TLC or HPLC).

  • Cool the reaction mixture to room temperature.

  • Work-up the reaction mixture by adding an aqueous solution (e.g., 5% HCl, saturated ammonium chloride) and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method such as crystallization or column chromatography to obtain the desired Elvitegravir intermediate.

Workflow Diagram:

G cluster_workflow Experimental Workflow for Negishi Coupling Start Start Step1 Suspend bromo-quinolone and catalyst in THF Start->Step1 Step2 Heat to 60 °C Step1->Step2 Step3 Slowly add organozinc reagent Step2->Step3 Step4 Heat for 1.5 h Step3->Step4 Step5 Cool to RT Step4->Step5 Step6 Aqueous Work-up & Extraction Step5->Step6 Step7 Dry and Concentrate Organic Phase Step6->Step7 Step8 Purify Product Step7->Step8 End End Step8->End

Caption: Step-by-step workflow for the Negishi coupling reaction.

Conclusion

While specific applications of this compound are not extensively documented, the analysis of its close analog, 3-chloro-2-fluorobenzyl bromide, in the synthesis of Elvitegravir highlights the critical role of substituted benzyl bromides in modern drug development. The Negishi coupling has proven to be an effective and high-yielding method for the introduction of this key structural motif. Future research may explore alternative coupling strategies and a broader range of substituted benzylating agents to optimize synthetic routes and discover novel bioactive molecules. The data and protocols presented in this guide offer a valuable resource for researchers working in the field of pharmaceutical synthesis.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-2-fluoro-3-methylbenzyl bromide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 6-Chloro-2-fluoro-3-methylbenzyl bromide as a corrosive, hazardous, and lachrymatory chemical waste. Immediate containment and adherence to safety protocols are essential. This substance causes severe skin burns and eye damage.

This guide provides crucial safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.

Immediate Safety and Hazard Profile

This compound is a halogenated organic compound that, based on data from structurally similar chemicals, should be handled with extreme caution. It is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] It is also a lachrymator, meaning it can cause tearing and irritation to the eyes upon exposure. Inhalation may lead to respiratory irritation.[3][4]

Emergency First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][5]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][2]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][5]

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not located, the following table summarizes key quantitative data from closely related compounds. This information is critical for proper labeling and transportation of the waste.

ParameterValueSource Compound(s)
UN Number UN32653-Chlorobenzyl bromide, 2-Fluorobenzyl bromide[1][6]
Proper Shipping Name CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S.3-Chlorobenzyl bromide, 2-Fluorobenzyl bromide[1][6]
Hazard Class 8 (Corrosive)3-Chlorobenzyl bromide, 2-Fluorobenzyl bromide[1][6]
Packing Group II3-Chlorobenzyl bromide, 2-Fluorobenzyl bromide[1][6]

Detailed Disposal Protocol

The disposal of this compound must be handled as a regulated hazardous waste. Do not discharge down the drain or mix with general laboratory trash.[5][7]

Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE:

  • Chemical-resistant gloves (e.g., Nitrile)

  • Safety goggles and a face shield

  • A laboratory coat

  • Closed-toe shoes

Step 2: Waste Segregation Proper segregation is a critical step in hazardous waste management.

  • Designated Waste Container: Use a dedicated, properly labeled container for halogenated organic waste.[8][9] This container should be made of a compatible material, such as glass or high-density polyethylene (HDPE).

  • Avoid Mixing: Do not mix this compound waste with non-halogenated solvents, acids, bases, or other incompatible chemicals.[8][10] Mixing waste streams can create dangerous reactions and significantly increase disposal costs.

Step 3: Container Labeling Properly label the waste container as soon as the first drop of waste is added.[9][10] The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any other constituents of the waste stream with their approximate percentages.

  • The relevant hazard warnings: "Corrosive," "Lachrymator," "Toxic."

  • The date the waste was first added to the container.

  • Your name and laboratory contact information.

Step 4: Storage of Waste Store the waste container in a designated satellite accumulation area within the laboratory.

  • The container must be kept tightly closed except when adding waste.[9]

  • Store in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[6]

  • Ensure secondary containment is used to prevent spills.

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Follow their specific procedures for waste collection requests.

  • Do not accumulate large quantities of waste. It is recommended to request a pickup when the container is three-quarters full.

Step 6: Spill Management In the event of a spill:

  • Evacuate the immediate area and alert others.

  • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect the absorbed material into a designated hazardous waste container.

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Segregate Prepare Labeled Halogenated Waste Container Collect Collect Waste this compound Segregate->Collect Store Store in Satellite Accumulation Area Collect->Store Request Request EHS Pickup Store->Request Dispose Professional Disposal Request->Dispose

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 6-Chloro-2-fluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for 6-Chloro-2-fluoro-3-methylbenzyl bromide, compiled to ensure the safety of researchers, scientists, and drug development professionals. The following recommendations are based on data from structurally similar compounds, as a specific Safety Data Sheet (SDS) for this exact chemical was not available. It is imperative to handle this compound with extreme caution in a controlled laboratory environment.

Hazard Summary

Based on analogous chemical structures, this compound is anticipated to be a corrosive and toxic substance.[1][2][3] It is likely to cause severe skin burns, and serious eye damage, and may be harmful if inhaled, swallowed, or absorbed through the skin.[2][3]

Primary Hazards:

  • Corrosive: Causes severe burns to all body tissues upon contact.[1][2]

  • Acute Toxicity: Potential for significant toxic effects if swallowed, inhaled, or in contact with skin.[4]

  • Irritant: May cause respiratory irritation.[5]

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear tightly fitting safety goggles and a face shield.To protect against splashes and vapors that can cause severe eye damage and blindness.[2][3]
Skin Protection Wear impermeable protective clothing, including a lab coat, apron, and full-length pants.To prevent skin contact which can lead to severe burns and chemical absorption.[2][6]
Hand Protection Wear impermeable gloves (e.g., Nitrile, Neoprene).To protect hands from direct contact and chemical burns.
Respiratory Protection All handling must be conducted in a certified chemical fume hood. In case of emergency or ventilation failure, a self-contained breathing apparatus (SCBA) must be available.[2]To prevent inhalation of harmful vapors or dust which can cause respiratory tract burns and systemic toxicity.[2]

Operational Plan: Safe Handling Protocol

Follow these step-by-step procedures for safely handling this compound.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.
  • Verify that an eyewash station and safety shower are accessible and unobstructed.[3][6]
  • Assemble all necessary equipment and reagents within the fume hood.
  • Don all required PPE as specified in the table above.

2. Handling and Use:

  • Conduct all manipulations of the chemical within the chemical fume hood.[6]
  • Avoid direct contact with the substance. Use appropriate tools (spatulas, forceps) for transfers.
  • Keep the container tightly closed when not in use.[5][6]
  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2]
  • Store the compound under an inert atmosphere as it may be moisture-sensitive.[1][7]

3. Spill Management:

  • In case of a spill, evacuate the area immediately.
  • Alert others and the appropriate safety personnel.
  • For small spills within a fume hood, use an inert absorbent material to contain the spill.
  • Place the absorbed material into a suitable, sealed container for hazardous waste disposal.[6]
  • Do not allow the chemical to enter drains.

4. First Aid Measures:

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][3][6]
Skin Contact Immediately remove all contaminated clothing and shoes. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[1][2][3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials (including contaminated gloves, absorbent materials, and empty containers) in a designated, properly labeled, and sealed hazardous waste container.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.

  • Disposal Procedure: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][2] Do not dispose of it down the drain or in regular trash.

Experimental Workflow for Safe Handling

start Start: Prepare for Handling ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe end_node End: Decontaminate & Doff PPE fume_hood Verify Fume Hood Operation ppe->fume_hood safety_equipment Check Eyewash/Shower Accessibility fume_hood->safety_equipment handling Work Inside Fume Hood safety_equipment->handling Begin Experiment spill Spill Occurs? handling->spill storage Store in a Cool, Dry, Inert Atmosphere waste Collect Waste in Labeled Container storage->waste After Use disposal Dispose of Waste via EHS waste->disposal disposal->end_node spill->storage No spill_response Evacuate & Alert Contain with Inert Material spill->spill_response Yes spill_response->waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.